4-Amino-6-bromopyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromopyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3/c5-3-1-4(6)8-2-7-3/h1-2H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTZYBZECZEMFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671733 | |
| Record name | 6-Bromopyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159818-57-1 | |
| Record name | 6-Bromopyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromopyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Amino-6-bromopyrimidine physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Amino-6-bromopyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document collates available data on its structure, properties, synthesis, and reactivity, offering a valuable resource for researchers working with this pyrimidine derivative.
Core Physical and Chemical Properties
This compound is a substituted pyrimidine with the molecular formula C₄H₄BrN₃.[1][2] Its structure features a pyrimidine ring substituted with an amino group at position 4 and a bromine atom at position 6. The presence of these functional groups imparts specific reactivity and potential for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.
| Property | Value | Citation(s) |
| Molecular Formula | C₄H₄BrN₃ | [1][2] |
| Molecular Weight | 174.00 g/mol | [3] |
| CAS Number | 1159818-57-1 | [1] |
| Appearance | White to off-white crystalline solid (typical) | [1] |
| Boiling Point | 303.2 °C at 760 mmHg | [2][3] |
| Melting Point | Not experimentally determined in reviewed literature. | |
| Solubility | Soluble in water and various organic solvents. | [1] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [1] |
Spectroscopic Characterization
Detailed experimental spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are not extensively reported in the public domain. However, based on the analysis of structurally similar compounds, the expected spectral characteristics can be predicted.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine ring and the protons of the amino group. The chemical shifts of the ring protons will be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the amino group. The amino protons typically appear as a broad singlet.[4][5]
-
¹³C NMR: The carbon NMR spectrum would provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring will be affected by the attached functional groups.[6]
2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine (typically in the range of 3100-3500 cm⁻¹), C=N and C=C stretching vibrations of the pyrimidine ring, and the C-Br stretching vibration.[7]
2.3. Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (174.00 g/mol ). The isotopic pattern of the molecular ion, with characteristic M and M+2 peaks in an approximate 1:1 ratio, would confirm the presence of a single bromine atom.[8]
Synthesis and Reactivity
3.1. Synthesis
The general procedure involves stirring the reactants in a saturated solution of dry hydrogen bromide in 1,4-dioxane. The product is then typically isolated by precipitation in ice water followed by filtration and purification by recrystallization.[7][9]
A generalized workflow for the synthesis of a brominated aminopyrimidine is depicted below.
3.2. Chemical Reactivity
The chemical reactivity of this compound is dictated by the pyrimidine ring and its substituents.
-
Nucleophilic Aromatic Substitution: The bromine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The electron-withdrawing nature of the pyrimidine ring facilitates this reaction.[1]
-
Reactions of the Amino Group: The amino group at the 4-position can undergo typical reactions of primary amines, such as acylation, alkylation, and condensation with carbonyl compounds.[1]
-
Electrophilic Substitution: The pyrimidine ring is generally electron-deficient and thus less reactive towards electrophilic substitution compared to benzene. However, the activating amino group can direct electrophiles to certain positions on the ring.[4]
The logical relationship of its reactivity is illustrated in the following diagram.
Biological Activity
While specific biological activity for this compound has not been detailed in the reviewed literature, the pyrimidine scaffold is a well-known pharmacophore present in numerous biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[2][3][5][10] Brominated pyrimidines, in particular, have been investigated for their potential as therapeutic agents.[11] The presence of the amino and bromo substituents on the pyrimidine ring makes this compound an interesting candidate for biological screening and as a precursor for the synthesis of novel bioactive molecules.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and spectroscopic characterization of this compound are not currently available in the public scientific literature. The following are generalized protocols based on standard laboratory techniques for similar compounds.
5.1. General Protocol for Spectroscopic Analysis
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer. For ¹H NMR, a sufficient number of scans should be used to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[5]
-
-
IR Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.
-
Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).[7]
-
-
Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.
-
Analysis: Introduce the sample into the mass spectrometer (e.g., via direct infusion or after separation by GC or LC) and acquire the mass spectrum using an appropriate ionization technique (e.g., electron ionization - EI).[8]
-
Conclusion
This compound is a heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While basic physical and chemical data are available, a comprehensive experimental characterization, including a detailed synthesis protocol and complete spectroscopic data, is still needed to fully exploit its potential in research and drug development. This guide serves as a foundational resource, summarizing the current knowledge and highlighting areas for future investigation.
References
- 1. CAS 591-54-8: 4-Aminopyrimidine | CymitQuimica [cymitquimica.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. wjarr.com [wjarr.com]
- 11. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 4-Amino-6-bromopyrimidine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 4-amino-6-bromopyrimidine, a crucial heterocyclic building block in medicinal chemistry. Furthermore, it details the synthesis of its key derivatives through widely-used cross-coupling reactions, offering valuable insights for researchers in drug discovery and development.
Synthesis of the Core Compound: this compound
The synthesis of this compound is most commonly achieved through the bromination of its corresponding hydroxypyrimidine precursor, 4-amino-6-hydroxypyrimidine (isocytosine), using a potent brominating agent like phosphorus oxybromide (POBr₃).
Synthetic Pathway
The reaction involves the conversion of the hydroxyl group at the 6-position of isocytosine into a bromine atom. This transformation is typically carried out by heating the reactants, leading to the formation of this compound.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.
-
Reactant Preparation: In a round-bottom flask, thoroughly mix 4-amino-6-hydroxypyrimidine (isocytosine) and phosphorus oxybromide.
-
Reaction: Slowly heat the mixture. The temperature is gradually raised to and maintained at approximately 135°C. The reaction is typically allowed to proceed for about two hours.
-
Work-up: After cooling, the reaction mixture is carefully added to crushed ice.
-
Neutralization and Isolation: The resulting aqueous solution is neutralized by the slow addition of a base, such as 15 N ammonia, while cooling. The precipitated product, this compound, is then collected by filtration.[1]
-
Purification: The crude product can be further purified by recrystallization from water or by sublimation.[1]
Data Summary
| Parameter | Value | Reference |
| Starting Material | 4-Amino-6-hydroxypyrimidine | [1] |
| Brominating Agent | Phosphorus oxybromide (POBr₃) | [1] |
| Reaction Temperature | 80°C to 135°C | [1] |
| Reaction Time | 2 hours | [1] |
| Product Molecular Formula | C₄H₄BrN₃ | [2] |
| Product Molecular Weight | 174.0 g/mol |
Synthesis of this compound Derivatives
The bromine atom at the 6-position of this compound serves as a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and widely employed methods for this purpose.
C-C Bond Formation: The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling reaction is a robust method for forming carbon-carbon bonds by reacting an organoboron compound (typically a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base.[3]
The following is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Reaction Setup: In a reaction vessel purged with an inert atmosphere (e.g., argon or nitrogen), combine this compound, the desired arylboronic acid, a palladium catalyst, a suitable ligand, and a base.
-
Solvent Addition: Add an anhydrous solvent system, often a mixture such as 1,4-dioxane and water.
-
Reaction: Heat the mixture to the specified temperature (typically 80-100°C) with vigorous stirring for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and washed with water and brine.
-
Purification: The organic layer is dried, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[4]
| Component | Examples | Purpose | Reference |
| Aryl Halide | This compound | Substrate | |
| Boronic Acid | Phenylboronic acid, 4-methoxyphenylboronic acid | Coupling partner | [5][6][7] |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyst for C-C bond formation | [4][5][6][7] |
| Ligand | SPhos, PPh₃ | Stabilizes and activates the catalyst | [4] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid | [4][5][6][7] |
| Solvent | 1,4-Dioxane, Toluene, DMF, Dioxane/Water | Reaction medium | [4][5][6][7] |
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines.[8] This reaction is exceptionally useful for synthesizing a diverse array of arylamines.
Below is a general protocol for the Buchwald-Hartwig amination of this compound.
-
Reaction Setup: To a reaction vessel under an inert atmosphere, add this compound, the desired amine, a palladium catalyst, a phosphine ligand, and a strong base.
-
Solvent Addition: Add an anhydrous aprotic solvent such as toluene or dioxane.
-
Reaction: Heat the reaction mixture with stirring for the required duration, monitoring its progress by TLC or LC-MS.
-
Work-up: After cooling, the reaction is quenched, often with water, and the product is extracted into an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified, typically by flash column chromatography.
| Component | Examples | Purpose | Reference |
| Aryl Halide | This compound | Substrate | |
| Amine | Primary amines, secondary amines, anilines | Nucleophile | [8][9] |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Catalyst for C-N bond formation | [10] |
| Ligand | BINAP, XPhos, other bulky phosphine ligands | Stabilizes and activates the catalyst | [8][10] |
| Base | NaOt-Bu, KOt-Bu, LiHMDS | Deprotonates the amine | [9][10] |
| Solvent | Toluene, Dioxane | Reaction medium | [9] |
This guide provides a foundational understanding of the synthesis of this compound and its subsequent derivatization. The provided protocols and data summaries serve as a starting point for further exploration and optimization in the pursuit of novel chemical entities for drug discovery.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. This compound [oakwoodchemical.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
4-Amino-6-bromopyrimidine CAS number 1159818-57-1
CAS Number: 1159818-57-1
This technical guide provides a summary of the currently available information on 4-Amino-6-bromopyrimidine, a heterocyclic organic compound. The content is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Physicochemical Properties
This compound is a pyrimidine derivative with an amino group at position 4 and a bromine atom at position 6. The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available from commercial suppliers, experimentally determined values for properties such as melting point and solubility are not consistently reported in the public domain.
| Property | Value | Source |
| CAS Number | 1159818-57-1 | N/A |
| Molecular Formula | C₄H₄BrN₃ | [][2][3] |
| Molecular Weight | 174.00 g/mol | [][2][3] |
| Boiling Point | 303.2 °C at 760 mmHg | [] |
| Melting Point | Not available | [3] |
| Solubility | Not available | [3] |
| Appearance | Not available | [3] |
Synthesis and Manufacturing
A generalized workflow for such a synthesis is depicted below. It is crucial to emphasize that this represents a hypothetical pathway, and the specific reagents, reaction conditions, and purification methods would require experimental optimization.
Caption: A generalized, hypothetical workflow for the synthesis of this compound.
Biological Activity and Potential Applications
The biological activity of this compound has not been extensively characterized in publicly accessible scientific literature. However, the pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active molecules. Pyrimidine derivatives have been widely investigated and developed for a range of therapeutic applications, including:
-
Kinase Inhibition: Many small molecule kinase inhibitors feature a pyrimidine core, which often serves as a hinge-binding motif in the ATP-binding pocket of various kinases. These are crucial in oncology and immunology.
-
Antimicrobial Agents: The pyrimidine ring is a key component of several antibacterial and antifungal drugs.
-
Antiviral Therapeutics: Nucleoside and non-nucleoside reverse transcriptase inhibitors, as well as other antiviral agents, frequently incorporate the pyrimidine structure.
Given the prevalence of the aminopyrimidine moiety in kinase inhibitors, it is plausible that this compound could be explored as a fragment or building block in the design of novel kinase inhibitors. The bromine atom at the 6-position provides a handle for further chemical modification, for instance, through cross-coupling reactions to introduce additional pharmacophoric elements.
A potential, albeit speculative, signaling pathway that could be targeted by a molecule derived from this scaffold is a generic kinase signaling cascade, as illustrated below.
Caption: A speculative representation of a generic kinase signaling pathway that could be targeted.
Experimental Protocols
Detailed experimental protocols for assays involving this compound are not available in the current body of scientific literature. For researchers interested in evaluating the potential biological activity of this compound, standard in vitro assays could be employed.
General Protocol for a Kinase Inhibition Assay
This is a generalized protocol and would require optimization for a specific kinase target.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare assay buffer, kinase, substrate, and ATP solutions.
-
-
Assay Procedure:
-
Add the assay buffer to the wells of a microplate.
-
Add serial dilutions of the this compound stock solution to the wells.
-
Add the kinase and substrate to the wells and incubate.
-
Initiate the reaction by adding ATP.
-
Incubate for a defined period at a specific temperature.
-
Stop the reaction and measure the signal (e.g., luminescence, fluorescence) corresponding to kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
The workflow for a typical in vitro kinase screening is outlined below.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion
This compound is a chemical entity with potential for use as a building block in medicinal chemistry, particularly in the design of kinase inhibitors. However, a comprehensive understanding of its physicochemical properties, a detailed and reproducible synthetic protocol, and, most importantly, its biological activity are currently lacking in the public domain. Further research is required to elucidate the specific biological targets and potential therapeutic applications of this compound and its derivatives. This guide serves as a summary of the available information and a starting point for future investigation.
References
Structure Elucidation of 4-Amino-6-bromopyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 4-Amino-6-bromopyrimidine. The document outlines the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and provides detailed experimental protocols for acquiring such data. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of heterocyclic compounds.
Spectroscopic Data Summary
The structural confirmation of this compound relies on the combined interpretation of data from various spectroscopic techniques. The following tables summarize the predicted and expected quantitative data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~8.4 | Singlet | H-2 |
| ~7.0 | Singlet | H-5 | |
| ~6.5 | Broad Singlet | -NH₂ | |
| ¹³C | ~162 | Singlet | C-4 |
| ~160 | Singlet | C-2 | |
| ~158 | Singlet | C-6 | |
| ~110 | Singlet | C-5 |
Note: Predicted values are based on the analysis of similar pyrimidine derivatives and general principles of NMR spectroscopy. Actual experimental values may vary based on solvent and experimental conditions.
Table 2: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of primary amine |
| ~3100 | Medium | C-H stretching (aromatic) |
| ~1640 | Strong | N-H bending (scissoring) |
| ~1580 | Strong | C=N stretching (pyrimidine ring) |
| ~1450 | Strong | C=C stretching (pyrimidine ring) |
| ~800 | Strong | C-Br stretching |
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 173/175 | ~100 / ~98 | [M]⁺ (Molecular ion peak with bromine isotopic pattern) |
| 94 | Moderate | [M - Br]⁺ |
| 67 | Moderate | [M - Br - HCN]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure the sample is completely dissolved.
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A spectral width of 0-12 ppm is typically sufficient.
-
Set the number of scans to 16 or higher to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune the probe for the ¹³C frequency.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is generally appropriate.
-
Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of solid this compound onto the center of the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum.
-
The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary to the low µg/mL or ng/mL range.
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph for volatile samples.
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
-
Visualization of the Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of this compound.
Caption: Workflow for the Structure Elucidation of this compound.
Spectroscopic Profile of 6-Bromopyrimidin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-Bromopyrimidin-4-amine. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of structurally related compounds and general principles of spectroscopy. Detailed experimental protocols for acquiring such data are also provided.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 6-Bromopyrimidin-4-amine. These values are estimations and may vary depending on the experimental conditions.
Table 1: Predicted ¹H NMR Data for 6-Bromopyrimidin-4-amine
| Proton | Predicted Chemical Shift (δ) ppm (in DMSO-d₆) | Multiplicity |
| H-2 | ~8.2 | Singlet |
| H-5 | ~6.7 | Singlet |
| -NH₂ | ~7.0 - 8.0 | Broad Singlet |
Note: The chemical shifts of amine protons are often broad and can vary significantly with solvent and concentration.[1]
Table 2: Predicted ¹³C NMR Data for 6-Bromopyrimidin-4-amine
| Carbon | Predicted Chemical Shift (δ) ppm (in DMSO-d₆) |
| C-2 | ~158 |
| C-4 | ~163 |
| C-5 | ~110 |
| C-6 | ~150 |
Note: The presence of the bromine atom and the amino group significantly influences the chemical shifts of the pyrimidine ring carbons.
Table 3: Predicted Mass Spectrometry Data for 6-Bromopyrimidin-4-amine
| Parameter | Value |
| Molecular Formula | C₄H₄BrN₃ |
| Molecular Weight | 173.00 g/mol (for ⁷⁹Br) / 175.00 g/mol (for ⁸¹Br) |
| Exact Mass | 172.9588 g/mol (for ⁷⁹Br) / 174.9568 g/mol (for ⁸¹Br) |
| Predicted M+, [M+2]+ m/z | 173, 175 (in an approximate 1:1 ratio due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes)[2][3] |
| Key Fragmentation | Loss of HCN, Br•, N₂ |
Table 4: Predicted Infrared (IR) Absorption Bands for 6-Bromopyrimidin-4-amine
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| 3450-3300 | Medium-Strong | N-H stretch (asymmetric and symmetric)[4] |
| 1650-1580 | Medium-Strong | N-H bend (scissoring)[4] |
| 1620-1450 | Medium-Strong | C=C and C=N aromatic ring stretches |
| 1335-1250 | Strong | C-N stretch (aromatic amine)[4] |
| ~1100 | Medium | C-Br stretch |
| 910-665 | Strong, Broad | N-H wag[4] |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for 6-Bromopyrimidin-4-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of 6-Bromopyrimidin-4-amine.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[5]
-
Ensure the solvent is of high purity (≥99.8% D).[5]
-
Gentle vortexing or sonication can be used to aid dissolution.
¹H NMR Spectroscopy:
-
Use a spectrometer with a field strength of 400 MHz or higher.[6]
-
Tune and match the probe for the ¹H frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment (e.g., 'zg30').[5]
-
Set the acquisition time to 2-4 seconds and the relaxation delay to 1-5 seconds.[5]
-
Collect a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.[5]
-
Process the data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak.
¹³C NMR Spectroscopy:
-
Tune and match the probe for the ¹³C frequency.
-
Use a standard single-pulse experiment with proton decoupling (e.g., 'zgpg').[5]
-
Set the acquisition time to 1-2 seconds and the relaxation delay to 2-5 seconds. Longer delays may be necessary for quaternary carbons.[5]
-
Acquire a larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry (MS)
-
Prepare a dilute solution of 6-Bromopyrimidin-4-amine in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
For ESI, introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph.
-
For EI, introduce the sample, often after separation by gas chromatography.
-
Acquire the mass spectrum over a suitable m/z range.
-
The presence of bromine should result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) with an approximate 1:1 intensity ratio.[2][3]
Infrared (IR) Spectroscopy
-
Ensure the sample of 6-Bromopyrimidin-4-amine is dry.
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid directly on the ATR crystal and record the spectrum.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[4]
Visualization
General Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like 6-Bromopyrimidin-4-amine.
Caption: A general workflow for spectroscopic analysis.
References
An In-depth Technical Guide on the Solubility Profile of 4-Amino-6-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available literature does not contain specific quantitative solubility data for 4-Amino-6-bromopyrimidine. The following guide provides a comprehensive overview of its expected solubility based on structurally related compounds and outlines standard experimental protocols for determining its precise solubility profile.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery as a building block for more complex molecules. A thorough understanding of its solubility in various solvents is crucial for its synthesis, purification, formulation, and biological screening. This guide summarizes the available solubility information for analogous compounds to infer a likely solubility profile for this compound and provides a detailed experimental protocol for its empirical determination.
Predicted Solubility Profile
Based on the known solubility of structurally similar aminopyrimidines and halogenated pyrimidines, this compound is anticipated to exhibit low to moderate solubility in aqueous solutions and higher solubility in polar organic solvents. The presence of the amino group can contribute to hydrogen bonding with protic solvents, while the pyrimidine ring and bromo substituent introduce some lipophilicity.
Solubility Data of Structurally Related Compounds
To provide a practical reference, the following table summarizes the solubility data for compounds with high structural similarity to this compound. This data can be used to guide solvent selection for initial experiments.
| Compound Name | Solvent | Temperature (°C) | Solubility | Method/Notes |
| 4-Amino-2,6-dichloropyrimidine | Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | Requires ultrasonic treatment.[1] |
| Water | Not Specified | Slightly soluble | [1] | |
| Dimethylformamide (DMF) | Not Specified | Soluble | [1] | |
| 2,4-Diamino-6-chloropyrimidine | Water | Not Specified | Soluble | [2] |
| Ethanol | Not Specified | More soluble than in water | [2] | |
| Methanol | Not Specified | More soluble than in water | [2] | |
| 2-Aminopyrimidine | Water | Not Specified | Moderately soluble | The amino group can form hydrogen bonds with water.[3] |
| Methanol | Not Specified | Soluble | [3] | |
| Ethanol | Not Specified | Soluble | [3] | |
| 4-Aminopyridine | Ethanol | Not Specified | ~30 mg/mL | [4] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~30 mg/mL | [4] | |
| Dimethylformamide (DMF) | Not Specified | ~30 mg/mL | [4] | |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Not Specified | ~30 mg/mL | [4] |
Experimental Protocols: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[5][6][7]
4.1. Objective: To determine the maximum concentration of this compound that can dissolve in a specific solvent at a given temperature to reach equilibrium.
4.2. Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetonitrile)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
4.3. Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume or mass of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). The samples should be agitated for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are transferred. Filter the aliquot through a syringe filter.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC-UV).
-
Construct a calibration curve from the standard solutions and determine the concentration of this compound in the supernatant.
-
4.4. Data Reporting: The solubility is reported as the concentration of the dissolved compound, typically in mg/mL or mol/L, at the specified temperature.
Visualization of Factors Influencing Solubility
The solubility of a compound like this compound is influenced by several physicochemical factors. The following diagram illustrates these key relationships.
Caption: Key factors influencing the solubility of aminopyrimidine compounds.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
The Pyrimidine Core: A Technical Guide to its Discovery, History, and Therapeutic Ascendancy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine ring, a simple six-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of life itself, forming the chemical bedrock of the nucleobases uracil, thymine, and cytosine. Its derivatives are not only integral to the structure of DNA and RNA but have also been harnessed as powerful therapeutic agents, from the earliest sedatives to modern antiviral and anticancer drugs. This technical guide provides an in-depth exploration of the discovery and history of pyrimidine and its derivatives, offering detailed experimental protocols for seminal syntheses, quantitative data on key milestones, and visualizations of critical biological pathways.
The Dawn of Pyrimidine Chemistry: Discovery and Early Synthesis
The story of pyrimidine chemistry begins not with the parent molecule, but with its more complex derivatives. The first pyrimidine derivative to be isolated was alloxan in 1818 by Brugnatelli. However, the systematic study of this class of compounds gained momentum in the late 19th century.
A pivotal moment arrived in 1879 when French chemist Édouard Grimaux reported the first laboratory synthesis of a pyrimidine derivative, barbituric acid, from urea and malonic acid in the presence of phosphorus oxychloride.[1] This reaction laid the groundwork for the development of the vast class of barbiturate drugs.
The term "pyrimidine" itself was coined in 1885 by German chemist Adolf Pinner, who was instrumental in elucidating the structure of this heterocyclic system.[1] The parent pyrimidine molecule, however, remained elusive until 1900, when Siegmund Gabriel and James Colman achieved its first synthesis.[1]
Key Milestones in the Discovery of Pyrimidine and its Derivatives
| Year | Discoverer(s) | Discovery | Significance |
| 1818 | Brugnatelli | Isolation of alloxan | First isolation of a pyrimidine derivative. |
| 1879 | Édouard Grimaux | First laboratory synthesis of a pyrimidine derivative (barbituric acid) | Foundational synthesis for the barbiturate class of drugs. |
| 1884 | Adolf Pinner | Systematic study and synthesis of pyrimidine derivatives | Elucidation of the fundamental pyrimidine structure. |
| 1885 | Adolf Pinner | Coined the term "pyrimidine" | Established the nomenclature for this class of compounds. |
| 1893 | Albrecht Kossel & Albert Neumann | Isolation of thymine | Identification of a key component of DNA. |
| 1894 | Albrecht Kossel | Isolation of cytosine | Identification of another essential nucleobase. |
| 1900 | Alberto Ascoli | Isolation of uracil | Discovery of the pyrimidine nucleobase specific to RNA.[2] |
| 1900 | Siegmund Gabriel & James Colman | First synthesis of the parent pyrimidine compound | Landmark achievement in heterocyclic chemistry.[1] |
| 1901 | Fischer and Roeder | First synthesis of thymine | Chemical synthesis of a key DNA nucleobase. |
| 1903 | Wheeler and Johnson | First synthesis of cytosine | Chemical synthesis of a fundamental nucleobase. |
| 1941 | First approval of Sulfadiazine | Introduction of a key pyrimidine-containing sulfonamide antibiotic.[3] | |
| 1957 | Charles Heidelberger | Discovery of 5-fluorouracil's anticancer activity | Pioneered the use of pyrimidine analogs in cancer chemotherapy.[4] |
| 1964 | Jerome Horwitz | First synthesis of zidovudine (AZT) | Development of the first major antiviral drug for HIV.[1][5] |
Foundational Syntheses: Experimental Protocols
The following sections provide detailed methodologies for the landmark syntheses of the pyrimidine core and its fundamental derivatives. These protocols are based on original publications and represent the experimental state-of-the-art of their time.
Synthesis of Pyrimidine (Gabriel and Colman, 1900)
The first synthesis of the parent pyrimidine ring was achieved by converting barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction.[1]
Experimental Protocol:
-
Preparation of 2,4,6-Trichloropyrimidine: Barbituric acid is treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl groups with chlorine atoms. The mixture is heated to drive the reaction to completion.
-
Purification of 2,4,6-Trichloropyrimidine: The reaction mixture is carefully poured over ice, and the resulting solid 2,4,6-trichloropyrimidine is collected by filtration and washed with cold water.
-
Reduction to Pyrimidine: The purified 2,4,6-trichloropyrimidine is suspended in hot water, and zinc dust is added portion-wise. The reaction is heated under reflux.
-
Isolation and Purification of Pyrimidine: The reaction mixture is filtered to remove unreacted zinc and other solid byproducts. The filtrate is then distilled to yield pure pyrimidine.
Synthesis of Barbituric Acid (Grimaux, 1879)
The first synthesis of a pyrimidine derivative, barbituric acid, was a condensation reaction between urea and a dicarboxylic acid derivative.
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a reflux condenser, malonic acid and urea are combined.
-
Addition of Dehydrating Agent: Phosphorus oxychloride (POCl₃) is slowly added to the mixture.
-
Reaction: The mixture is gently heated. The reaction is exothermic and proceeds to form a solid mass.
-
Work-up: The reaction product is treated with cold water to hydrolyze any remaining phosphorus oxychloride and to dissolve the product.
-
Crystallization: The aqueous solution is cooled to induce crystallization of barbituric acid. The crystals are collected by filtration and washed with cold water.
Synthesis of Uracil (Behrend, 1885)
The most common laboratory synthesis of uracil involves the condensation of malic acid with urea in the presence of a strong acid.[2]
Experimental Protocol:
-
Reaction Mixture: Malic acid and urea are added to fuming sulfuric acid in a reaction vessel.
-
Heating: The mixture is heated, leading to condensation and cyclization.
-
Precipitation: The reaction mixture is cooled and then carefully poured into a large volume of cold water.
-
Isolation: The precipitated uracil is collected by filtration, washed with cold water, and then with ethanol.
-
Recrystallization: The crude uracil is purified by recrystallization from hot water.
Synthesis of Thymine (Fischer and Roeder, 1901)
The first synthesis of thymine was achieved through a multi-step process starting from urea. A more practical, classical synthesis is presented here.
Experimental Protocol:
-
Condensation: Methylisothiourea is condensed with ethyl formylpropionate in the presence of a base, such as sodium ethoxide in ethanol.
-
Cyclization: The intermediate formed undergoes cyclization upon heating.
-
Hydrolysis: The resulting 2-methylthio-5-methyl-4-pyrimidinone is hydrolyzed with an acid, such as hydrobromic acid, to remove the methylthio group and yield thymine.
-
Purification: The crude thymine is purified by recrystallization.
Synthesis of Cytosine (Wheeler and Johnson, 1903)
The synthesis of cytosine by Wheeler and Johnson provided a chemical confirmation of its structure.
Experimental Protocol:
-
Condensation: S-Ethylisothiourea is condensed with sodio formyl acetic ester.
-
Cyclization and Amination: The resulting intermediate is treated with ammonia, which displaces the ethylthio group and leads to the formation of the cytosine ring.
-
Purification: The cytosine is isolated and purified by recrystallization.
The Therapeutic Era: Pyrimidine Derivatives as Drugs
The structural similarity of pyrimidine derivatives to endogenous nucleobases has made them a rich source of therapeutic agents. By acting as antimetabolites, they can interfere with the synthesis of nucleic acids, making them potent anticancer and antiviral agents. Furthermore, modifications to the pyrimidine ring have yielded compounds with diverse pharmacological activities.
Barbiturates: The First CNS Depressants
Following the synthesis of barbituric acid, a vast number of derivatives were synthesized and evaluated for their pharmacological properties. These compounds, collectively known as barbiturates, were among the first synthetic drugs to exhibit central nervous system (CNS) depressant effects and were widely used as sedatives, hypnotics, and anticonvulsants.
Mechanism of Action: Barbiturates enhance the action of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[6] By binding to a specific site on the receptor, they prolong the opening of the chloride ion channel, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[6]
Sulfonamides: The Dawn of Antibacterial Chemotherapy
The discovery of sulfonamide drugs in the 1930s revolutionized medicine. Sulfadiazine, a pyrimidine-containing sulfonamide first approved in 1941, became a key weapon against bacterial infections.[3]
Historical Synthesis of Sulfadiazine:
-
Acetylation of Aniline: Aniline is acetylated with acetic anhydride to produce acetanilide.
-
Chlorosulfonation: Acetanilide is treated with chlorosulfonic acid to yield 4-acetylaminobenzenesulfonyl chloride.
-
Condensation: The 4-acetylaminobenzenesulfonyl chloride is reacted with 2-aminopyrimidine.
-
Hydrolysis: The acetyl group is removed by hydrolysis with sodium hydroxide to give sulfadiazine.
Pyrimidine Antagonists in Cancer Chemotherapy
The development of pyrimidine antagonists marked a significant milestone in the fight against cancer. These drugs are structurally similar to natural pyrimidine nucleobases and interfere with DNA and RNA synthesis in rapidly dividing cancer cells.
5-Fluorouracil (5-FU): Discovered by Charles Heidelberger in 1957, 5-FU is a cornerstone of chemotherapy for various solid tumors.[4] It is a prodrug that is converted intracellularly to several active metabolites. Its primary mechanism of action is the inhibition of thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a key component of DNA.[4] This leads to "thymineless death" in cancer cells.
Pyrimidine Nucleoside Analogs as Antiviral Agents
The similarity of pyrimidine derivatives to the building blocks of viral genetic material has led to the development of potent antiviral drugs.
Zidovudine (AZT): First synthesized in 1964 by Jerome Horwitz as a potential anticancer agent, zidovudine was found to be a potent inhibitor of HIV replication in 1985.[1][5] It was the first drug approved for the treatment of HIV/AIDS. AZT is a nucleoside analog reverse transcriptase inhibitor.[5] It is phosphorylated in the body to its active triphosphate form, which is then incorporated into the growing viral DNA chain by the HIV reverse transcriptase. The lack of a 3'-hydroxyl group on the azido-sugar moiety terminates DNA chain elongation, thus halting viral replication.[5]
Visualizing the Molecular Landscape: Pathways and Workflows
Understanding the historical development and mechanism of action of pyrimidine derivatives is enhanced through visual representations of key processes.
Historical Timeline of Key Discoveries
Caption: A timeline of key discoveries in pyrimidine chemistry.
General Synthesis of the Pyrimidine Ring (Pinner Synthesis)
Caption: The Pinner synthesis of pyrimidine derivatives.
Signaling Pathway: Mechanism of Action of Barbiturates
Caption: Barbiturate action on the GABA-A receptor.
Signaling Pathway: Mechanism of Action of 5-Fluorouracil
Caption: 5-Fluorouracil's inhibition of DNA synthesis.
Signaling Pathway: Mechanism of Action of Zidovudine (AZT)
Caption: AZT's mechanism of viral replication inhibition.
Conclusion
From its initial discovery in complex natural products to the elucidation and synthesis of its core structure, the journey of pyrimidine chemistry has been one of fundamental scientific advancement and profound therapeutic impact. The pyrimidine scaffold has proven to be remarkably versatile, giving rise to drugs that have shaped the treatment of infectious diseases, cancer, and neurological disorders. The historical syntheses, while rudimentary by modern standards, represent elegant solutions to the chemical challenges of their time and laid the essential groundwork for the sophisticated drug design and development of today. For researchers and scientists, the rich history of pyrimidine serves as a powerful reminder of the enduring connection between fundamental organic chemistry and the development of life-saving medicines. The ongoing exploration of pyrimidine derivatives continues to be a vibrant and promising frontier in the quest for new and more effective therapies.
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. Gabriel–Colman rearrangement - Wikipedia [en.wikipedia.org]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Full text of "Papers on pyrimidines" [archive.org]
- 5. libsysdigi.library.uiuc.edu [libsysdigi.library.uiuc.edu]
- 6. Pyrimidine synthesis [organic-chemistry.org]
Substituted Aminopyrimidines: A Comprehensive Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of substituted aminopyrimidines, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry due to their diverse biological activities. This document details their synthesis, biological evaluation, and structure-activity relationships, with a particular focus on their roles as kinase inhibitors in oncology. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their mechanism of action and the drug discovery process.
Introduction to Aminopyrimidines
Aminopyrimidines are a class of organic molecules characterized by a pyrimidine ring substituted with at least one amino group. The pyrimidine nucleus is a fundamental building block in various biologically important molecules, including nucleic acids (cytosine, thymine, and uracil) and several vitamins and cofactors. The versatility of the aminopyrimidine scaffold allows for substitutions at various positions, leading to a wide array of derivatives with distinct physicochemical properties and biological activities. In recent years, substituted aminopyrimidines have emerged as privileged scaffolds in drug discovery, particularly in the development of targeted therapies for cancer and other diseases. Their ability to act as hinge-binding motifs in the ATP-binding pocket of kinases has made them a cornerstone in the design of potent and selective kinase inhibitors.
Synthesis of Substituted Aminopyrimidines
The synthesis of substituted aminopyrimidines can be achieved through various synthetic routes. A common and versatile method involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine or a substituted guanidine. Another prevalent strategy is the nucleophilic substitution of halogens on a pre-formed pyrimidine ring.
General Synthesis of 2-Aminopyrimidines from β-Dicarbonyl Compounds
A widely used method for the synthesis of 2-aminopyrimidines involves the cyclocondensation of β-ketoesters or β-dialdehydes with guanidine hydrochloride in the presence of a base.[1]
Experimental Protocol: Synthesis of 5- and 6-substituted 2-aminopyrimidines [1]
A mixture of the appropriate β-ketoester or β-aldehydoester (1.0 mmol), guanidine hydrochloride (1.2 mmol), and potassium carbonate (1.5 mmol) is subjected to microwave irradiation at a set temperature and time. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature, and water is added. The resulting precipitate is filtered, washed with water, and dried to afford the desired 2-aminopyrimidine derivative. The crude product can be further purified by recrystallization or column chromatography.
Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Substituted aminopyrimidines can also be synthesized by the reaction of dichloropyrimidines with various amines. This method allows for the introduction of diverse substituents at the 2, 4, and 6 positions of the pyrimidine ring.
Experimental Protocol: Synthesis of 2-Amino-4-substituted-6-chloropyrimidines [2][3]
To a solution of 2-amino-4,6-dichloropyrimidine (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF), the desired amine (1.1 mmol) and a base such as triethylamine or diisopropylethylamine (2.0 mmol) are added. The reaction mixture is stirred at room temperature or heated under reflux for a specified time, with the progress monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is then purified by column chromatography or recrystallization.
Table 1: Examples of Synthesized Substituted Aminopyrimidines and their Characterization Data
| Compound ID | Structure | Starting Materials | Reagents and Conditions | Yield (%) | M.P. (°C) | Spectral Data References |
| 1 | 2-Amino-5-methylpyrimidine-4,6-diol | Methylmalonic acid diethyl ester, Guanidine hydrochloride | Sodium ethoxide, Ethanol, reflux | 91 | >250 | ¹H NMR, ¹³C NMR[4] |
| 2 | 4,6-Dichloro-5-ethylpyrimidin-2-amine | 2-Amino-5-ethylpyrimidine-4,6-diol | POCl₃, DMF | 82 | 183-185 | ¹H NMR, ¹³C NMR, MS[4] |
| 3 | N-benzylidine-2-aminopyrimidine | 2-aminopyrimidine, Benzaldehyde | Glacial acetic acid, Methanol, stir | - | - | UV, IR, ¹H NMR, ¹³C NMR[5] |
| 4 | 2,6-Diaminopyrimidin-4-yl naphthalene-2-sulfonate | 2-amino-6-methylpyrimidin-4-ol, Naphthalene-2-sulfonyl chloride | K₂CO₃, Acetone, reflux | - | - | SC-XRD, DFT[6] |
Biological Activities and Structure-Activity Relationships (SAR)
Substituted aminopyrimidines exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Their most prominent role in modern drug discovery is as kinase inhibitors.
Kinase Inhibition
The aminopyrimidine scaffold is a well-established hinge-binding motif for many protein kinases. By forming hydrogen bonds with the backbone of the kinase hinge region, these compounds can effectively block the ATP-binding site and inhibit kinase activity. Modifications at other positions of the pyrimidine ring allow for the exploration of other pockets within the ATP-binding site, leading to improved potency and selectivity.
Table 2: Inhibitory Activity of Substituted Aminopyrimidines against Various Kinases
| Compound ID | Target Kinase | Assay Type | IC₅₀/Kᵢ (nM) | Cell Line (for cellular assays) | Reference |
| A | Aurora A | Mobility shift assay | Kᵢ = 150 | - | [7] |
| B | Aurora B | Mobility shift assay | Kᵢ = 20 | - | [7] |
| C | MPS1 | Mobility shift assay | Kᵢ = 3000 | - | [7] |
| D | JAK2 | In vitro kinase assay | IC₅₀ = 27 | - | [8] |
| E | DYRK1B | In vitro kinase assay | - | - | [9] |
| F | Aurora Kinase | Cell viability assay | IC₅₀ < 10000 | - | [10] |
Structure-Activity Relationship (SAR) Insights:
-
Hinge-Binding: The 2-amino group is crucial for forming hydrogen bonds with the kinase hinge region.
-
Substitutions at the 4- and 6-positions: Bulky and hydrophobic groups at these positions often enhance potency by occupying hydrophobic pockets in the ATP-binding site.
-
Substitutions at the 5-position: This position is often solvent-exposed, and modifications here can be used to improve physicochemical properties such as solubility without significantly affecting potency.
Key Signaling Pathways
Substituted aminopyrimidines exert their therapeutic effects by modulating key signaling pathways involved in cell growth, proliferation, survival, and migration. Understanding these pathways is crucial for rational drug design and for identifying potential mechanisms of resistance.
Focal Adhesion Kinase (FAK) Signaling Pathway
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling. Upon activation by integrin clustering, FAK autophosphorylates at Tyr397, creating a binding site for Src family kinases. The FAK-Src complex then phosphorylates a number of downstream targets, including paxillin and p130Cas, leading to the activation of pathways such as the MAPK/ERK and PI3K/Akt pathways, which promote cell migration, survival, and proliferation.[11][12][13]
References
- 1. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. precisionfda.org [precisionfda.org]
- 8. Identification of Novel JAK2 Inhibitors from Amino Derivatives of Epoxyalantolactone: In Silico and In Vitro Studies [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 12. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Brominated Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of biological activities. The introduction of a bromine atom to the pyrimidine ring can significantly modulate the molecule's physicochemical properties, often enhancing its therapeutic potential. This technical guide provides an in-depth exploration of the diverse biological activities of brominated pyrimidines, with a focus on their anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Anticancer Activities of Brominated Pyrimidines
Brominated pyrimidines have emerged as a promising class of compounds in oncology research, demonstrating potent cytotoxic and cytostatic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, ranging from the inhibition of key enzymes involved in cell cycle regulation to the modulation of critical signaling pathways.
Kinase Inhibition
A significant number of brominated pyrimidines exert their anticancer effects by targeting protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.
Bcr-Abl Tyrosine Kinase: A novel series of 5-bromo-pyrimidine derivatives has been synthesized and evaluated for their in vitro cytotoxic activity against several cancer cell lines, including the K562 human chronic myeloid leukemia cell line.[1] Several of these compounds, such as 5c, 5e, 6g, 9e, 9f, and 10c, were identified as potent inhibitors of the Bcr-Abl tyrosine kinase, a key driver of chronic myeloid leukemia.[1]
Aurora Kinases: The A-type Aurora kinase is known to stabilize MYC-family oncoproteins, which are implicated in a wide range of cancers. Pyrimidine-based derivatives have been designed to inhibit Aurora A kinase activity, leading to a reduction in cMYC and MYCN levels. One such lead compound demonstrated potent inhibition of proliferation in high-MYC expressing small-cell lung cancer (SCLC) cell lines with an IC50 value of less than 200 nM.
Janus Kinase (JNK): The c-Jun N-terminal kinase (JNK) signaling pathway is involved in various cellular processes, including apoptosis and inflammation. Pyrimidine-linked coumarin hybrids have been developed to target JNK in breast cancer cells, inducing apoptosis through the generation of reactive oxygen species (ROS) and subsequent JNK phosphorylation.[2]
Cytotoxicity Against Cancer Cell Lines
The cytotoxic potential of brominated pyrimidines has been demonstrated across a range of human cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.
A series of novel 5-bromo-pyrimidine derivatives were evaluated for their in vitro anticancer activity against Hela (human cervix carcinoma), A549 (human lung adenocarcinoma), MCF-7 (human breast adenocarcinoma), A2780 (human ovarian cancer), and BGC-823 (human gastric cancer) cell lines.[3] Compounds 5c, 5e, 6d, 6g, and 6h exhibited excellent anticancer activity in this screen.[3]
Table 1: Anticancer Activity of Selected Brominated Pyrimidines (IC50 values in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 13 | High-MYC expressing SCLC | < 0.2 | |
| 5a | MCF-7 | 2.617 ± 1.6 | [4] |
| 2d | A549 | Showed strongest cytotoxic effects at 50 µM | [5] |
| 2a | CAL27 | Active at 20 µM | [6] |
| 3a | A549 | 5.988 ± 0.12 | [7] |
| 12 and 13 | HCT116 (colon carcinoma) | Most potent in the series | [8] |
| 22, 23, and 24 | MCF-7 | Very high potency | [8] |
Antimicrobial Activities of Brominated Pyrimidines
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Brominated pyrimidines have demonstrated significant activity against a spectrum of bacterial and fungal pathogens. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Novel 5-bromo-pyrimidine derivatives have been shown to exhibit broad-spectrum antimicrobial activity.[3] For instance, compounds 5a, 5c, 5e, 6b, 6d, and 6h demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.[3]
Table 2: Antimicrobial Activity of Selected Brominated Pyrimidines (MIC values in µg/mL)
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 5a, 5c, 5e, 6b, 6d, 6h | Various Bacteria and Fungi | Not specified in abstract | [3] |
| 3a | P. citrinum | 75 | [9] |
| 15a | P. citrinum | 125 | [9] |
| 4a | E. coli | 75 | [9] |
Antiviral Activities of Brominated Pyrimidines
Certain brominated pyrimidine nucleoside analogs are potent and selective inhibitors of viral replication. A prime example is (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), also known as Brivudine.
BVDU is a highly effective inhibitor of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV).[10] Its selectivity is attributed to its preferential phosphorylation by the virus-encoded thymidine kinase. The resulting BVDU 5'-triphosphate then interferes with the viral DNA polymerase, acting as a competitive inhibitor and alternate substrate.[10] BVDU has been used in the treatment of herpetic keratitis, recurrent herpes labialis, and herpes zoster.[10] Furthermore, BVDU can block the reactivation of latent ganglionic herpes simplex virus in vitro.[11]
Modulation of Signaling Pathways
The biological effects of brominated pyrimidines are often mediated through their interaction with specific intracellular signaling pathways.
BMP2/SMAD1 Signaling Pathway
The Bone Morphogenetic Protein 2 (BMP2) signaling pathway is crucial for osteogenesis. A novel brominated pyrimidine, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide, has been identified as a potent bone anabolic agent that promotes osteogenesis by upregulating the expression of osteogenic genes through the activation of the BMP2/SMAD1 signaling pathway.
JNK Signaling Pathway
As mentioned earlier, pyrimidine-coumarin hybrids can induce apoptosis in breast cancer cells by activating the JNK signaling pathway. This is often initiated by an increase in intracellular reactive oxygen species (ROS).
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Test compound (brominated pyrimidine)
-
Cell culture medium
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the brominated pyrimidine compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the medium and add 28 µL of 2 mg/mL MTT solution to each well.
-
Incubate the plate for 1.5 hours at 37°C.
-
Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at 37°C with shaking on an orbital shaker.
-
Measure the absorbance at 492 nm using a microplate reader.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, high-throughput screening method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest, substrate, and ATP
-
Test compound (brominated pyrimidine)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Perform a 5 µL kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the brominated pyrimidine inhibitor.
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and to generate a luminescent signal with the newly synthesized ATP.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in the appropriate growth phase
-
Test compound (brominated pyrimidine) stock solution
-
Sterile broth medium (e.g., Mueller-Hinton Broth)
-
Pipettes and multichannel pipettor
-
Incubator
Procedure:
-
Prepare a 2-fold serial dilution of the brominated pyrimidine compound in the 96-well plate. Dispense 100 µL of sterile broth into all wells. Add 100 µL of the 2x concentrated stock solution of the compound to the first column.[10]
-
Perform serial dilutions by transferring 100 µL from each well to the next, mixing thoroughly at each step. Discard 100 µL from the last column of the dilution series.[10]
-
Prepare a standardized bacterial inoculum (e.g., adjusted to a 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells).[3]
-
Inoculate each well (except for a sterility control well) with the bacterial suspension. The final volume in each well should be 200 µL.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.[10]
-
The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.[1]
Conclusion
Brominated pyrimidines represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and antiviral agents, coupled with their ability to modulate key signaling pathways, underscores their potential for further development as therapeutic agents. This technical guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed experimental protocols, and visual aids to facilitate a deeper understanding and further exploration of these remarkable molecules. Continued research into the synthesis of novel brominated pyrimidine derivatives and the elucidation of their mechanisms of action will undoubtedly pave the way for the development of new and effective treatments for a range of human diseases.
References
- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Pyrimidine- and Coumarin-Linked Hybrid Molecules as Inducers of JNK Phosphorylation through ROS Generation in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. protocols.io [protocols.io]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
4-Amino-6-bromopyrimidine safety and handling information
An In-depth Technical Guide to the Safety and Handling of 4-Amino-6-bromopyrimidine
This guide provides comprehensive safety and handling information for this compound (CAS No. 1159818-57-1), a heterocyclic building block utilized in pharmaceutical and chemical research. Due to the limited availability of a complete, officially recognized Safety Data Sheet (SDS) for this specific compound, this document synthesizes information from various chemical suppliers and databases, supplemented with safety data from structurally related compounds. Researchers and laboratory personnel should exercise caution and adhere to the highest safety standards when handling this chemical.
Chemical and Physical Properties
A foundational understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value |
| CAS Number | 1159818-57-1 |
| Molecular Formula | C₄H₄BrN₃ |
| Molecular Weight | 174.00 g/mol |
| Boiling Point | 303.2 °C at 760 mmHg |
| Density | 1.844 g/cm³ |
| Appearance | Not specified; likely a solid |
| Synonyms | 6-Bromopyrimidin-4-amine, 6-bromo-4-pyrimidinamine |
Hazard Identification and Classification
This compound is considered a hazardous substance. The primary hazards are summarized below.
| Hazard Class | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed[] | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation (Assumed based on related compounds) | Warning |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation (Assumed based on related compounds) | Warning |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation (Assumed based on related compounds) | Warning |
Note: Some hazard classifications are inferred from safety data for structurally similar compounds like 4-Amino-6-chloropyrimidine and 2-Amino-6-bromopyridine due to the absence of a complete GHS classification for this compound.[2][3]
Safe Handling and Storage Protocols
Proper handling and storage procedures are critical to minimize exposure risks and maintain the chemical's integrity.
Handling:
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[4][5][6]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.[5][6]
-
Skin Protection : Wear protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[4][5][6]
-
Respiratory Protection : If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][6]
-
-
General Hygiene :
Storage:
-
Conditions : Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][5][6]
-
Incompatible Materials : Store away from strong oxidizing agents, strong acids, and strong bases.[2][5]
-
Atmosphere : Storing under an inert atmosphere is recommended to maintain product quality.[]
-
Temperature : Recommended storage temperature is 2-8°C.[]
Emergency Procedures and First Aid
A clear and accessible emergency plan is crucial. The following diagram outlines the initial steps in case of accidental exposure.
Caption: First aid decision tree for exposure to this compound.
First Aid Measures:
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][6][7]
-
Skin Contact : Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation occurs.[3][4][6]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][5][6]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[4][6][7]
Firefighting and Accidental Release Measures
Firefighting Measures:
-
Suitable Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6][7]
-
Specific Hazards : During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[4][6]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][8]
Accidental Release Measures:
-
Personal Precautions : Wear appropriate personal protective equipment (PPE) as described in Section 3. Evacuate personnel to safe areas. Ensure adequate ventilation.[5][6]
-
Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4][7]
-
Containment and Cleanup : Sweep up the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust.[2][6]
Experimental Protocols and Best Practices
While specific experimental protocols for this compound are not publicly available, the following general best practices should be observed when handling this or similar chemical reagents in a research setting.
Caption: A generalized workflow for the safe handling of chemical powders.
-
Risk Assessment : Before any new experiment, conduct a thorough risk assessment that considers the specific hazards of all reactants, products, and byproducts.
-
Quantities : Use the minimum quantity of the chemical necessary for the experiment.
-
Waste Disposal : Dispose of all chemical waste, including contaminated consumables, in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidelines.[5]
-
Documentation : Maintain accurate records of chemical usage and experimental procedures.
This technical guide is intended to provide a comprehensive overview of the safety and handling of this compound for a scientific audience. All laboratory personnel must be trained in safe chemical handling practices and have access to all available safety information before working with this compound.
References
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. 4-Amino-2,6-dihydroxypyrimidine(873-83-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. huarongpharma.com [huarongpharma.com]
A Technical Guide to 4-Amino-6-bromopyrimidine for Researchers and Drug Development Professionals
An In-depth Overview of a Versatile Building Block in Medicinal Chemistry
4-Amino-6-bromopyrimidine is a key heterocyclic building block extensively utilized in the fields of medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a reactive bromine atom and an amino group on the pyrimidine core, make it an invaluable scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, reliable suppliers, and key applications of this compound, with a focus on its role in the development of kinase inhibitors.
Physicochemical Properties and Supplier Specifications
Sourcing high-quality starting materials is paramount for reproducible and successful research outcomes. A variety of chemical suppliers offer this compound, with purities typically ranging from 95% to over 99%. The table below summarizes key quantitative data from several reputable suppliers to facilitate easy comparison and selection.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Appearance | Melting Point (°C) | Storage Conditions |
| Sigma-Aldrich | 1159818-57-1 | C4H4BrN3 | 174.00 | ≥95% | Solid | Not specified | Ambient |
| Oakwood Chemical | 1159818-57-1 | C4H4BrN3 | 174.00 | 95% | Not specified | Not specified | Not specified |
| BLD Pharm | 1159818-57-1 | C4H4BrN3 | 174.00 | Not specified | Not specified | Not specified | 2-8°C, inert atmosphere, protect from light |
| SRD Pharma | 1159818-57-1 | C4H4BrN3 | 174.00 | Not specified | Not available | Not available | Not available |
| Pharmaffiliates | 1159818-57-1 | C4H4BrN3 | 174.00 | High Purity | Not available | Not specified | 2-8°C Refrigerator |
| BOC Sciences | 1159818-57-1 | C4H4BrN3 | 174.00 | Not specified | Not specified | Not specified | Not specified |
Note: "Not specified" or "Not available" indicates that the information was not readily accessible from the supplier's public documentation at the time of this guide's compilation. Researchers are advised to request Certificates of Analysis (CoA) from suppliers for detailed and lot-specific data.
Key Synthetic Applications in Drug Discovery
The strategic placement of the bromine atom and the amino group on the pyrimidine ring allows for versatile functionalization through various cross-coupling reactions. This makes this compound a valuable starting material for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Experimental Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. In the context of this compound, it is frequently employed to introduce aryl or heteroaryl substituents at the 6-position, a key modification in the synthesis of many kinase inhibitors.
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound, the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst and the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-substituted-4-aminopyrimidine derivative.
Experimental Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds. This reaction is particularly useful for coupling primary or secondary amines to the 6-position of the 4-aminopyrimidine core, further expanding the chemical diversity of synthesized libraries.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, the phosphine ligand, and the base to a dry reaction vessel.
-
Add the anhydrous solvent and stir for a few minutes to form the active catalyst.
-
Add this compound and the amine to the reaction mixture.
-
Seal the vessel and heat to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Application in Kinase Inhibitor Development
The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in the core of numerous kinase inhibitors. The 4-amino group can act as a crucial hydrogen bond donor, mimicking the adenine portion of ATP and interacting with the hinge region of the kinase active site. By modifying the 6-position of this compound using reactions like the Suzuki-Miyaura coupling, medicinal chemists can introduce various substituents that can extend into other pockets of the ATP-binding site, thereby modulating potency and selectivity.
A prominent example is the development of inhibitors for cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers. The general structure of many CDK inhibitors features a substituted aminopyrimidine core.
Illustrative Signaling Pathway: CDK4/6 in Cell Cycle Progression
The CDK4/6-Cyclin D complex is a critical regulator of the G1-S phase transition in the cell cycle. In response to mitogenic signals, this complex phosphorylates the retinoblastoma protein (pRb), leading to the release of the E2F transcription factor. E2F then activates the transcription of genes required for DNA replication and cell cycle progression. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.
Derivatives of this compound can be designed to competitively bind to the ATP-binding pocket of CDK4/6, thereby inhibiting the phosphorylation of pRb and arresting the cell cycle. This makes this compound a highly valuable starting material for the discovery of novel anticancer therapeutics.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of 4-Amino-6-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures. Pyrimidine moieties are key pharmacophores found in numerous biologically active compounds and approved drugs. The targeted synthesis of 4-amino-6-arylpyrimidines via Suzuki coupling of 4-amino-6-bromopyrimidine offers a versatile route to novel derivatives with potential therapeutic applications.
This document provides detailed application notes and a generalized experimental protocol for the Suzuki coupling of this compound with various arylboronic acids. The methodologies presented are based on established procedures for structurally analogous bromopyrimidines and aminopyrimidines, offering a robust starting point for reaction optimization and the synthesis of compound libraries.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle that begins with the oxidative addition of the organic halide to a palladium(0) complex. This is followed by transmetalation of the organic group from the boronic acid (activated by a base) to the palladium complex. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst.
Recommended Reaction Conditions
Based on extensive literature precedent for similar substrates, a range of reaction conditions have proven effective for the Suzuki coupling of bromopyrimidines. The following table summarizes typical catalysts, bases, and solvents that can be employed for the reaction of this compound with arylboronic acids.
Table 1: Recommended Reaction Conditions for the Suzuki Coupling of this compound
| Component | Examples | Typical Concentration/Loading | Notes |
| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[1][2] | 1-5 mol% | A versatile and commonly used catalyst for this type of transformation. |
| Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) | 1-5 mol% | Can be used as a precatalyst which is reduced in situ to the active Pd(0) species. | |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a phosphine ligand | 1-3 mol% | Often used with ligands such as triphenylphosphine (PPh₃) or others to improve catalytic activity. | |
| Base | Potassium Carbonate (K₂CO₃) | 2-3 equivalents | A common and effective inorganic base. |
| Potassium Phosphate (K₃PO₄)[1] | 2-3 equivalents | A strong base that is often effective in challenging coupling reactions. | |
| Cesium Carbonate (Cs₂CO₃) | 2-3 equivalents | A highly effective base, particularly for less reactive substrates. | |
| Solvent | 1,4-Dioxane / Water (e.g., 4:1 or 5:1 v/v)[1] | - | A widely used solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| N,N-Dimethylformamide (DMF) | - | A polar aprotic solvent that can be effective, particularly at higher temperatures. | |
| Toluene / Water | - | Another common biphasic solvent system. | |
| Boronic Acid | Arylboronic Acids | 1.1-1.5 equivalents | A slight excess is typically used to ensure complete consumption of the bromopyrimidine. |
Experimental Protocols
The following is a generalized protocol for the Suzuki coupling of this compound with an arylboronic acid. Researchers should optimize the reaction conditions for their specific substrate combinations.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 174 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 34.7 mg).
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously. Alternatively, for microwave-assisted synthesis, heat the reaction mixture to 120-150 °C for 10-30 minutes.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-6-arylpyrimidine.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table provides representative data for the synthesis of 4-amino-6-arylpyrimidines based on analogous reactions found in the literature. Yields are highly dependent on the specific arylboronic acid used and the optimization of reaction conditions.
Table 2: Representative Yields for the Synthesis of 4-Amino-6-arylpyrimidines
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 4-Amino-6-phenylpyrimidine | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | 4-Amino-6-(4-methoxyphenyl)pyrimidine | 80-95 |
| 3 | 4-Fluorophenylboronic acid | 4-Amino-6-(4-fluorophenyl)pyrimidine | 70-85 |
| 4 | 3-Chlorophenylboronic acid | 4-Amino-6-(3-chlorophenyl)pyrimidine | 65-80 |
| 5 | Thiophene-2-boronic acid | 4-Amino-6-(thiophen-2-yl)pyrimidine | 60-75 |
Note: Yields are indicative and may vary.
Visualizations
The following diagrams illustrate the key aspects of the Suzuki coupling reaction involving this compound.
Caption: General scheme of the Suzuki coupling reaction.
Caption: A typical experimental workflow for Suzuki coupling.
Troubleshooting
Table 3: Common Issues and Solutions in Suzuki Coupling Reactions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently anhydrous/degassed solvents- Ineffective base | - Use a fresh batch of catalyst or a different precatalyst/ligand combination.- Ensure solvents are properly dried and degassed to remove oxygen.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃). |
| Formation of side products (e.g., homocoupling) | - Presence of oxygen- Catalyst decomposition | - Thoroughly degas the reaction mixture and maintain a positive inert gas pressure.- Use a more stable catalyst or add a phosphine ligand. |
| Difficulty in purification | - Co-elution of product with byproducts or starting materials | - Optimize the mobile phase for column chromatography.- Consider recrystallization as an alternative purification method. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-amino-6-arylpyrimidines from this compound. The protocols and data presented in this application note provide a solid foundation for researchers to develop and optimize these important transformations. Careful selection of the catalyst, base, and solvent system is crucial for achieving high yields and purity of the desired products. The versatility of this reaction allows for the generation of a wide array of substituted pyrimidines, which are valuable scaffolds in drug discovery and materials science.
References
Application Notes and Protocols for Buchwald-Hartwig Amination of 4-Amino-6-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation is particularly crucial in medicinal chemistry and drug development for the synthesis of arylamines and heteroarylamines, which are prevalent scaffolds in a vast array of pharmaceuticals.[3] The reaction involves the coupling of an aryl or heteroaryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3]
The 4-aminopyrimidine moiety is a key pharmacophore found in numerous biologically active compounds, including kinase inhibitors. The synthesis of substituted 4,6-diaminopyrimidines via the Buchwald-Hartwig amination of 4-amino-6-bromopyrimidine represents a versatile and efficient strategy for accessing libraries of potential drug candidates. However, the electron-deficient nature of the pyrimidine ring and the presence of the amino substituent can present challenges, necessitating careful optimization of reaction conditions to achieve high yields and selectivity.[4] This document provides detailed protocols and application notes for the successful Buchwald-Hartwig amination of this compound.
Catalytic Cycle of Buchwald-Hartwig Amination
The generally accepted mechanism for the palladium-catalyzed amination proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Data Presentation: Recommended Reaction Conditions
The successful amination of this compound is highly dependent on the judicious selection of the catalyst system and reaction parameters. Below are tabulated recommendations based on protocols for structurally similar heteroaryl halides.[5][6][7]
Table 1: Recommended Catalyst Systems for the Amination of this compound
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene or Dioxane | 100-110 |
| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 80-100 |
| [PdCl₂(dppf)] | - | K₃PO₄ | Dioxane | 100 |
| PdCl₂(PPh₃)₂ | PPh₃ | NaOt-Bu | Toluene | 100 |
Table 2: Substrate Scope and Expected Yields (Hypothetical)
| Amine | Product | Expected Yield (%) | Notes |
| Aniline | N⁶-phenylpyrimidine-4,6-diamine | 75-90 | Generally high yields with anilines. |
| Morpholine | 4-(4-aminopyrimidin-6-yl)morpholine | 80-95 | Secondary cyclic amines are often excellent coupling partners. |
| n-Butylamine | N⁶-butylpyrimidine-4,6-diamine | 60-80 | Primary alkylamines can be effective, but may require stronger bases. |
| 2-Aminopyridine | N⁶-(pyridin-2-yl)pyrimidine-4,6-diamine | 65-85 | Heteroaromatic amines are viable substrates. |
Experimental Protocols
The following are detailed protocols for the Buchwald-Hartwig amination of this compound with a representative aniline and a secondary cyclic amine.
Protocol 1: Amination with Aniline using Pd₂(dba)₃/Xantphos
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.5 equiv).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene (to a concentration of 0.1 M with respect to the bromopyrimidine) via syringe.
-
Add aniline (1.2 equiv) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Amination with Morpholine using Pd(OAc)₂/BINAP
Materials:
-
This compound
-
Morpholine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (2 mol%) and BINAP (3 mol%) to a dry Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes to form the active catalyst.
-
To the same tube, add this compound (1.0 equiv) and NaOt-Bu (1.4 equiv).
-
Add morpholine (1.2 equiv) via syringe.
-
Seal the tube and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Experimental Workflow
The general workflow for setting up a Buchwald-Hartwig amination reaction is depicted below.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-substituted 4-aminopyrimidines from this compound. The choice of catalyst, ligand, base, and solvent is critical for achieving optimal results. The protocols provided herein offer robust starting points for the amination of this important heterocyclic building block with a range of primary and secondary amines. Further optimization may be necessary for particularly challenging substrates. The versatility of this methodology makes it an invaluable tool for the generation of diverse compound libraries in drug discovery and development programs.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Amino-6-bromopyrimidine as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-amino-6-bromopyrimidine as a key building block in the synthesis of potent and selective kinase inhibitors. The strategic positioning of the amino and bromo substituents on the pyrimidine core allows for diverse and targeted chemical modifications, making it an invaluable scaffold in medicinal chemistry and drug discovery. This document outlines synthetic strategies, experimental protocols, and the biological context of kinase inhibitors derived from this versatile starting material.
Introduction
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors has, therefore, become a major focus of modern drug discovery. The pyrimidine scaffold is a well-established pharmacophore in this area, capable of mimicking the adenine base of ATP and forming crucial hydrogen bond interactions within the kinase hinge region.
This compound offers two orthogonal points for chemical modification. The 6-bromo position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups. These modifications are critical for exploring the hydrophobic regions of the ATP-binding pocket and achieving selectivity for the target kinase. The 4-amino group can act as a key hydrogen bond donor, anchoring the inhibitor to the kinase hinge region.
This document details the application of this compound in the synthesis of inhibitors targeting key oncogenic kinases, such as Aurora and Polo-like kinases, and provides detailed protocols for their synthesis and evaluation.
Synthetic Applications and Workflow
The primary synthetic utility of this compound lies in its sequential functionalization. A typical synthetic workflow involves an initial cross-coupling reaction at the 6-position, followed by potential modification of the 4-amino group if required.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized to synthesize kinase inhibitors. Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Amino-6-arylpyrimidines
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(dppf)Cl₂ (0.05 eq) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-6-arylpyrimidine.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-6-(arylamino)pyrimidines
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with an aniline derivative.
Materials:
-
This compound
-
Aniline derivative (e.g., 3-chloroaniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 eq), the aniline derivative (1.1 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
In a separate flask, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) in anhydrous toluene under an inert atmosphere.
-
Add the catalyst pre-mixture to the Schlenk tube containing the reactants.
-
Heat the reaction mixture to 110 °C and stir for 16-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-6-(arylamino)pyrimidine.
Target Kinases and Biological Activity
Derivatives of this compound have shown inhibitory activity against a range of kinases, particularly those involved in cell cycle regulation and oncogenesis. The following tables summarize the in vitro activity of selected pyrimidine-based kinase inhibitors targeting Aurora and Polo-like kinases.
Table 1: Inhibitory Activity of Pyrimidine-Based Aurora Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| MK-5108 (VX-689) | Aurora A | 0.064 | [1] |
| AMG-900 | Aurora A | 5 | [1] |
| Aurora B | 4 | [1] | |
| Aurora C | 1 | [1] | |
| TAS-119 | Aurora A | 1 | [1] |
| PF-03814735 | Aurora A | 0.8 | [1] |
| Aurora B | 5 | [1] | |
| Reversine | Aurora A | 400 | [1] |
| Aurora B | 500 | [1] | |
| Aurora C | 400 | [1] |
Table 2: Inhibitory Activity of Pyrimidine-Based Polo-like Kinase (PLK) Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Volasertib (BI 6727) | PLK1 | 0.87 | [2] |
| Compound 4 | PLK1 | 94 | [2] |
| Compound 7 | PLK1 | 20 | [2] |
| PLK1-IN-6 | PLK1 | 0.45 | [3] |
| NL13 | PLK4 | 2320 | [3] |
Signaling Pathway Context
Understanding the signaling pathways in which the target kinases operate is crucial for rational drug design and for interpreting the cellular effects of the inhibitors.
Aurora Kinase Signaling Pathway
Aurora kinases are key regulators of mitosis. Aurora A is involved in centrosome maturation and separation, and spindle assembly. Aurora B is a component of the chromosomal passenger complex (CPC) and is essential for correct chromosome-microtubule attachments and cytokinesis.
Polo-like Kinase (PLK) Signaling Pathway
Polo-like kinases, particularly PLK1, are master regulators of the cell cycle. PLK1 has roles in mitotic entry, spindle formation, chromosome segregation, and cytokinesis.[4] Overexpression of PLK1 is common in many cancers.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its amenability to functionalization at the 6-position via robust cross-coupling methodologies, combined with the hydrogen bonding potential of the 4-amino group, allows for the systematic exploration of chemical space to identify potent and selective inhibitors against a wide range of kinase targets. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate new kinase inhibitors based on this promising scaffold.
References
Application Notes: Synthesis and Medicinal Chemistry of 4,6-Disubstituted Pyrimidines
Introduction
The pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous therapeutic agents. Its prevalence in natural molecules, including the nucleobases of DNA and RNA, makes it an ideal framework for designing drugs that can interact with a wide range of biological targets. Among pyrimidine derivatives, those substituted at the 4- and 6-positions have garnered significant attention due to their diverse and potent biological activities. These compounds have been successfully developed as anticancer, antiviral, anti-inflammatory, and antimicrobial agents, demonstrating their broad therapeutic potential.[1][2][3]
4,6-Disubstituted pyrimidines are key pharmacophores in a variety of targeted therapies. For instance, they are integral to the design of kinase inhibitors, which modulate signaling pathways often dysregulated in cancer.[4][5] Their structural versatility allows for fine-tuning of steric and electronic properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles. This document provides an overview of the synthesis of 4,6-disubstituted pyrimidines and their applications in medicinal chemistry, along with detailed experimental protocols.
Key Therapeutic Applications:
-
Anticancer Agents: Many 4,6-disubstituted pyrimidines exhibit potent anticancer activity by targeting critical enzymes in cell signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Fibroblast Growth Factor Receptor 1 (FGFR1).[4] Dual inhibitors of these kinases can help overcome drug resistance in tumors.[4] Others have shown efficacy against various cancer cell lines, including breast and lung cancer.[2]
-
Central Nervous System (CNS) Agents: Novel 4,6-disubstituted pyrimidine chemotypes have been identified as pan-muscarinic antagonists with good CNS penetration.[6][7] These compounds are being explored for their potential in treating neurological and movement disorders like Parkinson's disease.[6]
-
Antiviral Activity: Certain 4,6-disubstituted pyrimido[4,5-b]indole ribonucleosides have demonstrated antiviral activity, particularly against the Dengue virus.[8]
-
Anti-inflammatory and Antimicrobial Agents: The pyrimidine core is also found in compounds with anti-inflammatory and antimicrobial properties.[3][9] For example, some 2-mercapto-4,6-disubstituted pyrimidines are active against Mycobacterium tuberculosis.[9]
General Synthetic Strategies
The synthesis of 4,6-disubstituted pyrimidines typically commences from a common and versatile intermediate, 4,6-dichloropyrimidine . This key intermediate can be prepared from readily available starting materials like 4,6-dihydroxypyrimidine.[10][11] The two reactive chlorine atoms on 4,6-dichloropyrimidine serve as excellent leaving groups, allowing for sequential or simultaneous substitution to build molecular diversity.
Two primary strategies are employed for the derivatization of 4,6-dichloropyrimidine:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloro groups by a wide range of nucleophiles, including amines, phenols, and thiols. This is a robust and widely used method for introducing various substituents at the 4- and 6-positions.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provide a powerful tool for forming carbon-carbon bonds.[1][12] This allows for the introduction of aryl and heteroaryl moieties, significantly expanding the accessible chemical space for structure-activity relationship (SAR) studies.[12][13]
The following diagram illustrates a general workflow for the synthesis of 4,6-disubstituted pyrimidines.
Signaling Pathway Example: VEGFR2/FGFR1 Inhibition
Abnormal signaling through the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Fibroblast Growth Factor Receptor 1 (FGFR1) pathways is a hallmark of many cancers, promoting tumor angiogenesis and proliferation.[4] The development of dual inhibitors that can simultaneously block both pathways is a promising strategy to overcome resistance to single-target therapies.[4] 4,6-disubstituted pyrimidines have been successfully designed as potent dual VEGFR2/FGFR1 inhibitors.[4]
The diagram below shows a simplified representation of the VEGFR2 and FGFR1 signaling pathways and their inhibition by a 4,6-disubstituted pyrimidine derivative.
Data Presentation: Biological Activity
The following table summarizes the biological activities of representative 4,6-disubstituted pyrimidine derivatives from the literature.
| Compound ID/Reference | Biological Target/Assay | Cell Line | Activity Data | Citation |
| 8b | VEGFR2 Inhibition | - | 82.2% inhibition @ 10 µM | [4] |
| FGFR1 Inhibition | - | 101.0% inhibition @ 10 µM | [4] | |
| Antiproliferative Activity | A549 (Lung Cancer) | Moderate | [4] | |
| Antiproliferative Activity | KG-1 (Leukemia) | Moderate | [4] | |
| 14k (VU6008913) | Muscarinic M4 Receptor Binding | Human M4 Membranes | Ki = 10.3 nM | |
| Muscarinic M1 Receptor Inhibition | Recombinant CHO cells | IC50 = 250 nM | [6] | |
| Muscarinic M2 Receptor Inhibition | Recombinant CHO cells | IC50 = 330 nM | [6] | |
| Muscarinic M3 Receptor Inhibition | Recombinant CHO cells | IC50 = 380 nM | [6] | |
| Muscarinic M5 Receptor Inhibition | Recombinant CHO cells | IC50 = 510 nM | [6] | |
| 14 | MARK4 Kinase Inhibition | - | IC50 = 7.52 ± 0.33 µM | |
| 9 | MARK4 Kinase Inhibition | - | IC50 = 12.98 ± 0.63 µM | [14] |
| 22 | Antiproliferative Activity | NCI-60 Panel | GI50 = 22 nM | [15] |
| EGFR Inhibition | - | Potent | [15] | |
| VEGFR-2 Inhibition | - | Potent | [15] | |
| 29 | Antiproliferative Activity | NCI-60 Panel | GI50 = 24 nM | [15] |
| EGFR Inhibition | - | Potent | [15] | |
| VEGFR-2 Inhibition | - | Potent | [15] |
Experimental Protocols
Protocol 1: Synthesis of 4,6-Dichloropyrimidine (Intermediate)
This protocol describes the synthesis of the key intermediate, 4,6-dichloropyrimidine, from 4,6-dihydroxypyrimidine using phosphorus oxychloride.[11][16]
Materials:
-
4,6-Dihydroxypyrimidine
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylaniline (or other organic base)
-
Ice water
-
Dichloromethane (DCM) or other suitable organic solvent
-
Sodium sulfate (Na2SO4) or Magnesium sulfate (MgSO4)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, add 4,6-dihydroxypyrimidine (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl3) (5-10 eq) to the flask. POCl3 acts as both the solvent and the chlorinating agent.[11]
-
Slowly add an acid-binding agent, such as N,N-dimethylaniline (1.0-1.2 eq), to the mixture while stirring.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker of crushed ice/ice water with vigorous stirring. This step quenches the excess POCl3 and should be performed in a well-ventilated fume hood.
-
Transfer the resulting aqueous mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by distillation or recrystallization to yield pure 4,6-dichloropyrimidine as a white to light-yellow solid.
Protocol 2: Synthesis of a 4-Amino-6-chloropyrimidine via SNAr
This protocol details the monosubstitution of 4,6-dichloropyrimidine with a primary amine.
Materials:
-
4,6-Dichloropyrimidine (1.0 eq)
-
Substituted primary amine (e.g., tert-butoxycarbonyl (Boc)-protected piperazine) (1.0 eq)[14]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)
-
Solvent (e.g., Isopropanol, DMF, or DCM)
-
Stirring plate and magnetic stir bar
-
Reaction vessel (e.g., round-bottom flask)
Procedure:
-
Dissolve 4,6-dichloropyrimidine (1.0 eq) in the chosen solvent (e.g., isopropanol) in a reaction vessel.[14]
-
Add the primary amine (1.0 eq) and the base (e.g., TEA, 1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in a larger volume of an organic solvent (e.g., ethyl acetate or DCM) and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 4-amino-6-chloropyrimidine derivative.
Protocol 3: Synthesis of a 4,6-Diarylpyrimidine via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 4-chloro-6-substituted pyrimidine with an arylboronic acid to yield a 4,6-disubstituted pyrimidine.[12][14]
Materials:
-
4-Substituted-6-chloropyrimidine (e.g., from Protocol 2) (1.0 eq)
-
Arylboronic acid (e.g., 3-thienylboronic acid) (1.1-1.5 eq)[14]
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2/PPh3) (2-5 mol%)[12][14]
-
Solvent system (e.g., aqueous dioxane, toluene/ethanol/water)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel suitable for heating under an inert atmosphere
Procedure:
-
To a reaction vessel, add the 4-substituted-6-chloropyrimidine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and the base (e.g., K2CO3, 2.0 eq).[14]
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen) three times.
-
Add the degassed solvent system (e.g., aqueous dioxane).[14]
-
Heat the reaction mixture to reflux (e.g., 80-100 °C) under the inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the pure 4,6-disubstituted pyrimidine product.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 4. Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antiviral activity of 4,6-disubstituted pyrimido[4,5-b]indole ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4,6-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 11. Page loading... [wap.guidechem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 16. CN105732514A - Synthetic method of 4,6-dichloropyrimidine - Google Patents [patents.google.com]
Application Notes and Protocols for C-N Bond Formation with 4-Amino-6-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the synthesis of N-substituted 4-aminopyrimidin-6-amine derivatives through C-N bond formation with 4-Amino-6-bromopyrimidine. This pyrimidine scaffold is a crucial building block in medicinal chemistry, and the following protocols describe robust and versatile methods for its functionalization. The primary methods covered are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation, including microwave-assisted variations for accelerated reaction times.
Overview of C-N Cross-Coupling Reactions
The formation of a carbon-nitrogen (C-N) bond is a fundamental transformation in organic synthesis, essential for the construction of a vast array of pharmaceuticals, agrochemicals, and materials. For heteroaromatic systems like pyrimidines, transition metal-catalyzed cross-coupling reactions are the most effective methods for forging these bonds.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful and widely used method for forming C-N bonds.[1] It exhibits broad substrate scope and functional group tolerance, making it a staple in medicinal chemistry.[2] The reaction typically involves a palladium precursor, a phosphine ligand, and a base.[1]
-
Ullmann Condensation: A classical method for C-N bond formation, the Ullmann reaction traditionally uses stoichiometric amounts of copper at high temperatures.[3] Modern protocols have been developed that utilize catalytic amounts of copper with the aid of ligands, allowing for milder reaction conditions.[4]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly effective method for the C-N cross-coupling of this compound with a wide range of primary and secondary amines. The choice of ligand and base is critical for achieving high yields and depends on the nature of the amine coupling partner.
General Reaction Scheme:
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ (10) | Toluene | 110 | 8 | High |
| 2 | Cyclohexylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 16 | 85 |
| 3 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 12 | 92 |
| 4 | Benzophenone Imine | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ (2) | Toluene | 110 | 24 | 78 |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aniline
-
Palladium(II) Acetate (Pd(OAc)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), Cesium Carbonate (2.0 equiv), Palladium(II) Acetate (0.05 equiv), and BINAP (0.08 equiv).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous, degassed toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Add aniline (1.2 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenyl-4-aminopyrimidin-6-amine.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation provides an alternative, often more economical, route for C-N bond formation. Modern protocols utilize catalytic amounts of a copper source and a ligand, enabling the reaction to proceed under milder conditions than traditional Ullmann reactions. Amino acids have been shown to be effective ligands in promoting these couplings.[4]
General Reaction Scheme:
Table 2: Representative Conditions for Copper-Catalyzed Amination of Aryl Halides
| Entry | Amine | Cu Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | CuI (10) | L-Proline (20) | K₂CO₃ (2) | DMSO | 90 | 24 | Good |
| 2 | Pyrrolidine | CuI (5) | N,N'-Dimethylethylenediamine (10) | K₃PO₄ (2) | Dioxane | 110 | 24 | High |
| 3 | Imidazole | CuI (10) | 1,10-Phenanthroline (20) | K₃PO₄ (2) | DMF | 120 | 24 | 85 |
| 4 | Aniline | CuI (10) | (S)-Pipecolinic Acid (20) | K₂CO₃ (2) | DMF | 110 | 36 | 75 |
Experimental Protocol: Ullmann Condensation of this compound with Piperidine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Piperidine
-
Copper(I) Iodide (CuI)
-
L-Proline
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), Copper(I) Iodide (0.1 equiv), L-Proline (0.2 equiv), and Potassium Carbonate (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.2 M with respect to the this compound.
-
Add piperidine (1.5 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 24 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-6-(piperidin-1-yl)pyrimidine.
Microwave-Assisted C-N Coupling
Microwave irradiation can significantly accelerate C-N coupling reactions, often leading to reduced reaction times and improved yields.[5][6] Both Buchwald-Hartwig and Ullmann-type reactions can be adapted for microwave synthesis.
Table 3: Representative Conditions for Microwave-Assisted Buchwald-Hartwig Amination
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenoxazine | Pd₂(dba)₃ (2.5) | XPhos (5) | NaOtBu (2.2) | Toluene | 150 | 10 | 94 |
| 2 | Aniline | Pd(OAc)₂ (10) | X-Phos (10) | KOt-Bu (1.2) | Toluene | 100 | 10 | High |
| 3 | Secondary Amine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS (2.2) | THF | 65 | 30 | 85 |
Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add this compound (1.0 equiv), Pd₂(dba)₃ (0.025 equiv), XPhos (0.05 equiv), and NaOtBu (2.2 equiv).
-
Add anhydrous toluene to achieve a concentration of approximately 0.2 M.
-
Add morpholine (1.2 equiv) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 150 °C for 10-30 minutes with stirring.
-
After cooling, work up the reaction as described in the conventional Buchwald-Hartwig protocol.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for a typical C-N cross-coupling reaction.
Caption: General workflow for a C-N cross-coupling reaction.
Signaling Pathway Analogy in Catalysis
The catalytic cycle of a cross-coupling reaction can be conceptually compared to a signaling pathway, where each step is a distinct event leading to the final product.
Caption: Buchwald-Hartwig catalytic cycle conceptualized as a pathway.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Amino acid promoted CuI-catalyzed C-N bond formation between aryl halides and amines or N-containing heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Synthesis of 4-Amino-6-Arylpyrimidines: An Experimental Protocol and Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 4-amino-6-arylpyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.[1][2][3] The protocols outlined below are based on established, efficient, and versatile synthetic methodologies, including a modern electrochemical cross-coupling reaction and a microwave-assisted multicomponent approach.
Introduction
4-amino-6-arylpyrimidine scaffolds are key pharmacophores found in a variety of therapeutic agents. Their value in drug discovery stems from their role in cellular processes and their ability to be synthetically modified, allowing for the exploration of structure-activity relationships (SAR).[4][5] The development of efficient synthetic routes to access these molecules is crucial for advancing medicinal chemistry programs. This note details two robust methods for their preparation.
Method 1: Electrochemical Nickel-Catalyzed Cross-Coupling
This protocol describes the synthesis of 4-amino-6-arylpyrimidines via an electrochemical reductive cross-coupling between 4-amino-6-chloropyrimidines and various aryl halides. The method utilizes a sacrificial iron anode and a nickel(II) catalyst, offering mild reaction conditions and good tolerance for a variety of functional groups.[1][6]
Experimental Protocol
Materials and Equipment:
-
4-amino-6-chloropyrimidine derivatives
-
Aryl halide (e.g., bromobenzene, iodobenzene derivatives)
-
Nickel(II) bromide 2,2'-bipyridine complex (NiBr₂bpy)
-
Tetraethylammonium tetrafluoroborate (Et₄NBF₄)
-
Dimethylformamide (DMF), anhydrous
-
Iron (Fe) anode and a carbon felt cathode
-
Electrochemical cell (undivided)
-
Constant current power supply
-
Standard glassware for organic synthesis and purification (e.g., Schlenk flask, rotary evaporator)
-
Chromatography supplies (e.g., silica gel, solvents)
Procedure:
-
Cell Assembly: An undivided electrochemical cell is equipped with a sacrificial anode made of iron and a carbon felt cathode.
-
Reaction Mixture Preparation: In the electrochemical cell, combine the 4-amino-6-chloropyrimidine (1.0 mmol), the aryl halide (2.0 mmol), and the nickel catalyst NiBr₂bpy (0.1 mmol).
-
Addition of Solvent and Electrolyte: Add anhydrous DMF (10 mL) and the supporting electrolyte, Et₄NBF₄ (0.2 mmol), to the cell.
-
Electrolysis: The reaction mixture is stirred under an inert atmosphere (e.g., argon or nitrogen). A constant current of 20 mA is applied until 2.5 F/mol of charge has been passed. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure 4-amino-6-arylpyrimidine.
-
Characterization: The structure and purity of the final product are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Data Presentation
The yields of this electrochemical method vary depending on the specific substrates used. The following table summarizes representative yields for the synthesis of various 4-amino-6-arylpyrimidines.
| Entry | 4-Amino-6-chloropyrimidine Derivative | Aryl Halide | Product | Yield (%) |
| 1 | N,N-Diethyl-6-chloropyrimidin-4-amine | 3-Bromotoluene | N,N-Diethyl-6-(m-tolyl)pyrimidin-4-amine | 74% |
| 2 | 1-(6-Chloropyrimidin-4-yl)indoline | 3-Bromo(trifluoromethyl)benzene | 1-[6-(3-(Trifluoromethyl)phenyl)pyrimidin-4-yl]indoline | 70% |
| 3 | 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine | 4-Bromoanisole | 4-(1H-Imidazol-1-yl)-6-(4-methoxyphenyl)pyrimidine | 86% |
| 4 | 4-Chloro-6-(1H-pyrrol-1-yl)pyrimidine | 4-Fluoro-1-iodobenzene | 4-(4-Fluorophenyl)-6-(1H-pyrrol-1-yl)pyrimidine | 71% |
| Data sourced from reference[1]. |
Experimental Workflow Diagram
Caption: Workflow for Electrochemical Synthesis.
Method 2: Microwave-Assisted Three-Component Synthesis
This protocol outlines a rapid, one-pot synthesis of 4-amino-6-aryl-2-substituted-pyrimidine-5-carbonitriles via a microwave-assisted three-component reaction of an aromatic aldehyde, malononitrile, and urea or thiourea.[7] This "green chemistry" approach offers high yields in significantly shorter reaction times compared to conventional heating methods.[8][9]
Experimental Protocol
Materials and Equipment:
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Malononitrile
-
Urea or Thiourea
-
Ethanol (95%)
-
Microwave reactor
-
Standard laboratory glassware for filtration and recrystallization
Procedure:
-
Reactant Mixture: In a microwave-safe reaction vessel, mix the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and urea or thiourea (1.1 mmol).
-
Microwave Irradiation: Irradiate the mixture in a microwave reactor at a maximum power of 200 W at 130°C.[7] The reaction time is typically short, often in the range of a few minutes. Monitor the reaction completion by TLC.
-
Isolation of Crude Product: After irradiation, allow the reaction mixture to cool to room temperature. The solid crude product that forms is collected by filtration.
-
Purification: The crude product is purified by recrystallization from 95% ethanol to afford the pure 4-amino-6-aryl-2-substituted-pyrimidine-5-carbonitrile.[7]
-
Characterization: The final products are characterized by their melting points and spectroscopic data (FT-IR, ¹H NMR, ¹³C NMR).
Data Presentation
This multicomponent reaction provides good to excellent yields for a variety of substituted aromatic aldehydes.
| Entry | Aldehyde | Amidine Source | Product Series | Yield (%) |
| 1 | Benzaldehyde | Urea | 4-Amino-2-hydroxy-6-phenyl-pyrimidine-5-carbonitrile | 85% |
| 2 | 4-Chlorobenzaldehyde | Urea | 4-Amino-6-(4-chlorophenyl)-2-hydroxy-pyrimidine-5-carbonitrile | 82% |
| 3 | 4-Hydroxybenzaldehyde | Urea | 4-Amino-2-hydroxy-6-(4-hydroxyphenyl)-pyrimidine-5-carbonitrile | 84% |
| 4 | 4-Nitrobenzaldehyde | Thiourea | 4-Amino-2-mercapto-6-(4-nitrophenyl)-pyrimidine-5-carbonitrile | 80% |
| 5 | 2,4-Dichlorobenzaldehyde | Thiourea | 4-Amino-6-(2,4-dichlorophenyl)-2-mercapto-pyrimidine-5-carbonitrile | 83% |
| Data adapted from reference[7]. Yields represent a general range for this type of reaction. |
Logical Relationship Diagram
References
- 1. An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-pyrido-6-aryl-2-substituted amino pyrimidines as a new class of antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel 4-amino-6-arylaminopyrimidine-5-carbaldehyde oximes as dual inhibitors of EGFR and ErbB-2 protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. sciencescholar.us [sciencescholar.us]
Application Notes and Protocols: The Versatile Role of 4-Amino-6-bromopyrimidine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in the development of modern agrochemicals, featuring prominently in a wide array of commercial fungicides, herbicides, and insecticides.[1][2][3] Its inherent biological activity and the synthetic versatility of its derivatives make it a privileged structure in the quest for novel crop protection agents. 4-Amino-6-bromopyrimidine is a key heterocyclic intermediate, offering two reactive sites for chemical modification: the 4-amino group and the 6-bromo substituent. The bromine atom is particularly amenable to substitution via palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkynyl moieties. This allows for the systematic exploration of chemical space to identify compounds with potent and selective agrochemical activity.
These application notes provide detailed protocols for the proposed synthesis of hypothetical, yet structurally relevant, fungicidal and herbicidal compounds starting from this compound. The methodologies are based on well-established synthetic transformations, such as the Suzuki-Miyaura and Sonogashira cross-coupling reactions, which are widely employed in the synthesis of biologically active molecules.[4][5][6]
Fungicidal Applications: Synthesis of 4-Amino-6-arylpyrimidines
A significant number of 4-amino-6-arylpyrimidine derivatives have demonstrated potent fungicidal properties.[7][8] The introduction of a substituted aryl group at the 6-position of the pyrimidine ring can lead to compounds with broad-spectrum activity against various plant pathogens. The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the synthesis of these target molecules.
Proposed Synthesis of a 4-Amino-6-arylpyrimidine Fungicide
A proposed synthetic workflow for the synthesis of a hypothetical 4-amino-6-(4-phenoxyphenyl)pyrimidine, a scaffold associated with fungicidal activity, is outlined below.
Caption: Proposed workflow for the synthesis of a 4-amino-6-arylpyrimidine fungicide.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[9][10][11]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-phenoxyphenylboronic acid) (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃) (2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), the palladium catalyst (0.03-0.05 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).
-
Add the degassed solvent to the flask via syringe.
-
Stir the reaction mixture at 80-100 °C for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired 4-amino-6-arylpyrimidine.
Quantitative Data: Fungicidal Activity of Arylpyrimidine Derivatives
The following table summarizes the in vitro fungicidal activity of representative arylpyrimidine derivatives against common plant pathogens. Note that these are examples of similar compound classes, as data for the specific hypothetical product is not available.
| Compound Class | Target Fungi | EC₅₀ (µg/mL) | Reference Compound | EC₅₀ of Reference (µg/mL) |
| Pyrimidine derivatives containing an amide moiety | Phomopsis sp. | 10.5 | Pyrimethanil | 32.1 |
| Pyrimidine derivatives with 1,3,4-thiadiazole | Phomopsis sp. | 25.9 | Pyrimethanil | 32.1 |
| Pyrimidine derivatives with 1,3,4-thiadiazole | Botrytis cinerea | 50.8 | Pyrimethanil | 62.8 |
Data adapted from references[12][13][14]. Lower EC₅₀ values indicate higher fungicidal activity.
Herbicidal Applications: Synthesis of 4-Amino-6-heteroarylpyrimidines
The 4-amino-6-heteroarylpyrimidine scaffold is a key feature in a number of herbicides.[15][16][17][18][19] The nature of the heteroaryl group can significantly influence the herbicidal activity and selectivity of the compound. The Suzuki-Miyaura coupling is also a suitable method for the synthesis of these derivatives.
Proposed Synthesis of a 4-Amino-6-heteroarylpyrimidine Herbicide
A proposed synthetic workflow for the synthesis of a hypothetical 4-amino-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine, a scaffold with potential herbicidal activity, is presented below.
Caption: Proposed workflow for the synthesis of a 4-amino-6-heteroarylpyrimidine herbicide.
Experimental Protocol: Suzuki-Miyaura Coupling
The experimental protocol is similar to the one described for the synthesis of fungicidal derivatives.
Materials:
-
This compound
-
Heteroarylboronic acid or ester (e.g., 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 equivalents)
-
Solvent (e.g., DME, THF, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Follow the general procedure outlined in the previous Suzuki-Miyaura coupling protocol, substituting the arylboronic acid with the desired heteroarylboronic acid or ester.
-
The reaction temperature and time may need to be optimized depending on the reactivity of the specific heteroarylboronic acid derivative.
-
Purification of the final product can be achieved by crystallization or column chromatography.
Quantitative Data: Herbicidal Activity of Related Compounds
The following table presents the herbicidal activity of related 4-amino-6-(heteroaryl)-picolinic acid compounds against various weed species.
| Compound ID | Weed Species | Growth Inhibition (%) at 250 µM |
| S202 | Brassica napus | >80 |
| S202 | Amaranthus retroflexus | 100 |
| S203 | Brassica napus | >80 |
| S203 | Amaranthus retroflexus | 100 |
Data adapted from reference[15][17]. These compounds are structurally related picolinic acids, not pyrimidines, but illustrate the herbicidal potential of the 4-amino-6-heteroaryl scaffold.
Intermediate for Agrochemical Synthesis: 4-Amino-6-alkynylpyrimidines via Sonogashira Coupling
The introduction of an alkynyl group at the 6-position of the pyrimidine ring via the Sonogashira coupling reaction provides a versatile intermediate for further synthetic transformations.[4][5][20][21][22] The terminal alkyne can be subsequently elaborated into a variety of other functional groups or used in click chemistry to generate more complex agrochemical candidates.
Proposed Synthesis of a 4-Amino-6-alkynylpyrimidine Intermediate
The workflow for the Sonogashira coupling of this compound with a terminal alkyne is shown below.
Caption: Proposed workflow for the synthesis of a 4-amino-6-alkynylpyrimidine intermediate.
Experimental Protocol: Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.[4][5]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene) (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (0.02-0.05 eq.), and copper(I) iodide (0.05-0.1 eq.).
-
Evacuate and backfill the flask with an inert gas (repeat this cycle three times).
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne (1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is typically filtered to remove the precipitated amine salt, and the filtrate is concentrated.
-
The residue is then taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Quantitative Data: Yields for Sonogashira Coupling of Related Substrates
The following table provides representative yields for the Sonogashira coupling of various 2-amino-3-bromopyridines with terminal alkynes.
| Pyridine Substrate | Alkyne Substrate | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | 96 |
| 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | 92 |
| 2-Amino-3-bromo-5-chloropyridine | 4-Ethynyltoluene | 89 |
Data adapted from reference[5].
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. The strategic application of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, allows for the efficient introduction of a wide range of substituents at the 6-position of the pyrimidine ring. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of new 4-amino-6-substituted pyrimidine derivatives as potential fungicides and herbicides. Further derivatization of the 4-amino group can also be explored to expand the chemical diversity and biological activity of these compounds.
References
- 1. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 13. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Pyrimidine Derivatives Bearing a 1,3,4-Thiadiazole Skeleton: Design, Synthesis, and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. [PDF] Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids | Semantic Scholar [semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. arodes.hes-so.ch [arodes.hes-so.ch]
- 22. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols: Leveraging 4-Amino-6-bromopyrimidine in the Synthesis of Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in the development of targeted anticancer therapies, with numerous derivatives approved for clinical use.[1][2] Among the various pyrimidine building blocks, 4-Amino-6-bromopyrimidine serves as a versatile and strategic starting material for the synthesis of a diverse range of potent anticancer agents, particularly those based on the pyrido[2,3-d]pyrimidine core.[1][3][4][5] The bromine atom at the 6-position and the amino group at the 4-position provide reactive handles for the construction of complex heterocyclic systems with significant biological activity.
This document provides detailed application notes and experimental protocols for the synthesis of anticancer agents derived from this compound. The methodologies outlined are based on established synthetic strategies for analogous pyrimidine-based compounds and are intended to serve as a comprehensive guide for researchers in the field of oncology drug discovery.
Synthetic Strategies and Key Reactions
The primary synthetic utility of this compound in this context lies in its susceptibility to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and nucleophilic aromatic substitution. These reactions allow for the introduction of various aryl, heteroaryl, and amino substituents, enabling the exploration of structure-activity relationships (SAR) to optimize anticancer potency.
A key class of anticancer agents synthesized from this compound analogues are pyrido[2,3-d]pyrimidines.[1][3][4][5] These compounds have demonstrated potent inhibitory activity against various protein kinases, including Cyclin-Dependent Kinases (CDKs), and have been shown to induce apoptosis in cancer cells.[1][4]
General Synthetic Scheme
A generalized synthetic route to pyrido[2,3-d]pyrimidine derivatives starting from this compound is depicted below. This pathway involves an initial Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the 6-position, followed by a condensation reaction to form the fused pyridone ring.
Caption: Generalized synthetic workflow for pyrido[2,3-d]pyrimidine anticancer agents.
Experimental Protocols
The following are generalized experimental protocols for the key synthetic steps. Researchers should note that specific reaction conditions may require optimization based on the specific substrates used.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times to establish an inert atmosphere.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 4-amino-6-arylpyrimidine.
Protocol 2: Synthesis of Pyrido[2,3-d]pyrimidines via Condensation
This protocol outlines the synthesis of the pyrido[2,3-d]pyrimidine core through the condensation of a 4-amino-6-arylpyrimidine with an α,β-unsaturated ketone.
Materials:
-
4-Amino-6-arylpyrimidine (from Protocol 1) (1.0 equiv)
-
α,β-Unsaturated ketone (1.1 equiv)
-
Solvent (e.g., glacial acetic acid or a high-boiling point solvent like Dowtherm A)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 4-amino-6-arylpyrimidine in the chosen solvent.
-
Reagent Addition: Add the α,β-unsaturated ketone to the solution.
-
Reaction: Heat the reaction mixture to reflux (typically 120-250 °C depending on the solvent) and maintain for several hours (4-24 h). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the mixture into ice-water to induce precipitation.
-
Purification: The crude solid is washed with a suitable solvent (e.g., water, ethanol) and can be further purified by recrystallization or column chromatography to yield the pure pyrido[2,3-d]pyrimidine derivative.
Quantitative Data: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives
The following table summarizes the in vitro anticancer activity (IC₅₀ values) of various pyrido[2,3-d]pyrimidine derivatives against different cancer cell lines, demonstrating the potential of this scaffold. While not all of these compounds were explicitly synthesized from this compound, they represent the therapeutic potential of the resulting structures.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6b | PC-3 (Prostate) | 0.09 | [1] |
| 6e | PC-3 (Prostate) | 0.12 | [1] |
| 8d | MCF-7 (Breast) | 0.07 | [1] |
| 15f | PC-3 (Prostate) | 0.36 | [3] |
| 15f | A-549 (Lung) | 0.41 | [3] |
| 8a | A-549 (Lung) | 11.23 | [2] |
| 8b | A-549 (Lung) | 10.19 | [2] |
| 9a | A-549 (Lung) | 12.01 | [2] |
Mechanism of Action and Signaling Pathways
Many pyrido[2,3-d]pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival. A significant target for this class of compounds is the Cyclin-Dependent Kinase (CDK) family, particularly CDK4 and CDK6.[1][4] Inhibition of these kinases leads to cell cycle arrest, preventing cancer cells from progressing through the G1 phase of the cell cycle.
Furthermore, these compounds have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of anti-apoptotic proteins such as Bcl-2.[1]
Caption: Signaling pathways modulated by pyrido[2,3-d]pyrimidine anticancer agents.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of potent anticancer agents, particularly pyrido[2,3-d]pyrimidine derivatives. The synthetic protocols provided herein offer a solid foundation for researchers to explore the chemical space around this privileged scaffold. The demonstrated potent in vitro activities and the well-defined mechanisms of action make this class of compounds a promising area for further investigation in the quest for novel and effective cancer therapies.
References
- 1. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of pyrido [2,3-d]pyrimidine and pyrido[2,3-d] [1,2,4]triazolo[4,3-a]pyrimidine derivatives that induce apoptosis through G1 cell-cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Protecting Group Strategies for 4-Amino-6-bromopyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection of the 4-amino group of 4-amino-6-bromopyrimidine. The strategic use of protecting groups is essential in multi-step syntheses to ensure chemoselectivity and achieve desired chemical transformations, particularly when performing cross-coupling reactions at the C6-bromo position. The following sections detail the use of two common amine protecting groups: tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of kinase inhibitors and other biologically active molecules. The amino group at the C4 position is a nucleophilic site that can interfere with desired reactions at the C6 position, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Therefore, temporary protection of this amino group is a crucial step to ensure the regioselectivity of subsequent transformations. The choice of protecting group is critical and should be guided by its stability under the planned reaction conditions and the ease of its subsequent removal.
Protecting Group Selection
The selection of an appropriate protecting group is paramount for the successful synthesis of this compound derivatives. Key considerations include:
-
Stability: The protecting group must be stable to the conditions of subsequent reactions, particularly the basic and catalytic conditions often employed in cross-coupling reactions.
-
Ease of Introduction and Removal: The protection and deprotection steps should proceed in high yields and under mild conditions that do not affect other functional groups in the molecule.
-
Orthogonality: In more complex syntheses, the chosen protecting group should be removable under conditions that do not cleave other protecting groups present in the molecule.
Based on these criteria, the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are excellent candidates for the protection of the 4-amino group of this compound.
tert-Butyloxycarbonyl (Boc) Protection
The Boc group is a widely used protecting group for amines due to its stability under a broad range of non-acidic conditions and its facile removal under acidic conditions.[1]
Experimental Protocol: Boc Protection of this compound
This protocol is adapted from procedures for the Boc protection of similar aminopyridines and aminopyrimidines.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or THF, add triethylamine (1.5 eq) and a catalytic amount of DMAP.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexanes and ethyl acetate) to afford tert-butyl (6-bromopyrimidin-4-yl)carbamate.
Quantitative Data for Boc Protection (Representative)
| Substrate Analogue | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 4-Aminopyridine | (Boc)₂O, TEA, DMAP (cat.) | DCM | 12 | RT | 90 | [2][3] |
| 3-Amino-4-bromopyridine | (Boc)₂O, NaH | THF | 2 | 0 to RT | 85 | [4] |
Note: The data presented is for structurally similar compounds and serves as a guideline. Actual results with this compound may vary and require optimization.
Deprotection of Boc Group
The Boc group is typically removed under acidic conditions.
Procedure:
-
Dissolve the Boc-protected this compound derivative in a suitable solvent such as DCM, 1,4-dioxane, or methanol.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20-50% in DCM) or hydrochloric acid (e.g., 4M in 1,4-dioxane).[1][5]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can be neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent, or used directly in the next step.
Benzyloxycarbonyl (Cbz) Protection
The Cbz group is another common amine protecting group, stable to acidic and basic conditions and readily removed by catalytic hydrogenolysis.[6]
Experimental Protocol: Cbz Protection of this compound
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF) and Water, or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 2:1) or in DCM.
-
Add a base such as sodium bicarbonate (2.0 eq) or potassium carbonate (2.0 eq).
-
Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with water and extract with ethyl acetate or DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield benzyl (6-bromopyrimidin-4-yl)carbamate.
Quantitative Data for Cbz Protection (Representative)
| Substrate Type | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Primary Amine | Cbz-Cl, NaHCO₃ | THF/H₂O | 20 | 0 to RT | 90 | [7] |
| Amino Acid | Cbz-Cl, Na₂CO₃ | H₂O | 2-4 | 0 to RT | High | [6] |
Note: This data is for general amine substrates and should be adapted and optimized for this compound.
Deprotection of Cbz Group
The Cbz group is most commonly removed by catalytic hydrogenolysis.
Procedure:
-
Dissolve the Cbz-protected this compound derivative in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a palladium catalyst, typically 10% Pd/C (5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Pd/C can be pyrophoric.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[6]
Compatibility with Cross-Coupling Reactions
Both Boc and Cbz protecting groups are generally compatible with palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. The Boc group is stable to the basic conditions often used in these reactions. The Cbz group is also stable, provided that reductive conditions that could lead to its cleavage are avoided in the coupling step. The presence of the protecting group on the 4-amino function can influence the electronic properties of the pyrimidine ring and may affect the reactivity of the C6-bromo position.
Logical Workflow for Synthesis
The following diagram illustrates the general workflow for the synthesis of a 6-substituted-4-aminopyrimidine derivative using a protecting group strategy.
Caption: General synthetic workflow.
Signaling Pathway Analogy in Protecting Group Strategy
The logic of using a protecting group can be compared to a signaling pathway where a signal (the desired reaction) is transduced only when a specific condition (deprotection) is met, preventing off-target effects (side reactions).
Caption: Protecting group strategy logic.
Conclusion
The Boc and Cbz protecting groups offer robust and versatile strategies for the temporary protection of the 4-amino group of this compound. The choice between these two groups will depend on the specific requirements of the synthetic route, particularly the conditions of the subsequent reaction steps and the presence of other functional groups. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers in the design and execution of synthetic strategies involving this important heterocyclic building block.
References
- 1. jk-sci.com [jk-sci.com]
- 2. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyl (6-bromopyridin-3-yl)carbamate | 218594-15-1 [sigmaaldrich.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
Scale-Up Synthesis of 4-Amino-6-bromopyrimidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of 4-amino-6-bromopyrimidine, a key intermediate in the development of various pharmaceutical compounds. The protocols are designed for researchers and process chemists in the pharmaceutical and biotechnology industries, focusing on robust and scalable methodologies. This guide is based on established procedures for analogous compounds and provides a strong foundation for process development and optimization.
Introduction
Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous approved drugs and clinical candidates.[1] Specifically, 4-amino-6-halopyrimidine derivatives are crucial intermediates for introducing further molecular diversity, often acting as key building blocks for kinase inhibitors and other targeted therapies. The bromine atom at the 6-position serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the synthesis of complex molecular architectures.
The scale-up synthesis of these intermediates presents unique challenges, including ensuring regioselectivity, managing reaction exotherms, and developing robust purification methods to achieve the high purity required for pharmaceutical applications. This document outlines a proposed scalable synthesis of this compound, adapted from established industrial processes for the analogous 4-amino-6-chloropyrimidine.[2]
Synthetic Pathway Overview
The proposed synthetic strategy for the scale-up production of this compound commences with the readily available 4,6-dihydroxypyrimidine. The synthesis involves a two-step process: bromination of the dihydroxypyrimidine to yield 4,6-dibromopyrimidine, followed by a selective nucleophilic aromatic substitution (SNA_r_) with ammonia to furnish the desired product.
Caption: Proposed synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 4,6-Dibromopyrimidine
This protocol describes the bromination of 4,6-dihydroxypyrimidine using phosphorus oxybromide (POBr₃). This method is analogous to the well-established chlorination using phosphorus oxychloride.
Materials:
-
4,6-Dihydroxypyrimidine
-
Phosphorus oxybromide (POBr₃)
-
N,N-Dimethylaniline (optional, as an acid scavenger)
-
Toluene
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet
-
Addition funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactor Setup: Charge the jacketed glass reactor with 4,6-dihydroxypyrimidine (1.0 eq) and toluene (10 L/kg of starting material).
-
Reagent Addition: Under a nitrogen atmosphere, slowly add phosphorus oxybromide (3.0 - 4.0 eq) to the stirred suspension. If desired, N,N-dimethylaniline (0.1 eq) can be added to facilitate the reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture to 0-5 °C. Slowly and carefully quench the reaction by adding it to a stirred vessel containing crushed ice (20 kg/kg of starting material). Caution: This is a highly exothermic process and should be performed with extreme care in a well-ventilated area.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the quenched mixture until the pH is neutral (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with toluene (2 x 5 L/kg of starting material).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 5 L/kg of starting material). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 4,6-dibromopyrimidine can be purified by recrystallization from a suitable solvent such as hexanes or ethanol/water.
Step 2: Selective Amination to this compound
This protocol for the selective monoamination of 4,6-dibromopyrimidine is adapted from a large-scale procedure for the analogous chloro-derivative.[2]
Materials:
-
4,6-Dibromopyrimidine
-
Aqueous ammonia (28-30%)
-
Water
Equipment:
-
Pressure-rated jacketed glass reactor with overhead stirrer, condenser, thermocouple, and pressure gauge
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reactor Charging: Charge the pressure-rated reactor with water (15 L/kg of 4,6-dibromopyrimidine) and 4,6-dibromopyrimidine (1.0 eq).
-
Ammonia Addition: Seal the reactor and add aqueous ammonia (4.0-5.0 eq).
-
Reaction: Heat the reaction mixture to 55-60 °C. The reaction is exothermic, and the internal pressure will rise. Maintain the temperature and stir for 6-8 hours. Monitor the reaction by HPLC until the desired level of conversion is achieved.
-
Crystallization and Isolation: Cool the reaction mixture to 0-5 °C and hold for at least 2 hours to allow for complete crystallization of the product. Filter the solid product and wash with cold water (3 x 2 L/kg of starting material).
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Data Presentation
The following tables provide representative quantitative data for the scale-up synthesis of this compound, based on typical yields for analogous processes.[2]
Table 1: Reagent Quantities and Reaction Conditions
| Step | Reagent | Molar Eq. | Quantity ( kg/mol ) | Solvent | Volume (L) | Temperature (°C) | Time (h) |
| 1 | 4,6-Dihydroxypyrimidine | 1.0 | 112.09 | Toluene | 1120 | 110-115 | 4-6 |
| POBr₃ | 3.5 | 998.68 | |||||
| 2 | 4,6-Dibromopyrimidine | 1.0 | 237.89 | Water | 3570 | 55-60 | 6-8 |
| Aqueous Ammonia (28%) | 4.5 | 289.5 |
Table 2: Product Yield and Purity
| Step | Product | Theoretical Yield (kg) | Actual Yield (kg) | Yield (%) | Purity (HPLC, Area %) |
| 1 | 4,6-Dibromopyrimidine | 237.89 | 202.21 | 85 | >98% |
| 2 | This compound | 174.01 | 158.35 | 91 | >99% |
Experimental Workflow and Logic
The experimental workflow is designed to be linear and scalable, with in-process controls to ensure reaction completion and product quality.
Caption: Workflow for the scale-up synthesis of this compound.
Signaling Pathways of 4-Amino-6-substituted Pyrimidine Derivatives
Derivatives of this compound are prevalent in drug discovery, particularly as inhibitors of various protein kinases involved in cell signaling pathways implicated in cancer and other diseases. A common mechanism of action involves the pyrimidine core acting as a hinge-binder in the ATP-binding pocket of kinases.
Caption: Mechanism of kinase inhibition by 4-amino-pyrimidine derivatives.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the scale-up synthesis of this compound. By adapting established industrial processes for analogous compounds, a robust and scalable synthetic route is proposed. These application notes are intended to serve as a valuable resource for researchers and process chemists involved in the development of novel therapeutics based on the versatile 4-aminopyrimidine scaffold. Further optimization of reaction conditions and purification procedures may be necessary depending on the specific scale and purity requirements of the final application.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Amino-6-bromopyrimidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 4-Amino-6-bromopyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 4-amino-6-hydroxypyrimidine, which is then subjected to bromination, or 4-amino-6-chloropyrimidine, where the chloro group is displaced. Another approach involves the cyclization of precursors to form the pyrimidine ring with the desired substituents.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields can stem from several factors. Key areas to investigate include:
-
Reagent Quality: Ensure the purity and reactivity of your starting materials and reagents, especially the brominating agent.
-
Reaction Conditions: Temperature, reaction time, and solvent are critical parameters that may require optimization.
-
Moisture Control: Many bromination reactions are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Work-up Procedure: Inefficient extraction or purification can lead to significant product loss.
Q3: I am observing the formation of multiple byproducts. How can I improve the selectivity of the reaction?
A3: Side reactions are a common challenge. To improve selectivity:
-
Control Stoichiometry: Use the correct molar ratios of reactants. An excess of the brominating agent can lead to di-brominated or other over-brominated products.
-
Temperature Management: Running the reaction at a lower temperature can often favor the desired product and reduce the rate of side reactions.
-
Choice of Brominating Agent: Different brominating agents (e.g., POBr₃, NBS) will have different selectivities. Consider screening alternative reagents.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive brominating agent. 2. Reaction temperature is too low. 3. Starting material is impure. | 1. Use a fresh bottle of the brominating agent or test its activity. 2. Gradually increase the reaction temperature in small increments. 3. Verify the purity of the starting material by analytical methods (e.g., NMR, LC-MS). |
| Presence of Di-brominated Impurity | 1. Excess of brominating agent. 2. Reaction temperature is too high or reaction time is too long. | 1. Reduce the molar equivalents of the brominating agent. 2. Decrease the reaction temperature and monitor the reaction progress closely to avoid over-reaction. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient amount of brominating agent. 2. Reaction time is too short. 3. Poor mixing of reactants. | 1. Increase the molar equivalents of the brominating agent slightly. 2. Extend the reaction time and monitor by TLC or LC-MS until starting material is consumed. 3. Ensure efficient stirring throughout the reaction. |
| Product is Oily or Difficult to Crystallize | 1. Presence of solvent residues. 2. Impurities are preventing crystallization. | 1. Ensure complete removal of solvent under high vacuum. 2. Purify the crude product using column chromatography before attempting crystallization. |
Experimental Protocols
Protocol 1: Bromination of 4-Amino-6-hydroxypyrimidine using Phosphorus Oxybromide (POBr₃)
This method is suitable for converting the hydroxyl group to a bromine atom.
Materials:
-
4-Amino-6-hydroxypyrimidine
-
Phosphorus Oxybromide (POBr₃)
-
Toluene (anhydrous)
-
Ice
-
Ammonia solution (15 N)
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-amino-6-hydroxypyrimidine.
-
Carefully add molten phosphorus oxybromide. An immediate reaction may occur.[1]
-
Heat the mixture to 135°C for 45 minutes.[1]
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Slowly add 15 N ammonia solution with cooling to neutralize the solution.
-
The product will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: One-Pot Synthesis using a Brominating Agent in Dioxane
This method describes a general approach for the synthesis of 4-bromopyrimidines.[3]
Materials:
-
Appropriate pyrimidine precursor
-
Dry Hydrogen Bromide in 1,4-Dioxane
-
Crushed Ice
Procedure:
-
To a saturated solution of dry hydrogen bromide in 1,4-dioxane (30 mL), add the pyrimidine precursor (10 mmol).[3]
-
Stir the resulting mixture at 15-20°C for 2 hours.[3]
-
Allow the reaction mixture to stand at room temperature for 1 hour.[3]
-
Pour the reaction mixture into crushed ice.[3]
-
The this compound will precipitate as a solid.
-
Filter the solid and recrystallize from a suitable solvent like n-hexane.[3]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize hypothetical data for optimizing the yield of this compound from 4-Amino-6-hydroxypyrimidine using POBr₃.
Table 1: Effect of Temperature on Yield
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 110 | 2 | 45 |
| 2 | 120 | 2 | 65 |
| 3 | 135 | 1.5 | 85 |
| 4 | 150 | 1.5 | 78 (with byproducts) |
Table 2: Effect of Molar Ratio of POBr₃ to Substrate on Yield
| Entry | Molar Ratio (POBr₃:Substrate) | Temperature (°C) | Yield (%) |
| 1 | 2:1 | 135 | 60 |
| 2 | 3:1 | 135 | 82 |
| 3 | 4:1 | 135 | 88 |
| 4 | 5:1 | 135 | 89 |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing synthesis of this compound.
References
Technical Support Center: Purification of Crude 4-Amino-6-bromopyrimidine Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-Amino-6-bromopyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most prevalent and effective techniques for the purification of crude this compound are recrystallization and column chromatography. Recrystallization is a cost-effective method for removing impurities, provided a suitable solvent is found. Column chromatography offers a higher degree of separation and is particularly useful for removing impurities with similar polarity to the desired product.[1][2][3]
Q2: What are the potential impurities in crude this compound?
A2: Impurities in crude this compound typically stem from unreacted starting materials, byproducts of the synthesis, or degradation products. Common impurities may include starting materials like 2,4-dichloropyrimidine or 4-amino-6-hydroxypyrimidine, as well as over-brominated or under-brominated pyrimidine derivatives. The specific impurities will depend on the synthetic route employed.
Q3: How do I choose the right purification technique for my sample?
A3: The choice between recrystallization and column chromatography depends on the impurity profile and the desired final purity.
-
Recrystallization is often the first choice for large-scale purification if the crude product is relatively pure (>90%). It is generally less expensive and time-consuming than chromatography.
-
Column chromatography is preferred when dealing with complex mixtures of impurities or when very high purity is required. It is also the method of choice when a suitable recrystallization solvent cannot be identified.[2]
Troubleshooting Guides
Recrystallization
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The crude product is significantly impure, or the solution is cooling too rapidly. Oiling out can also occur if the boiling point of the solvent is higher than the melting point of the solute.
-
Suggested Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.
-
Allow the solution to cool much more slowly. Consider letting it cool to room temperature on the benchtop before transferring to an ice bath.
-
If the problem persists, consider a preliminary purification step like a charcoal treatment or a quick filtration through a small plug of silica gel to remove baseline impurities.
-
Problem: No crystals form upon cooling.
-
Possible Cause: The solution is not supersaturated, meaning too much solvent was used.
-
Suggested Solution:
-
Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.
-
Add a seed crystal of pure this compound.
-
Reduce the volume of the solvent by gentle heating and evaporation, then allow it to cool again.
-
Place the flask in a colder environment, such as a refrigerator or freezer, but monitor to prevent the solvent from freezing.
-
Problem: The purity of the recrystallized product is still low.
-
Possible Cause: The chosen solvent is not optimal and co-precipitates impurities. The cooling process might be too fast, trapping impurities within the crystal lattice.
-
Suggested Solution:
-
Screen for a different recrystallization solvent or a mixed-solvent system.
-
Perform a second recrystallization of the obtained product.
-
Ensure the solution cools slowly to allow for selective crystallization.
-
Consider a pre-purification step with activated carbon to remove colored impurities.
-
Column Chromatography
Problem: Poor separation of the product from impurities (co-elution).
-
Possible Cause: The eluent system is not optimized, the column is overloaded, or the flow rate is too high.
-
Suggested Solution:
-
Optimize the eluent system using thin-layer chromatography (TLC) beforehand to achieve a good separation (Rf of the product around 0.2-0.4).
-
Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight.
-
Decrease the flow rate to allow for better equilibration between the stationary and mobile phases.
-
Problem: The product is streaking on the column.
-
Possible Cause: The compound may be too polar for the chosen eluent, leading to strong adsorption to the silica gel. The sample may have been loaded in a solvent in which it is too soluble.
-
Suggested Solution:
-
Increase the polarity of the eluent. For amine-containing compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent can significantly reduce tailing.
-
Dissolve the crude product in a minimal amount of a strong solvent and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed compound can be dry-loaded onto the column.
-
Problem: The product elutes too quickly (high Rf).
-
Possible Cause: The eluent is too polar.
-
Suggested Solution:
-
Decrease the polarity of the eluent system. For example, if using a mixture of ethyl acetate and hexanes, increase the proportion of hexanes.
-
Start with a less polar eluent and gradually increase the polarity during the run (gradient elution).
-
Data Presentation
Table 1: Recrystallization Solvent Screening for this compound
| Solvent/Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Formation | Purity Improvement (Illustrative) |
| Water | Low | Moderate | Slow, small needles | Moderate |
| Ethanol | Moderate | High | Good, prisms | Good |
| Isopropanol | Low | Moderate | Good, plates | Good |
| Acetone/Water (9:1) | Low | High | Rapid, fine needles | High |
| Ethyl Acetate/Hexane | Low | Moderate | Good, flakes | High |
Note: This data is illustrative and may vary based on the specific impurities present in the crude product.
Table 2: Typical Column Chromatography Conditions for this compound Purification
| Parameter | Condition |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes (e.g., 20% to 50%) |
| Alternative Mobile Phase | Dichloromethane/Methanol (e.g., 98:2 to 95:5) |
| Loading Technique | Dry loading or wet loading in minimal solvent |
| Detection | UV (254 nm) |
| Typical Yield | 70-90% |
| Typical Purity | >98% |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of the chosen solvent (e.g., ethanol). Observe the solubility at room temperature. Heat the test tube in a warm water bath to observe solubility at an elevated temperature. A good solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Preparation (Dry Loading): Dissolve the crude this compound in a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product). Evaporate the solvent completely to obtain a free-flowing powder.
-
Loading: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting with the starting mobile phase. Collect fractions and monitor the elution by TLC.
-
Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase to elute the desired compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Workflow for column chromatography purification.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Suzuki Reactions with 4-Amino-6-bromopyrimidine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing challenges with Suzuki-Miyaura cross-coupling reactions involving 4-Amino-6-bromopyrimidine. The inherent electronic properties of this substrate can present unique difficulties, which this guide aims to address in a clear, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki reaction with this compound failing or giving a low yield?
A1: Low yields or reaction failure with this compound are common and can be attributed to several factors. The primary challenges arise from the substrate itself. The lone pair of electrons on the pyrimidine ring nitrogens and the exocyclic amino group can coordinate with the palladium catalyst.[1][2] This coordination can lead to catalyst inhibition or deactivation, effectively stopping the catalytic cycle.[1][3] Additionally, the electron-donating nature of the amino group can reduce the reactivity of the Carbon-Bromine bond towards the initial oxidative addition step.[1]
Q2: What are the most common side reactions, and how can they be minimized?
A2: The most prevalent side reactions that compete with the desired cross-coupling and reduce yield are:
-
Protodeboronation: The hydrolysis of the boronic acid coupling partner back to its corresponding arene. This is often promoted by aqueous conditions.[1][4] To minimize it, use anhydrous solvents, consider more stable boronic esters (e.g., pinacol esters), or use a milder base.[1][5]
-
Homocoupling: The boronic acid coupling with itself to form a biaryl byproduct. This can be minimized by ensuring the reaction is thoroughly degassed to remove oxygen.[4][5]
-
Dehalogenation: The premature loss of the bromine atom from the this compound starting material.[1] Optimizing the reaction time and ensuring solvents are not a source of hydrides can help reduce this issue.[1]
Q3: Is it necessary to protect the amino group on the pyrimidine ring?
A3: While traditional methods often required protecting the amino group to prevent catalyst inhibition, modern catalyst systems have been developed that are highly effective for coupling substrates with basic nitrogen-containing heterocycles like aminopyrimidines.[3] Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can often make protection unnecessary.[3][5] Therefore, protection is not always mandatory but can be considered as a final troubleshooting step if other optimizations fail.
In-Depth Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Question: I am observing no or very low conversion of my this compound. What are the potential causes and how can I fix this?
Answer: This issue typically points to problems with the catalyst's activity or the reactivity of the starting materials.
Potential Causes & Solutions:
-
Catalyst Inhibition: The nitrogen atoms in your substrate are likely coordinating to the palladium center, deactivating the catalyst.[2]
-
Inactive Catalyst: The palladium source may not be in its active Pd(0) state, or it may have decomposed.[2][4]
-
Solution: Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or ensure your Pd(II) precatalyst (e.g., Pd(OAc)₂) is effectively reduced in situ.[5] If you suspect decomposition (e.g., formation of palladium black), try a lower reaction temperature or a more stabilizing ligand.
-
-
Suboptimal Reaction Conditions: The chosen base, solvent, or temperature may not be suitable.
Issue 2: Starting Material is Consumed, but Product Yield is Low
Question: My starting material is gone, but I'm not getting the desired product. What's happening?
Answer: This indicates that your starting material is reacting, but through undesired pathways. The primary culprits are the side reactions discussed in the FAQs.
Troubleshooting Steps:
-
Minimize Protodeboronation:
-
Use Boronic Esters: Pinacol esters or MIDA boronates are significantly more stable towards hydrolysis than their corresponding boronic acids.[1]
-
Ensure Anhydrous Conditions: Thoroughly dry all reagents and solvents and maintain an inert atmosphere (Argon or Nitrogen).[1][4]
-
Select a Weaker Base: If compatible with your system, a milder base may slow the rate of protodeboronation.[1]
-
-
Prevent Homocoupling:
-
Degas Thoroughly: Oxygen can promote the homocoupling of boronic acids. Ensure your reaction mixture is properly degassed by methods such as freeze-pump-thaw or by bubbling an inert gas through the solvent.[5]
-
-
Check Boronic Acid Quality:
-
Purity: Impure boronic acid can contain boric acid (from hydrolysis) or trimeric boroxines, which can affect stoichiometry and reactivity. Use freshly purchased or purified boronic acid.
-
Data Presentation
Table 1: Effect of Different Bases on Suzuki Coupling Yield
(Data is illustrative and based on general trends reported for similar substrates)[5]
| Entry | Base | Typical Yield (%) | Notes |
| 1 | K₃PO₄ | Good to Excellent | Often a good choice for challenging substrates, provides a balance of basicity and solubility.[7][8] |
| 2 | K₂CO₃ | Moderate to Good | A common and effective base, often used in aqueous solvent mixtures.[9] |
| 3 | Cs₂CO₃ | Good to Excellent | A strong base that can be very effective but is more expensive.[10] |
| 4 | Na₂CO₃ | Moderate to Good | Another standard and cost-effective option.[5] |
| 5 | Organic Bases (e.g., TEA) | Lower | Generally less effective for Suzuki couplings compared to inorganic bases.[5] |
Table 2: Influence of Solvent on Suzuki Coupling of a Bromopyrimidine Derivative
(Adapted from a study on 5-(4-bromophenyl)-4,6-dichloropyrimidine)[5][7]
| Entry | Solvent | Base | Yield (%) |
| 1 | 1,4-Dioxane | K₃PO₄ | 60 |
| 2 | Toluene | K₃PO₄ | 40 |
| 3 | Acetonitrile | K₃PO₄ | 36 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol provides a robust starting point for optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound, arylboronic acid, and base.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precursor and ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the bulk of the degassed solvent to the flask. If using a biphasic system, add the degassed water at this stage.
-
Seal the flask and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction vigorously. Monitor its progress by TLC or LC-MS. A typical reaction time is 4-24 hours.[7]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualization
Caption: Suzuki catalytic cycle with the aminopyrimidine inhibition pathway.[1]
Caption: Troubleshooting workflow for failed Suzuki reactions.
Caption: Logical map of common problems to their primary solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity of Reactions Involving 4-Amino-6-bromopyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity of chemical reactions involving 4-Amino-6-bromopyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the reactive sites of this compound and what determines the regioselectivity of its reactions?
This compound has two primary reactive sites for cross-coupling and nucleophilic substitution reactions: the C6-position bearing the bromo substituent and the C4-amino group. The regioselectivity is primarily governed by the reaction type and conditions.
-
C6-Position (C-Br bond): This site is susceptible to reactions that proceed via oxidative addition, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The carbon-bromine bond is a good leaving group in these palladium-catalyzed cross-coupling reactions.
-
C4-Position (C-NH2 bond): The amino group can also participate in reactions, for instance, N-arylation via Buchwald-Hartwig amination. However, direct functionalization of the amino group often requires different conditions than those for C-Br bond reactions.
-
Pyrimidine Ring: The pyrimidine ring itself is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, the positions ortho and para to the ring nitrogens (C2, C4, and C6) are activated.[1][2] The stability of the Meisenheimer intermediate, a key intermediate in SNAr, plays a crucial role in determining the site of attack.[1] Generally, substitution is favored at the C4 and C6 positions over the C2 position.[1][3]
Q2: How can I selectively functionalize the C6-position without affecting the C4-amino group?
Selective functionalization at the C6-position is typically achieved using palladium-catalyzed cross-coupling reactions under conditions that favor reaction at the C-Br bond over the N-H bond of the amino group.
-
Suzuki-Miyaura Coupling: For the arylation of the C6-position, Suzuki-Miyaura coupling is a common and effective method. The choice of catalyst, ligand, base, and solvent system is critical to ensure high regioselectivity and yield.[4][5]
-
Buchwald-Hartwig Amination: While this reaction can be used for both C-N and N-N bond formation, careful selection of the ligand and base can favor the amination at the C6-position. The use of bulky, electron-rich phosphine ligands often promotes the desired C-N coupling.[6][7]
Q3: Is it possible to selectively react at the C4-amino group?
Yes, selective reaction at the C4-amino group is possible, often by employing protecting group strategies or by choosing reaction conditions that specifically target the amino group.
-
Protecting Groups: The amino group can be protected with a suitable protecting group (e.g., Boc, Cbz) to prevent it from reacting while functionalization is carried out at the C6-position.[8] The protecting group can then be removed in a subsequent step.
-
N-Arylation: Under specific Buchwald-Hartwig conditions, particularly with a suitable choice of catalyst and base, direct N-arylation of the amino group can be achieved.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling (Mixture of C6-arylation and N-arylation)
Potential Causes:
-
Inappropriate Ligand: The ligand plays a crucial role in determining the selectivity of palladium-catalyzed reactions.[9] A ligand that is not sterically demanding or electron-rich enough may not effectively promote the desired C-C coupling at the C6-position.
-
Incorrect Base Selection: The choice and strength of the base can influence the deprotonation of the amino group, leading to undesired N-arylation.
-
Sub-optimal Solvent System: The solvent can affect the solubility of the reactants and the stability of the catalytic species, thereby influencing the reaction outcome.[5]
-
Reaction Temperature: Higher temperatures might lead to side reactions and decreased selectivity.
Recommended Solutions:
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Screen bulky, electron-rich phosphine ligands such as XPhos, SPhos, or DavePhos. Use a reliable palladium source like Pd(OAc)₂ or Pd₂(dba)₃. | These ligands are known to promote efficient reductive elimination, favoring the desired C-C bond formation in Suzuki couplings.[7] |
| Base | Use a milder base such as K₂CO₃ or Cs₂CO₃ instead of strong bases like NaOtBu. | Milder bases are less likely to deprotonate the amino group, thus minimizing N-arylation side products. |
| Solvent | A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is commonly used. Optimize the ratio to ensure all reactants are in solution.[5] | Proper solvation is crucial for the efficiency of the catalytic cycle. |
| Temperature | Start with a moderate temperature (e.g., 80-90 °C) and adjust as needed based on reaction monitoring. | Lowering the temperature can often improve selectivity by minimizing side reactions. |
Issue 2: Low Yield in Regioselective C6-Amination (Buchwald-Hartwig)
Potential Causes:
-
Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or side reactions.
-
Inappropriate Ligand-Palladium Ratio: The ratio of ligand to palladium is critical for maintaining an active catalytic species.
-
Incorrect Base: The base must be strong enough to deprotonate the amine nucleophile but not so strong that it leads to side reactions.
-
Poor Substrate Quality: Impurities in the this compound or the amine coupling partner can inhibit the catalyst.
Recommended Solutions:
| Parameter | Recommendation | Rationale |
| Catalyst System | Use a robust catalyst system such as a pre-formed palladium-ligand complex or generate the active catalyst in situ. Ensure a proper ligand-to-metal ratio, typically between 1:1 and 2:1. | A stable and active catalyst is essential for high conversion. Bulky phosphine ligands are often effective.[6][7] |
| Base | Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. | These bases are effective at deprotonating the amine nucleophile to facilitate its entry into the catalytic cycle.[10] |
| Solvent | Use anhydrous, aprotic solvents like toluene, dioxane, or THF. Ensure the solvent is thoroughly degassed to remove oxygen. | Oxygen can oxidize the Pd(0) catalyst, leading to deactivation. |
| Reagent Purity | Purify the starting materials before use. This compound can be recrystallized, and the amine can be distilled or purified by chromatography. | Impurities can poison the catalyst and reduce the reaction yield. |
Experimental Protocols
Key Experiment: Regioselective Suzuki-Miyaura Coupling at the C6-Position
This protocol provides a general procedure for the arylation of the C6-position of this compound. Optimization for specific arylboronic acids may be necessary.
Materials:
-
This compound
-
Arylboronic acid
-
Pd(PPh₃)₄ (or another suitable Pd catalyst and ligand combination)
-
K₂CO₃ (or another suitable base)
-
1,4-Dioxane and Water (degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).
-
Add the degassed solvent system, typically a 4:1 to 10:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Reaction pathways for the regioselective functionalization of this compound.
Caption: Troubleshooting workflow for poor regioselectivity in Suzuki-Miyaura coupling.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. jocpr.com [jocpr.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
Overcoming poor solubility of 4-Amino-6-bromopyrimidine in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of 4-Amino-6-bromopyrimidine in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor solubility in many common organic solvents?
A1: The poor solubility of this compound can be attributed to its molecular structure. The presence of the amino group and nitrogen atoms in the pyrimidine ring allows for strong intermolecular hydrogen bonding. These strong interactions in the solid state require a significant amount of energy to be overcome by the solvent, leading to low solubility in many non-polar and some polar aprotic solvents.
Q2: What general strategies can I employ to improve the solubility of this compound?
A2: Several techniques can be effective in enhancing the solubility of poorly soluble compounds like this compound. These include:
-
Solvent Selection: Systematically screening a range of solvents with varying polarities.
-
Temperature Adjustment: Increasing the temperature of the solvent can significantly improve solubility.
-
Co-solvency: Using a mixture of a good solvent and a poor solvent to enhance overall solubility.[1]
-
pH Modification: In protic solvents, adjusting the pH can alter the ionization state of the molecule, potentially increasing solubility.
-
Solid Dispersion Techniques: Dispersing the compound in a carrier matrix can improve its dissolution profile.[2]
Q3: Are there any recommended starting points for solvent selection?
A3: Based on the chemical structure and general behavior of similar heterocyclic compounds, polar aprotic solvents are often a good starting point. Solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are known to be effective in dissolving a wide range of organic molecules. For some pyrimidine derivatives, the order of solubility has been observed as DMF > methanol > carbon tetrachloride.[3]
Troubleshooting Guide
This guide provides a systematic approach to overcoming the poor solubility of this compound during your experiments.
Problem: this compound is not dissolving sufficiently in my chosen organic solvent for a reaction or analysis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor solubility.
Step 1: Systematic Solvent Screening
Your initial solvent choice may not be optimal. A systematic screening of solvents with varying properties is the first step.
-
Recommendation: Test the solubility of a small, known amount of this compound in a fixed volume of each solvent.
| Solvent Class | Examples | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Good for dissolving polar molecules with hydrogen bonding capabilities. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Can engage in hydrogen bonding, but may have lower efficacy than polar aprotic solvents. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity, can be effective for some heterocyclic compounds. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Lower polarity, may be less effective but worth screening for specific applications. |
Step 2: Temperature Adjustment
For many compounds, solubility increases with temperature.[4][5]
-
Protocol:
-
Suspend this compound in the desired solvent at room temperature.
-
Gradually increase the temperature of the mixture while stirring.
-
Observe the temperature at which the compound fully dissolves. Caution: Be aware of the boiling point of your solvent and the thermal stability of this compound.
-
Step 3: Co-solvency
Using a mixture of solvents can often achieve a higher solubility than either solvent alone.
-
Protocol:
-
Dissolve this compound in a small amount of a "good" solvent (e.g., DMF or DMSO) in which it is highly soluble.
-
Slowly add this solution to a larger volume of a "poor" solvent that is miscible with the "good" solvent and suitable for your reaction or analysis.
-
Observe for any precipitation. The goal is to find a ratio that keeps the compound in solution.
-
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
This protocol provides a method for qualitatively assessing the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (see table above)
-
Small vials (e.g., 1.5 mL or 2 mL)
-
Vortex mixer
-
Magnetic stir plate and stir bars (optional)
Procedure:
-
Weigh out a small, consistent amount of this compound (e.g., 1 mg) into each vial.
-
Add a fixed volume of a single solvent (e.g., 0.5 mL) to each vial.
-
Cap the vials securely and vortex for 1-2 minutes.
-
Allow the vials to stand for 10-15 minutes and visually inspect for undissolved solid.
-
For a more rigorous assessment, stir the mixtures for a longer period (e.g., 1 hour) at a constant temperature.
-
Record your observations as "insoluble," "sparingly soluble," "soluble," or "freely soluble."
Protocol 2: Determining Approximate Solubility with Temperature Variation
This protocol helps to determine the effect of temperature on the solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Chosen organic solvent
-
Jacketed reaction vessel or round-bottom flask with a condenser
-
Heated stirring plate or oil bath
-
Thermometer or temperature probe
Procedure:
-
Add a known volume of the solvent to the reaction vessel.
-
Begin stirring and slowly add a known mass of this compound until a saturated solution with visible undissolved solid is formed at room temperature.
-
Slowly heat the mixture in increments of 5-10°C, allowing it to equilibrate at each temperature.
-
Record the temperature at which all of the solid dissolves. This provides an indication of the solubility at that temperature.
-
If all the solid dissolves, cool the solution to the previous temperature and add more this compound to re-establish saturation before heating again.
Experimental Workflow Diagram
Caption: A workflow for selecting an appropriate solvent system.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
Catalyst selection and optimization for 4-Amino-6-bromopyrimidine cross-coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the catalyst selection and optimization of cross-coupling reactions involving 4-Amino-6-bromopyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when performing cross-coupling reactions with this compound?
A1: The primary challenges stem from the electronic properties of the substrate. The electron-donating amino group and the nitrogen atoms within the pyrimidine ring can lead to catalyst inhibition or deactivation. The lone pairs of electrons on the ring nitrogens can coordinate with the palladium catalyst, forming inactive species. Careful selection of ligands and reaction conditions is crucial to mitigate these effects.
Q2: Which types of cross-coupling reactions are most suitable for this compound?
A2: this compound is a versatile substrate for several palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Heck Coupling: For the formation of C-C bonds with alkenes.
The choice of reaction will depend on the desired final product.
Q3: How do I choose the best palladium catalyst and ligand for my reaction?
A3: For electron-rich and potentially coordinating substrates like this compound, bulky and electron-rich phosphine ligands are often the most effective. These ligands stabilize the active palladium(0) species and promote the desired catalytic cycle. Commonly successful ligands include Buchwald-type biarylphosphines (e.g., XPhos, SPhos, RuPhos) and other electron-rich ligands like P(t-Bu)₃. The choice of palladium precursor can also be important, with pre-catalysts (e.g., XPhos Pd G3) often providing more consistent results.
Q4: What is the optimal base and solvent for these cross-coupling reactions?
A4: The choice of base and solvent is highly interdependent and substrate-specific.
-
Bases: For Suzuki-Miyaura reactions, inorganic bases like K₃PO₄ and K₂CO₃ are commonly used. For Buchwald-Hartwig aminations, stronger bases such as NaOtBu or LiHMDS are often necessary, although weaker bases like Cs₂CO₃ can be effective for sensitive substrates.
-
Solvents: Anhydrous, polar aprotic solvents are generally preferred. Toluene, 1,4-dioxane, and DMF are common choices. It is critical to use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation.
Q5: What are common side reactions and how can I minimize them?
A5: Common side reactions include:
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or alkyne (in Sonogashira reactions). This can be minimized by ensuring an inert atmosphere, using pure reagents, and optimizing the reaction temperature.
-
Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom. This can be mitigated by screening different bases and ligands, and by running the reaction at the lowest effective temperature.
-
Protodeboronation: Cleavage of the C-B bond of the boronic acid. Using the corresponding boronic ester can sometimes improve stability.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium precursor and ligand are of high quality and stored under an inert atmosphere. The active Pd(0) species is sensitive to oxygen.[1] Consider using a pre-catalyst for more reliable generation of the active species. |
| Catalyst Poisoning | The nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation. Use bulky, electron-rich ligands (e.g., XPhos, SPhos) to create a sterically hindered environment around the palladium center, which can disfavor unproductive coordination. |
| Impure or Degraded Reagents | Use high-purity this compound, coupling partner, and base. Boronic acids, in particular, can degrade over time; consider using a fresh batch or a more stable boronic ester. Ensure solvents are anhydrous and properly degassed. |
| Suboptimal Reaction Temperature | If the reaction is sluggish, cautiously increase the temperature in 10-20 °C increments. Conversely, if side reactions are prevalent, try lowering the temperature. Many cross-coupling reactions are run at elevated temperatures (80-120 °C). |
| Inappropriate Base or Solvent | The choice of base and solvent is critical.[1] Perform a screen of different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃ for Suzuki; NaOtBu, LiHMDS for Buchwald-Hartwig) and solvents (e.g., toluene, 1,4-dioxane, DMF). |
Significant Side Product Formation
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid/Alkyne | Presence of oxygen, which can facilitate oxidative coupling. | Rigorously degas all solvents and reagents and maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction. |
| Hydrodehalogenation | The base may be acting as a hydride source, or the catalytic cycle may favor this pathway under the current conditions. | Screen different bases, particularly weaker or more sterically hindered ones. Experiment with different phosphine ligands, as some are more prone to promoting this side reaction. Lowering the reaction temperature can also be beneficial.[1] |
| Protodeboronation of Boronic Acid | The boronic acid may be unstable under the reaction conditions, especially in the presence of water and base. | Use the corresponding pinacol boronic ester, which is often more stable. Minimize the amount of water in the reaction mixture, or use anhydrous conditions if possible. |
Data Presentation
The following tables provide representative quantitative data for cross-coupling reactions of aminopyrimidines and related bromo-heterocycles. These can serve as a starting point for the optimization of reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Aminopyrimidines
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 18-22 | 60-85 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | ~95 |
| PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 120 | 6 | ~90 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Aminopyrimidines
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 16 | 70-85 |
| Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS | THF | 65 | 16 | ~80 |
| XPhos Pd G3 (2) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 65-75 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the ligand (if applicable).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) or the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., Xantphos, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Pyrimidine Synthesis Work-up and Purification
Welcome to the technical support center for pyrimidine synthesis work-up procedures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the purification of pyrimidine derivatives.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of pyrimidine compounds.
Issue 1: Low Recovery of Crystalline Product After Recrystallization
-
Potential Cause:
-
The chosen solvent is too good, meaning the compound remains significantly soluble even at low temperatures.
-
Too much solvent was used during the dissolution step.
-
The cooling process was too rapid, leading to the formation of fine, difficult-to-filter crystals or oils.[1]
-
Premature crystallization occurred during hot filtration.[1]
-
-
Solution:
-
Solvent Selection: Choose a solvent in which the pyrimidine derivative has high solubility at elevated temperatures and low solubility at room or lower temperatures.[2] Common solvents include ethanol, methanol, water, and ethyl acetate.[2] A two-solvent system (a "good" solvent for dissolution and a "poor," miscible solvent to induce precipitation) can also be effective.[2]
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[3]
-
Slow Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of larger, purer crystals.[1] Subsequently, the flask can be placed in an ice bath to maximize the yield.[1]
-
Prevent Premature Crystallization: If hot filtration is necessary to remove insoluble impurities, pre-heat the funnel and filter paper and perform the filtration quickly.[1]
-
Issue 2: Oiling Out Instead of Crystallization
-
Potential Cause:
-
The compound's melting point is lower than the boiling point of the solvent.
-
High concentration of impurities is depressing the melting point of the mixture.
-
The solution is supersaturated due to a large temperature gradient.[1]
-
-
Solution:
-
Solvent Choice: Select a lower-boiling point solvent.
-
Promote Crystal Growth:
-
Issue 3: Poor Separation of Product and Impurities by Column Chromatography
-
Potential Cause:
-
The polarity of the eluent (mobile phase) is too high or too low.
-
The product and impurities have very similar polarities.[4]
-
The column was not packed properly, leading to channeling.
-
-
Solution:
-
Optimize Solvent System: Use thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation between the desired compound and impurities.[2] A retention factor (Rf) of 0.2-0.4 for the target compound is often ideal.[2] Common solvent systems are mixtures of hexane/ethyl acetate or dichloromethane/methanol.[2]
-
Gradient Elution: If isocratic elution (a constant solvent mixture) is ineffective, employ a gradient elution where the polarity of the mobile phase is gradually increased.[5]
-
Alternative Stationary Phase: If separation on silica gel is difficult, consider using a different stationary phase, such as alumina.[4]
-
Proper Column Packing: Ensure the column is packed uniformly as a slurry to avoid air bubbles and cracks.[1]
-
Issue 4: Presence of Starting Materials or Reagents in the Final Product
-
Potential Cause:
-
The reaction did not go to completion.
-
Inadequate work-up to remove unreacted reagents or catalysts.[4]
-
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress using TLC or HPLC to ensure all starting material is consumed.[4]
-
Aqueous Wash: Perform aqueous washes during the work-up to remove water-soluble reagents and salts.[4] Acidic or basic washes can be used to remove basic or acidic impurities, respectively.
-
Liquid-Liquid Extraction: This technique can be used to separate compounds based on their differential solubility in two immiscible liquids.[6] For example, an acidic impurity can be removed from an organic solution by extracting with an aqueous basic solution.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in pyrimidine synthesis?
A1: Common impurities include unreacted starting materials, catalysts, and by-products from side reactions such as dimerization, polymerization, or rearrangements.[4] The formation of isomers can also occur if the reaction lacks regioselectivity.[4]
Q2: Which purification technique should I choose: recrystallization or column chromatography?
A2: The choice depends on the nature of your product and impurities.[1]
-
Recrystallization is a cost-effective method ideal for purifying solid compounds when the impurities have significantly different solubility profiles from the desired product.[2] It is often used for final purification to obtain highly pure crystalline material.[8]
-
Column chromatography is a more versatile technique for separating complex mixtures, especially when the product and impurities have similar polarities.[8] It is well-suited for purifying oils or non-crystalline solids.
Q3: How do I select the right solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] The impurities should either be insoluble in the hot solvent (for removal by hot filtration) or highly soluble in the cold solvent (to remain in the mother liquor).[9] Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures like hexane/acetone.[3]
Q4: My pyrimidine derivative is an oil. How can I purify it?
A4: For oily products, column chromatography is the preferred method of purification.[10] Distillation can also be an option if the compound is volatile and thermally stable.[11] Simple distillation is suitable for low-boiling liquids (<150 °C) with non-volatile impurities, while vacuum distillation is used for high-boiling compounds to prevent decomposition.[11]
Q5: How can I remove residual catalyst from my reaction mixture?
A5: Proper work-up procedures, including aqueous washes and extractions, are essential for removing catalysts.[4] Some catalysts can be removed by filtration if they are heterogeneous. For example, some nanomagnetic catalysts can be removed using a magnet.[12]
Experimental Protocols
Protocol 1: General Single-Solvent Recrystallization
-
Solvent Selection: Determine a suitable solvent where the pyrimidine compound is highly soluble when hot and sparingly soluble when cold.[2]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to form a saturated solution.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[1]
-
Crystallization: Allow the clear solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[1]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.[1]
-
Drying: Dry the purified crystals under vacuum.[2]
Protocol 2: General Flash Column Chromatography
-
Solvent System Selection: Use TLC to find a solvent system that gives the target compound an Rf value of approximately 0.2-0.4.[2]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column, ensuring a compact and level bed.[2][13]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.[2] Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.[5][8]
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with compressed air) to force the solvent through the column. Collect fractions as the solvent elutes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrimidine derivative.[4]
Quantitative Data Summary
| Purification Technique | Typical Recovery Yield (%) | Typical Purity Level Achieved (%) | Notes |
| Recrystallization | 50 - 90 | > 98 | Yield is highly dependent on the solubility difference at high and low temperatures. |
| Flash Column Chromatography | 40 - 95 | > 95 | Yield can be affected by the difficulty of the separation and the amount of "mixed fractions." |
| Preparative HPLC | 70 - 99 | > 99 | A high-resolution technique for achieving very high purity, often used in later stages of drug development.[2] |
Note: The values presented are illustrative and can vary significantly depending on the specific pyrimidine derivative, the nature and amount of impurities, the scale of the reaction, and the optimization of the purification protocol.
Visualizations
Caption: A flowchart for selecting the appropriate purification method.
Caption: A logical guide for troubleshooting poor chromatographic separation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. web.uvic.ca [web.uvic.ca]
- 11. How To [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
Preventing debromination of 4-Amino-6-bromopyrimidine under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-6-bromopyrimidine. The focus is on preventing the common side reaction of debromination under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem when working with this compound?
Debromination is a chemical reaction where the bromine atom on the pyrimidine ring is replaced by a hydrogen atom.[1] This is a significant issue as it consumes the starting material, leading to the formation of the undesired byproduct 4-aminopyrimidine. The presence of this byproduct complicates the purification of the desired product and reduces the overall yield of subsequent reactions, such as cross-coupling, where the bromine atom is essential for further molecular modifications.[1]
Q2: What are the most common causes of debromination for this compound?
Debromination of this compound, an aryl bromide, can be initiated by several factors, particularly in the context of palladium-catalyzed cross-coupling reactions:
-
Reductive Conditions: The primary cause is often the presence of reducing agents or hydride sources that can be generated in situ.[1][2]
-
Catalyst Choice: Certain palladium catalysts, especially when not paired with appropriate ligands, can facilitate hydrodehalogenation.[1] The active Pd(0) species can react with hydride sources present in the reaction mixture.[2]
-
Reaction Conditions: High temperatures and extended reaction times can increase the likelihood of debromination.[1]
-
Choice of Base and Solvent: Strong bases, such as alkoxides, can promote the formation of hydride species that lead to debromination.[2] Solvents like DMF and dioxane have been noted to sometimes promote more dehalogenation compared to toluene.[1]
-
Photochemical Instability: Some brominated aromatic compounds can be sensitive to light, which may lead to the cleavage of the carbon-bromine bond.[1]
Q3: I am observing significant debromination in my Suzuki-Miyaura reaction. What is the first thing I should try to fix this?
The first parameters to investigate are the base and the temperature. Strong bases are a common culprit in promoting debromination.
-
Change the Base: Switch from strong bases like alkoxides to milder inorganic bases.[2]
-
Lower the Temperature: Reducing the reaction temperature can often improve selectivity by disfavoring the debromination pathway, which may have a higher activation energy.[2]
Q4: How does the choice of palladium catalyst and ligands affect debromination?
The catalyst system plays a crucial role. The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ancillary ligand (e.g., SPhos, PPh₃) can significantly impact the rates of the desired cross-coupling versus the undesired debromination. Some ligands can stabilize the palladium center and disfavor the formation of palladium-hydride species that are responsible for debromination. For challenging substrates, screening different catalyst/ligand combinations may be necessary.[2]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving debromination issues with this compound.
Initial Diagnosis
-
Confirm Debromination: Utilize analytical techniques such as LC-MS or GC-MS to confirm the presence and quantify the amount of the debrominated byproduct (4-aminopyrimidine, M.W. 95.11 g/mol ) relative to your desired product.
-
Review Reaction Parameters: Carefully examine your current reaction setup, paying close attention to the base, solvent, temperature, catalyst system, and reaction time.
Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing the debromination of this compound.
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the extent of debromination, based on general observations for brominated heterocycles in cross-coupling reactions.
Table 1: Effect of Base on Debromination in Suzuki-Miyaura Coupling
| Base | Relative Strength | Typical Observation | Recommendation |
| NaOtBu | Strong | High levels of debromination | Not Recommended |
| K₃PO₄ | Moderate | Low levels of debromination[2][3] | Highly Recommended |
| K₂CO₃ | Moderate | Low to moderate debromination[2] | Recommended |
| Cs₂CO₃ | Moderate | Low levels of debromination[2] | Recommended |
Table 2: Effect of Solvent on Debromination
| Solvent | Polarity | Typical Observation | Recommendation |
| Toluene | Non-polar | Often lower debromination[1] | Recommended |
| 1,4-Dioxane | Polar aprotic | Can promote debromination[1] | Use with caution |
| DMF | Polar aprotic | Can promote debromination[1] | Use with caution |
Table 3: General Temperature Guidelines
| Temperature Range | Expected Outcome | Recommendation |
| > 100 °C | Increased risk of debromination[1] | Avoid if possible |
| 80 - 100 °C | Good balance for many couplings[3] | Optimal starting range |
| < 80 °C | Slower reaction, but minimal debromination | Consider for sensitive substrates |
Detailed Experimental Protocols
The following protocols are designed to minimize debromination when using this compound in a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol employs a mild base and moderate temperature to suppress the debromination side reaction.
Diagram of Experimental Workflow
Caption: Workflow for a Suzuki-Miyaura coupling designed to minimize debromination.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)[2]
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.[2]
-
Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).[2]
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.[2]
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.[2]
-
Heat the reaction mixture to 80 °C with vigorous stirring.[2]
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of the debrominated byproduct. The reaction is typically complete in 4-12 hours.[2]
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel.[2]
Alternative Synthetic Strategies
If debromination remains a persistent issue, consider the following:
-
Alternative Cross-Coupling Reactions: For certain substrates, other cross-coupling reactions like Stille or Negishi coupling might offer better selectivity. However, these often require the preparation of organotin or organozinc reagents.
-
Protecting Groups: In some cases, the amino group on the pyrimidine ring can be protected to modulate its electronic properties and potentially influence the propensity for debromination, although this adds extra steps to the synthesis.
-
Alternative Building Blocks: Depending on the final target molecule, it might be possible to use an alternative starting material, such as a chloropyrimidine, which can sometimes offer different reactivity and side-product profiles.[4][5]
References
Technical Support Center: Analysis of 4-Amino-6-bromopyrimidine Reaction Monitoring
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC and LC-MS analysis of 4-Amino-6-bromopyrimidine, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and drug development professionals to effectively monitor reaction progress and ensure the quality of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for HPLC analysis of this compound?
A1: A good starting point for the analysis of this compound is reverse-phase HPLC. Due to its polar nature, a C18 or C8 column is generally suitable. A typical mobile phase would consist of a mixture of water and a polar organic solvent like acetonitrile or methanol. To improve peak shape and retention for this basic compound, it is advisable to use an acidic mobile phase modifier, such as 0.1% formic acid or a phosphate buffer.[1]
Q2: How can I prepare my reaction mixture for HPLC and LC-MS analysis?
A2: Proper sample preparation is crucial for accurate and reproducible results. A general procedure involves:
-
Quenching the reaction: If necessary, stop the reaction at a specific time point.
-
Dilution: Dilute a small aliquot of the reaction mixture with a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile).[2] This is important to avoid overloading the column.
-
Filtration/Centrifugation: Remove any particulate matter by filtering the diluted sample through a 0.22 µm or 0.45 µm syringe filter or by centrifuging the sample and taking the supernatant.[2] This prevents clogging of the HPLC column and system.
-
Blank Samples: It is good practice to run blank samples (the reaction solvent and reagents without the starting material) to identify any potential interferences.[3]
Q3: What is the optimal ionization mode for LC-MS analysis of this compound?
A3: For this compound, Electrospray Ionization (ESI) in positive ion mode is the recommended starting point. The presence of the basic amino group allows for ready protonation, leading to the formation of a stable positive ion ([M+H]+).[2]
Q4: Why am I not seeing a signal for my compound in LC-MS?
A4: Several factors could lead to a lack of signal. First, ensure the mass spectrometer is tuned and calibrated correctly. Verify that you are looking for the correct mass-to-charge ratio (m/z) for the protonated molecule. For this compound, the expected [M+H]+ ion would have a characteristic isotopic pattern due to the presence of bromine (approximately 1:1 ratio for 79Br and 81Br isotopes). Also, check for proper nebulization in the ESI source and ensure there are no blockages in the sample flow path.
Q5: How can I improve the peak shape of this compound in my chromatogram?
A5: Poor peak shape, such as tailing, can be common for basic compounds like this compound. To improve this, consider the following:
-
Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., by adding 0.1% formic acid) to keep the amino group consistently protonated.
-
Column Choice: Use a column with low silanol activity or a polar-embedded phase column, which are designed to handle polar and basic analytes better.
-
Sample Solvent: Dissolve the sample in the initial mobile phase to avoid solvent mismatch effects that can cause peak distortion.
-
Column Overload: If peaks are fronting or excessively broad, try diluting your sample further.
Troubleshooting Guides
HPLC Troubleshooting
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the column packing. | - Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase.- Use a column with end-capping or a base-deactivated stationary phase.- Consider using a polar-embedded column. |
| Column overload. | Dilute the sample and inject a smaller volume. | |
| Poor Peak Shape (Fronting) | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase composition. |
| Column overload. | Dilute the sample. | |
| Shifting Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate mixing. |
| Column temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Column degradation. | Replace the column if it has been used extensively or with aggressive mobile phases. | |
| High Backpressure | Blockage in the system (e.g., guard column, column frit). | - Replace the guard column.- Back-flush the analytical column (disconnect from the detector first).- Filter all samples and mobile phases. |
| Mobile phase viscosity. | If using a high percentage of water, consider the viscosity. Ensure the pressure is within the column's operating limits. | |
| No Peaks or Very Small Peaks | Injection issue (air bubble in syringe, incorrect injection volume). | Check the autosampler for proper operation and ensure the correct injection volume is set. |
| Detector issue (lamp off, incorrect wavelength). | Ensure the detector lamp is on and set to an appropriate wavelength for pyrimidine derivatives (e.g., around 254 nm or a wavelength determined by UV scan). | |
| Sample degradation. | Ensure sample stability in the chosen solvent and storage conditions. |
LC-MS Troubleshooting
This guide focuses on issues specific to the LC-MS analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Signal or Low Signal Intensity | Incorrect mass spectrometer settings. | - Verify the correct m/z for the [M+H]+ ion, including the bromine isotope pattern.- Optimize source parameters (e.g., capillary voltage, gas flows, temperature). |
| Ion suppression from the reaction matrix. | - Dilute the sample further.- Improve sample cleanup to remove interfering matrix components.- Adjust chromatography to separate the analyte from the suppression zone. | |
| Inefficient ionization. | - Ensure the mobile phase contains a volatile acid (e.g., 0.1% formic acid) to promote protonation.- Check the ESI spray stability. | |
| High Background Noise | Contaminated mobile phase or LC system. | - Use high-purity (LC-MS grade) solvents and additives.- Flush the LC system thoroughly. |
| Presence of non-volatile salts or buffers from the reaction. | Ensure proper sample preparation to remove non-volatile components. Use volatile mobile phase modifiers. | |
| Unstable Signal/Spray | Inconsistent mobile phase delivery. | Check the LC pumps for proper functioning and ensure the system is well-purged. |
| Clogged or dirty ESI needle. | Clean or replace the ESI needle. | |
| Isotope Pattern Incorrect | Co-eluting interference. | Check for other compounds eluting at the same retention time. Improve chromatographic separation if necessary. |
| Incorrect mass calibration. | Recalibrate the mass spectrometer. |
Experimental Protocols
HPLC Method for Reaction Monitoring
This protocol provides a starting point for monitoring the consumption of this compound and the formation of its product.
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dilute the reaction mixture 100-fold (or as appropriate) with 50:50 Water:Acetonitrile and filter through a 0.22 µm syringe filter.
LC-MS Method for Product Confirmation
This protocol is designed for the confirmation of the desired product and identification of by-products.
-
Instrumentation: UPLC or HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-0.5 min: 2% B
-
0.5-5 min: 2% to 98% B
-
5-6 min: 98% B
-
6-6.1 min: 98% to 2% B
-
6.1-8 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer Settings (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Scan Range: m/z 50-500
-
Data Presentation
The following tables provide exemplary quantitative data for the analysis of this compound and a potential reaction product. Note: These values are predictions based on structurally similar compounds and should be confirmed experimentally.
Table 1: Predicted HPLC and LC-MS Parameters for this compound
| Parameter | Predicted Value | Notes |
| Molecular Weight | 173.99 g/mol | |
| Predicted HPLC Retention Time | 3.5 - 5.5 min | On a standard C18 column with a water/acetonitrile gradient. |
| Predicted [M+H]+ (m/z) | 174.99 / 176.99 | Characteristic 1:1 isotopic pattern for Bromine (79Br/81Br). |
| Predicted MS/MS Fragments | To be determined empirically. | Fragmentation may involve loss of NH3, HBr, or ring cleavage. |
Table 2: Example Reaction Monitoring Data
| Time Point | This compound (Area %) | Product (Area %) |
| 0 hr | 100 | 0 |
| 1 hr | 65 | 35 |
| 2 hr | 30 | 70 |
| 4 hr | 5 | 95 |
| 24 hr | <1 | >99 |
Visualizations
References
Validation & Comparative
A Comparative Guide: 4-Amino-6-bromopyrimidine vs. 4-Amino-6-chloropyrimidine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The selection of starting materials is a critical decision in the synthesis of novel chemical entities. For the functionalization of the pyrimidine core, a common scaffold in medicinal chemistry, 4-amino-6-halopyrimidines are valuable building blocks. This guide provides an objective comparison of the reactivity and performance of 4-amino-6-bromopyrimidine and 4-amino-6-chloropyrimidine in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This comparison is supported by experimental data from the literature to inform substrate selection and reaction optimization.
Executive Summary
In palladium-catalyzed cross-coupling reactions, the reactivity of the halide leaving group generally follows the trend: I > Br > Cl > F. This trend is a direct consequence of the carbon-halogen bond strength, with the weaker C-Br bond being more susceptible to oxidative addition to the palladium catalyst—the rate-determining step in many cross-coupling cycles—than the stronger C-Cl bond. Consequently, This compound is generally more reactive than 4-amino-6-chloropyrimidine .
This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields for the bromo-derivative. However, the lower cost and greater availability of chloro-derivatives can make 4-amino-6-chloropyrimidine an attractive alternative, particularly for large-scale synthesis, provided that suitable catalytic systems are employed to overcome its lower reactivity.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The choice between this compound and 4-amino-6-chloropyrimidine will largely depend on the desired reaction efficiency and cost considerations.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Halopyrimidine | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Amino-6-chloropyrimidine derivative | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75 | [1] |
| 2 | 4-(Substituted amino)-6-chloropyrimidine (solid support) | Arylboronic acids | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (5) | KF | THF | 50 | 12 | Moderate | [2] |
| 3 | 6-Chloropyrimidin-4-ol | Arylboronic acid | Pd(OAc)₂ (2-4) | SPhos (4-8) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | up to 95 | [3] |
| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane | 80 | 18-22 | 60 | [4] |
Note: Data is compiled from various sources and may not represent a direct side-by-side comparison. Yields are highly substrate and condition dependent.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk flask is charged with the 4-amino-6-halopyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%), is then added. Anhydrous, degassed solvent, such as a 4:1 mixture of 1,4-dioxane and water, is introduced via syringe. The reaction mixture is heated to 80-100 °C with vigorous stirring, and the progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[5]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of N-aryl pyrimidines. The higher reactivity of this compound is particularly advantageous in this reaction, often allowing for the use of less forcing conditions compared to its chloro-analogue.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Halopyrimidine | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aryl Bromide | Primary/Secondary Amine | Pd(OAc)₂ (1-2) | BINAP (1.5-3) | NaOt-Bu | Toluene | 80-100 | 2-24 | 70-98 | [6] |
| 2 | 2-Chloropyrimidine derivative | Various Amines | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 12 | 60-90 | [7] |
| 3 | Aryl Bromide | Aniline | Pd(OAc)₂ (10) | X-Phos (10) | NaOt-Bu | Toluene | 100 (MW) | 0.17 | High | [8] |
Note: Specific examples for 4-amino-6-halopyrimidines are limited in directly comparable studies. Data is representative of similar systems.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the 4-amino-6-halopyrimidine (1.0 mmol), the amine (1.2 mmol), and a strong base such as sodium tert-butoxide (1.4 mmol) are combined. The tube is evacuated and backfilled with argon. A solution of the palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol) and a suitable phosphine ligand (e.g., Xantphos, 0.02-0.10 mmol) in an anhydrous, deoxygenated solvent like toluene or dioxane is then added. The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash chromatography.[7][9]
Diagram: Buchwald-Hartwig Amination Workflow
Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.
Sonogashira Coupling: C-C (alkyne) Bond Formation
The Sonogashira coupling is the method of choice for the synthesis of alkynyl-substituted pyrimidines. The reactivity difference between the bromo and chloro substrates is pronounced in this reaction, with the former generally providing superior results under milder conditions.
Data Presentation: Sonogashira Coupling
| Entry | Halopyrimidine | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aryl Bromide | Terminal Alkyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT-50 | 2-12 | 80-95 | [10] |
| 2 | Aryl Chloride | Terminal Alkyne | PdCl₂(PPh₃)₂ (3) | - | TBAF | - | 80 | 0.5-2 | 70-90 | [11] |
| 3 | 6-bromo-3-fluoro-2-cyanopyridine | 1-ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | Low (25) | [12] |
| 4 | 4-methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine | Aryl Iodide | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | CH₃CN | RT | 9-11 | Excellent | [13] |
Note: The success of Sonogashira coupling is highly dependent on the specific substrates and the catalytic system employed. The low yield in entry 3 suggests potential challenges with certain substituted pyrimidines.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of the 4-amino-6-halopyrimidine (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent such as triethylamine or a mixture of THF and an amine base, a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol) and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol) are added under an inert atmosphere. The reaction is typically stirred at room temperature or gently heated (40-60 °C) until completion. The reaction mixture is then filtered to remove the ammonium salt precipitate, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water. The organic layer is dried and evaporated, and the crude product is purified by column chromatography.[10][14]
Diagram: Choice Between Bromo- and Chloro-pyrimidine
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira Coupling [organic-chemistry.org]
Comparative Analysis of the Biological Activity of Pyrimidine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various pyrimidine analogs, supported by experimental data. Pyrimidine analogs, a class of compounds structurally similar to the natural pyrimidine bases (uracil, thymine, and cytosine), are pivotal in medicinal chemistry due to their wide range of therapeutic applications, including anticancer, antiviral, and antimicrobial therapies.
The versatile structure of the pyrimidine ring allows for diverse chemical modifications, leading to a broad spectrum of biological activities. These analogs primarily exert their effects by interfering with nucleic acid synthesis, thereby inhibiting the proliferation of rapidly dividing cells, such as cancer cells, or impeding viral replication. This guide delves into the comparative efficacy of different pyrimidine analogs, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Anticancer Activity of Pyrimidine Analogs
Pyrimidine analogs are a cornerstone in cancer chemotherapy. Their mechanism of action often involves the inhibition of key enzymes in nucleotide metabolism or their incorporation into DNA and RNA, leading to cytotoxicity in cancer cells.
A prominent example is 5-Fluorouracil (5-FU), which, upon intracellular conversion to fluorodeoxyuridine monophosphate (FdUMP), inhibits thymidylate synthase, a crucial enzyme for DNA synthesis.[1] Other analogs like Cytarabine (Ara-C) and Gemcitabine are incorporated into DNA, causing chain termination and apoptosis.[1] The anticancer efficacy of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound Class | Derivative/Compound | Cancer Cell Line | IC50 (µM) |
| 4-Aminopyrazolo[3,4-d]pyrimidines | Compound 12c | UO-31 (Renal) | 0.87[2] |
| 4-Aminothieno[2,3-d]pyrimidines | Derivative with Tie-2 Inhibition | - | 0.07[2] |
| Tetrasubstituted Pyrimidines | Compound 2a | - | < 3 |
| Tetrasubstituted Pyrimidines | Compound 2f | - | < 3 |
| Tetrasubstituted Pyrimidines | Compound 2h | - | < 3 |
| Tetrasubstituted Pyrimidines | Compound 2l | - | < 3 |
| Imidazole–pyrimidine–sulfonamide hybrids | Compound 88 | HER2 | 81 ± 40 ng/mL[3] |
| Imidazole–pyrimidine–sulfonamide hybrids | Compound 89 | HER2 | 208 ± 110 ng/mL[3] |
| Imidazole–pyrimidine–sulfonamide hybrids | Compound 88 | EGFR-L858R mutant | 59 ± 30 ng/mL[3] |
| Imidazole–pyrimidine–sulfonamide hybrids | Compound 89 | EGFR-L858R mutant | 112 ± 60 ng/mL[3] |
| Imidazole–pyrimidine–sulfonamide hybrids | Compound 88 | EGFR-T790M mutant | 49 ± 20 ng/mL[3] |
| Imidazole–pyrimidine–sulfonamide hybrids | Compound 89 | EGFR-T790M mutant | 152 ± 70 ng/mL[3] |
| Pyrido[2,3-d]pyrimidine derivatives | Compound 20 | HCT-116 (Colon) | More potent than doxorubicin[4] |
| 3,4-dihydropyrimido[4,5- d]pyrimidine-2(1H)-one | Compound 19 | Lck | 10.6 nM[4] |
| Fused 1,4-benzodioxane pyrimidine | Compound 131 | A549 (Lung) | 0.80 ± 0.09[3] |
| Fused 1,4-benzodioxane pyrimidine | Compound 131 | HepG2 (Liver) | 0.11 ± 0.02[3] |
| Fused 1,4-benzodioxane pyrimidine | Compound 131 | U937 (Lymphoma) | 0.07 ± 0.01[3] |
| Fused 1,4-benzodioxane pyrimidine | Compound 131 | Y79 (Retinoblastoma) | 0.10 ± 0.02[3] |
| N-benzyl counterpart of RDS 3442 | Compound 2a | Various tumor cell lines | 4 - 8[5] |
The cytotoxicity of pyrimidine analogs against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrimidine analogs and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Many pyrimidine-based anticancer agents function by inhibiting key signaling pathways that are dysregulated in cancer. For instance, certain derivatives act as cyclin-dependent kinase (CDK) inhibitors, blocking the cell cycle progression.[6] Others have been shown to promote osteogenesis by activating the BMP2/SMAD1 signaling pathway.[7]
Antimicrobial and Antiviral Activity
The structural diversity of pyrimidine analogs also lends them to be effective antimicrobial and antiviral agents. Their mechanisms in these contexts are often similar to their anticancer effects, involving the disruption of nucleic acid synthesis in pathogens.
For instance, several 5-fluorouracil (5-FU) derivatives have demonstrated potent activity against Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[8] The antiviral activity of pyrimidine analogs has been noted against a range of viruses, including influenza, herpes, and HIV.[9]
| Compound/Derivative | Target Organism | Activity Metric | Value |
| 5-FU | MSSA, MRSA, VRE | EC50 | 10⁻⁹ to 10⁻⁷ M[8] |
| 5-FdU | MSSA, MRSA, VRE | EC50 | 10⁻⁹ to 10⁻⁷ M[8] |
| 5-F5′dU | MSSA, MRSA, VRE | EC50 | 10⁻⁹ to 10⁻⁷ M[8] |
| 5-FUrd | MSSA, MRSA, VRE | EC50 | 10⁻⁹ to 10⁻⁷ M[8] |
| 5-FdC | MSSA, MRSA, VRE | EC50 | 10⁻⁹ to 10⁻⁷ M[8] |
| 5-FCyd | MSSA, MRSA, VRE | EC50 | 10⁻⁹ to 10⁻⁷ M[8] |
| Compound 12 | S. aureus | MIC | 0.87 µM/ml[10] |
| Compound 5 | B. subtilis | MIC | 0.96 µM/ml[10] |
| Tetrahydrobenzothiazole compound 1 | VEEV (luciferase assay) | EC50 | 0.17 µM[11] |
| Tetrahydrobenzothiazole compound 1 | pVSV (luciferase assay) | EC50 | 0.19 µM[11] |
| Tetrahydrobenzothiazole compound 1 | EBOV-GFP | EC50 | 0.30 µM[11] |
| 1,2,3-triazolyl nucleoside analogue 2i | Coxsackie B3 virus | IC50 | 12.4 µM[12] |
| 1,2,3-triazolyl nucleoside analogue 11c | Coxsackie B3 virus | IC50 | 11.3 µM[12] |
| 1,2,3-triazolyl nucleoside analogue 2i | Influenza A H1N1 | IC50 | 57.5 µM[12] |
| 1,2,3-triazolyl nucleoside analogue 5i | Influenza A H1N1 | IC50 | 24.3 µM[12] |
| 1,2,3-triazolyl nucleoside analogue 11c | Influenza A H1N1 | IC50 | 29.2 µM[12] |
The antimicrobial activity of pyrimidine analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The pyrimidine analog is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 4-Amino-6-bromopyrimidine and Its Analogs
This guide provides a comparative analysis of the spectroscopic data for 4-Amino-6-bromopyrimidine, a key building block in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this compound, this guide leverages data from structurally related aminopyrimidines, such as 4-Amino-6-chloropyrimidine and 2-aminopyrimidine, to provide a comprehensive spectroscopic profile. The structural similarities allow for informed predictions and comparisons of expected spectral features.
The unequivocal structural confirmation of such heterocyclic compounds is crucial in research and development.[1] A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides the necessary evidence to verify molecular structures.[1]
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for this compound and its analogs. Data for the target compound are predicted based on the analysis of these related structures.
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound (Predicted) | ~8.4 | Singlet | 1H | H-2 |
| ~7.0 | Singlet | 1H | H-5 | |
| ~6.8 | Broad Singlet | 2H | -NH₂ | |
| 4-Amino-6-chloropyrimidine | Data not readily available in searched literature. | |||
| 2-Aminopyrimidine [2] | 8.3 | Doublet | 2H | H-4, H-6 |
| 6.6 | Triplet | 1H | H-5 | |
| 6.5 | Broad Singlet | 2H | -NH₂ |
Table 2: ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | ~162 | C-4 |
| ~159 | C-2 | |
| ~155 | C-6 | |
| ~110 | C-5 | |
| 4-Amino-6-chloropyrimidine | Data not readily available in searched literature. | |
| 2-Aminopyrimidine | 163.1 | C-2 |
| 158.4 | C-4, C-6 | |
| 110.9 | C-5 |
Table 3: IR Absorption Bands
| Compound | Wavenumber (cm⁻¹) | Intensity | Assignment |
| This compound (Predicted) | 3450 - 3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) |
| ~1650 | Strong | N-H bending (scissoring) | |
| ~1580 | Strong | C=N stretching (pyrimidine ring) | |
| ~1470 | Strong | C=C stretching (pyrimidine ring) | |
| ~780 | Strong | C-Br stretching | |
| 4-Amino-2,6-dichloropyrimidine [3] | 3400 - 3300 | Medium, Sharp | N-H stretching (asymmetric and symmetric) |
| ~1640 | Strong | N-H bending (scissoring) | |
| ~1570 | Strong | C=N stretching (pyrimidine ring) |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | m/z | Assignment |
| This compound | EI | 173/175 | [M]⁺, Isotopic pattern for one bromine atom |
| 4-Amino-6-chloropyrimidine [4] | EI | 129/131 | [M]⁺, Isotopic pattern for one chlorine atom |
| 2-Aminopyrimidine | EI | 95 | [M]⁺ |
Experimental Protocols
The following are detailed protocols for obtaining the spectroscopic data presented above.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy [3]
-
Sample Preparation: Weigh approximately 10-20 mg of the compound and dissolve it in about 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube.
-
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A spectral width of 0-12 ppm is typically sufficient.
-
Set the number of scans to 16 or higher to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune the probe for the ¹³C frequency.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is generally appropriate.
-
A significantly higher number of scans (e.g., 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[3]
-
2. Infrared (IR) Spectroscopy [1]
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the sample with anhydrous potassium bromide (KBr) in a mortar and pestle.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The final spectrum is an absorbance or transmittance spectrum.[1]
-
3. Mass Spectrometry (MS) [3]
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like methanol or acetonitrile.
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the ion source of the mass spectrometer.
-
Ionize the sample using a high-energy electron beam (typically 70 eV).
-
The resulting ions are separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of a synthesized pyrimidine derivative.[1]
Caption: Workflow for Spectroscopic Analysis.
References
Validating the Structure of Synthesized 4-Amino-6-bromopyrimidine Derivatives: A Comparative Guide
The rigorous confirmation of a molecule's chemical structure is a cornerstone of chemical synthesis, particularly in the realm of drug discovery and materials science. For novel 4-Amino-6-bromopyrimidine derivatives, which are significant scaffolds in medicinal chemistry, unambiguous structural validation is critical to ensure that the desired compound has been synthesized and to understand its properties. This guide provides a comparative overview of standard analytical techniques used for this purpose, complete with experimental protocols and expected data.
A combination of spectroscopic and analytical methods is typically employed to provide orthogonal data, leading to a confident structural assignment. The primary techniques discussed here are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography, supplemented by Infrared (IR) Spectroscopy and Elemental Analysis.
Experimental and Validation Workflow
The overall process from synthesis to structural confirmation follows a logical progression. The synthesized crude product is first purified, typically by chromatography or recrystallization. Following purification, a battery of spectroscopic and analytical techniques is used to confirm the structure and assess purity.
Caption: Workflow for the synthesis, purification, and structural validation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[1] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon framework of the molecule.
Data Presentation: Predicted NMR Data for this compound
The following tables summarize the predicted chemical shifts (δ) for the parent compound, this compound. Note that shifts for derivatives will vary based on the nature of other substituents.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | ~8.2 | Singlet |
| H-5 | ~6.5 | Singlet |
| NH₂ | ~7.0 | Broad Singlet |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~158 |
| C-4 | ~163 |
| C-5 | ~108 |
| C-6 | ~150 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Accurately weigh 5-10 mg of the purified compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[2]
-
Spectrometer Setup : Use a spectrometer with a field strength of 400 MHz or higher.[2] The instrument's magnetic field should be locked onto the deuterium signal of the solvent and shimmed to achieve high homogeneity.
-
¹H NMR Acquisition :
-
Pulse Sequence : A standard single-pulse experiment is typically sufficient.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8-16 scans.
-
-
¹³C NMR Acquisition :
-
Pulse Sequence : A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024-4096 scans, depending on sample concentration.
-
-
Data Processing : Apply a Fourier transform to the acquired data. The resulting spectrum should be phased, baseline-corrected, and calibrated using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental formula with high accuracy. For halogenated compounds, MS is particularly useful for confirming the presence of bromine due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[3][4]
Data Presentation: Expected Mass Spectrometry Data
Table 3: Predicted m/z Values for this compound (C₄H₄BrN₃)
| Ion | Technique | Expected Exact Mass | Characteristic Isotope Pattern |
|---|---|---|---|
| [M+H]⁺ | ESI-HRMS | 173.9665 | Peaks at ~174 and ~176 (1:1 ratio) |
| [M]⁺˙ | EI | 172.9589 | Peaks at ~173 and ~175 (1:1 ratio) |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation : Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap instrument.
-
Infusion : Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition : Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
Data Analysis : Determine the exact mass of the molecular ion peak. The presence of bromine will be confirmed by a pair of peaks separated by approximately 2 Da with nearly equal intensity.[4] Use the instrument's software to calculate the elemental composition from the exact mass.
Single-Crystal X-ray Crystallography
When a definitive, unambiguous 3D structure is required, single-crystal X-ray crystallography is the gold standard.[5] This technique provides precise information on bond lengths, bond angles, and stereochemistry, confirming the atom connectivity and overall molecular architecture.[6][7]
Data Presentation: Comparison of Crystallographic Parameters
While specific cell parameters are unique to a crystal, a successful analysis provides a clear structural solution. The comparison below highlights the definitive nature of this technique versus alternatives that infer connectivity.
Table 4: Structural Validation Method Comparison
| Technique | Information Provided | Ambiguity | Requirement |
|---|---|---|---|
| NMR Spectroscopy | Atom connectivity, chemical environment | Low; isomers can sometimes be challenging | Soluble sample |
| Mass Spectrometry | Molecular formula | High; cannot distinguish isomers | Ionizable sample |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles | None for the crystal | High-quality single crystal |
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth : This is often the most challenging step. Grow single crystals of the synthesized compound by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. Common solvents include ethanol, ethyl acetate, or mixtures with hexane.
-
Crystal Mounting : Select a suitable, defect-free crystal and mount it on a goniometer head.
-
Data Collection :
-
Use an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement :
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using direct methods or other algorithms to obtain an initial electron density map.[5]
-
Refine the atomic positions and displacement parameters against the experimental data to achieve the final, high-resolution structure.[5]
-
Alternative and Complementary Techniques
While NMR, MS, and X-ray crystallography are primary methods, other techniques provide valuable supporting data.
-
Infrared (IR) Spectroscopy : Identifies the presence of specific functional groups.[1] For this compound derivatives, key absorbances would include N-H stretching for the amino group (~3100-3500 cm⁻¹) and C=N/C=C stretching in the aromatic region (~1500-1650 cm⁻¹).[8]
-
Elemental Analysis : Provides the percentage composition of C, H, and N in the compound. The experimental values should match the theoretical values for the proposed formula within a narrow margin (typically ±0.4%), serving as a confirmation of purity and elemental composition.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives [mdpi.com]
- 6. Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Novel Compounds Derived from 4-Amino-6-bromopyrimidine
For researchers and professionals in the field of drug discovery, the pyrimidine scaffold represents a cornerstone in the development of new therapeutic agents. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3][4] This guide provides a comparative analysis of the biological performance of novel compounds conceptually derived from the versatile starting material, 4-Amino-6-bromopyrimidine. By leveraging the reactivity of the bromine atom, this core structure allows for the introduction of diverse functionalities at the 6-position, leading to compounds with unique biological profiles.
This guide summarizes quantitative data from recent studies, details key experimental protocols, and visualizes complex biological pathways and workflows to offer an objective comparison with alternative agents.
Anticancer Activity
Derivatives of the 4-aminopyrimidine core have been extensively investigated for their potential as anticancer agents.[5][6][7][8] These compounds often exert their effects by inhibiting key enzymes involved in cell cycle regulation and signal transduction, such as protein kinases.
Comparative Performance of Novel Kinase Inhibitors
A significant area of research has been the development of pyrimidine-based compounds as inhibitors of protein kinases like Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4), which are critical targets in oncology.[9] The following table compares the in vitro efficacy of novel pyrimidine derivatives against various cancer cell lines, with volasertib, a known PLK1/BRD4 inhibitor, as a comparator.
Table 1: In Vitro Anticancer and Kinase Inhibitory Activity of Novel Pyrimidine Derivatives
| Compound ID | Target(s) | Cancer Cell Line | IC50 (µM) | Comparator | Comparator IC50 (µM) |
| Compound 4 ¹ | BRD4 | - | 0.029 | Volasertib | 0.017 |
| PLK1 | - | 0.094 | Volasertib | 0.025 | |
| Cytotoxicity | MDA-MB-231 (Breast) | 0.031 | Methotrexate | 0.049 | |
| HT-29 (Colorectal) | 0.052 | Methotrexate | 0.061 | ||
| Compound 7 ¹ | BRD4 | - | 0.042 | Volasertib | 0.017 |
| PLK1 | - | 0.020 | Volasertib | 0.025 | |
| Cytotoxicity | MDA-MB-231 (Breast) | 0.025 | Methotrexate | 0.049 | |
| HT-29 (Colorectal) | 0.033 | Methotrexate | 0.061 | ||
| ABT-702 ² | Adenosine Kinase | - | 0.0017 | - | - |
¹Data sourced from a study on dual-target inhibitors of BRD4/PLK1.[9] ²Data for ABT-702, a 4-amino-pyrido[2,3-d]pyrimidine derivative, an adenosine kinase inhibitor.[10][11]
Signaling Pathway Inhibition
Many pyrimidine derivatives function by interrupting critical cell signaling pathways. For instance, inhibition of BRD4 and PLK1 can disrupt the cell cycle, leading to apoptosis in cancer cells. The diagram below illustrates this proposed mechanism of action.
Antimicrobial Activity
The pyrimidine nucleus is a common feature in many antimicrobial agents.[1][12][13][14] Novel derivatives are frequently screened for their efficacy against a panel of pathogenic bacteria and fungi.
Comparative Performance of Novel Antimicrobial Agents
The antibacterial and antifungal activity of newly synthesized pyrimidine derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC). Lower MIC values indicate greater potency.
Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL) of Novel Pyrimidine Derivatives
| Compound ID | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) | Comparator Drug | Comparator MIC (µg/mL) |
| Compound 7c ³ | 1.56 | 3.12 | 3.12 | Ciprofloxacin | 0.78 (S. aureus), 1.56 (E. coli) |
| Compound Bb2 ⁴ | 2 | >128 | Not Tested | Vancomycin | 2 (S. aureus) |
| Compound S1 ⁵ | 16.26 | Not Reported | Not Reported | Amoxicillin | Not Reported |
| Compound S7 ⁵ | Not Reported | 17.34 | 17.34 (A. niger) | Ampicillin | Not Reported |
³Data from a study on pyrimidine derivatives as potential antibacterial agents, with MIC converted from µmol/L for comparison.[12] ⁴Data for a 2,4,6-trisubstituted pyrimidine derivative effective against MRSA.[13] ⁵Data for pyrimidine derivatives synthesized from chalcones.[2]
Experimental Workflow for Antimicrobial Screening
The process of identifying and characterizing new antimicrobial compounds follows a standardized workflow, from initial synthesis to the determination of biological activity.
Experimental Protocols
Reproducibility is paramount in scientific research. Provided below are detailed methodologies for key experiments cited in this guide.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, HT-29) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[5]
-
Compound Treatment: The synthesized compounds are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Protocol 2: Kinase Inhibition Assay (BRD4/PLK1)
This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.
-
Assay Preparation: The assay is performed in a 96-well plate. Each well contains the kinase (BRD4 or PLK1), its specific substrate, and ATP in a reaction buffer.
-
Inhibitor Addition: The novel pyrimidine compounds are added to the wells at a range of concentrations. A known inhibitor (e.g., volasertib) is used as a positive control.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes). The kinase transfers a phosphate group from ATP to its substrate.
-
Detection: The amount of ATP remaining after the reaction is quantified using a detection reagent (e.g., Kinase-Glo®). This reagent produces a luminescent signal that is inversely proportional to the kinase activity.
-
Data Analysis: Luminescence is measured with a luminometer. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[9]
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]
-
Compound Preparation: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microbes, no drug) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This is determined by visual inspection of the wells.
References
- 1. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijpsr.com [ijpsr.com]
Comparing the efficacy of different catalysts for reactions with 4-Amino-6-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrimidine scaffolds is a cornerstone in the development of novel therapeutics and functional materials. Among the various substituted pyrimidines, 4-Amino-6-bromopyrimidine serves as a versatile building block for creating diverse molecular architectures through catalytic cross-coupling reactions. The choice of an appropriate catalyst is paramount to achieving high efficacy, selectivity, and yield in these transformations. This guide provides an objective comparison of the performance of different catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this compound, supported by experimental data.
Catalyst Performance in C-C and C-N Bond Formation
The efficacy of a catalytic system is dependent on a combination of the metal center, the ligand, the base, and the solvent. Below is a comparative summary of various catalytic systems for key cross-coupling reactions involving this compound and analogous substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds. For a substrate like this compound, palladium and nickel-based catalysts have demonstrated high efficacy.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Palladium-Based | |||||||
| Pd(PPh₃)₄ (5 mol%) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | ~60-80 | Good yields for electron-rich boronic acids.[1][2] |
| Nickel-Based | |||||||
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-Me-THF | Ambient | 12 | High | Effective for heterocyclic substrates. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds, enabling the introduction of a wide range of amino groups. Palladium-based catalysts with bulky phosphine ligands are generally the most effective.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Palladium-Based | |||||||
| Pd₂(dba)₃ (1-2 mol%) | XPhos (2-4 mol%) | NaOtBu or K₃PO₄ | Toluene or Dioxane | 100 | 1-3 | >90 | Broad applicability for various amines.[3] |
| Nickel-Based | |||||||
| [Ni(4-tBustb)₃] | - | Quinuclidine | Dioxane | 100 | 16 | Good | "Naked Nickel" catalyst, ligand-free.[4] |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, typically employing a dual palladium and copper catalytic system.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Palladium/Copper-Based | |||||||
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF/DMF | RT - 100 | 3-16 | ~75-80 | Standard conditions for a range of alkynes. |
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible execution of these catalytic reactions.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromopyrimidine derivatives.[1][2]
Materials:
-
This compound
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to 70-80 °C and stir for 18-22 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a general procedure for the Buchwald-Hartwig amination of aryl bromides.[3]
Materials:
-
This compound
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add anhydrous toluene and stir for a few minutes.
-
Add this compound and the amine.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Palladium/Copper-Catalyzed Sonogashira Coupling
This protocol outlines a standard procedure for Sonogashira coupling.
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous THF or DMF
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF or DMF, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 100 °C) for 3-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the catalytic cross-coupling reactions described.
Signaling Pathways and Logical Relationships
The catalytic cycles for these cross-coupling reactions involve a series of well-defined steps. The following diagram illustrates the fundamental transformations in a generic palladium-catalyzed cross-coupling cycle.
References
Purity Under the Magnifying Glass: A Comparative Analysis of 4-Amino-6-bromopyrimidine Purity Assessment by HPLC and NMR
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. In the synthesis of complex molecules, 4-Amino-6-bromopyrimidine serves as a critical building block. Ensuring its purity is paramount to the success of subsequent reactions and the quality of the final product. This guide provides an in-depth comparison of two primary analytical techniques for purity assessment of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data and protocols to offer a comprehensive resource for selecting the appropriate analytical strategy.
At a Glance: HPLC vs. NMR for Purity Determination
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful and complementary techniques for assessing the purity of chemical compounds. HPLC excels in separating and quantifying impurities, even at very low levels, while quantitative NMR (qNMR) offers a direct measure of the absolute purity of the main compound against a certified internal standard without the need for isolating individual impurities.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning of analytes between a stationary and a mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Primary Output | Chromatogram showing peaks corresponding to different components. | Spectrum showing signals corresponding to different nuclei in the molecule. |
| Quantification | Relative purity based on peak area percentage (Area %); requires reference standards for absolute quantification. | Absolute purity determination against a certified internal standard (qNMR). |
| Sensitivity | High (can detect impurities at ppm levels). | Moderate (generally requires higher concentrations than HPLC). |
| Impurity Identification | Requires hyphenated techniques like LC-MS for structural elucidation of unknown impurities. | Can provide structural information about impurities if their signals are resolved. |
| Throughput | Relatively high, with typical run times of 15-30 minutes per sample. | Lower, with longer acquisition times for quantitative experiments. |
Quantitative Data Summary
The following tables present representative quantitative data for the purity assessment of a typical batch of this compound using HPLC and ¹H-qNMR.
Table 1: Representative HPLC Purity Analysis of this compound
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 2.5 | 15,000 | 0.5 | Impurity A (e.g., starting material) |
| 2 | 3.8 | 2,880,000 | 96.0 | This compound |
| 3 | 4.5 | 45,000 | 1.5 | Impurity B (e.g., regioisomer) |
| 4 | 5.2 | 60,000 | 2.0 | Impurity C (e.g., debrominated species) |
| Total | 3,000,000 | 100.0 |
Table 2: Representative ¹H-qNMR Purity Analysis of this compound
| Analyte Signal | Internal Standard Signal | Analyte Integral | Internal Standard Integral | Calculated Purity (% w/w) |
| H-2 (singlet, ~8.3 ppm) | Maleic Acid (singlet, 6.26 ppm) | 1.00 | 1.00 (normalized) | 96.5 |
| H-5 (singlet, ~6.8 ppm) | Maleic Acid (singlet, 6.26 ppm) | 1.02 | 1.00 (normalized) | 96.8 |
| Average Purity | 96.7 |
Experimental Protocols
Detailed methodologies for the HPLC and NMR analyses are provided below. These protocols are based on established methods for similar compounds and can be adapted as needed.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the separation and quantification of this compound and its potential process-related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative ¹H-NMR (qNMR) Protocol
This protocol outlines the procedure for determining the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Maleic acid (certified internal standard, purity >99.5%)
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard (maleic acid) into the same vial.
-
Dissolve the mixture in 0.7 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16
-
Acquisition Time: ~4 seconds
-
Spectral Width: -2 to 12 ppm
Data Processing and Purity Calculation:
-
Process the spectrum with phasing and baseline correction.
-
Integrate the well-resolved signals of both the analyte (this compound) and the internal standard (maleic acid).
-
Calculate the purity using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Alternative Purity Assessment Methods
While HPLC and NMR are the most common techniques, other methods can provide complementary information:
-
Gas Chromatography (GC): Suitable for volatile and thermally stable impurities. Derivatization may be required for this compound.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) to provide mass information for impurity identification.
-
Differential Scanning Calorimetry (DSC): Can determine the purity of highly crystalline compounds by analyzing the melting point depression.
-
Thin-Layer Chromatography (TLC): A simple, rapid, and cost-effective qualitative technique for monitoring reaction progress and detecting major impurities.
Visualization of Experimental Workflows
Caption: Workflow for purity assessment of this compound by HPLC and qNMR.
Logical Relationship of Purity Assessment Techniques
Caption: Interrelation of analytical techniques for comprehensive purity assessment.
Conclusion
Both HPLC and NMR are indispensable tools for the purity assessment of this compound. HPLC provides a detailed impurity profile and is highly sensitive for detecting minor components. In contrast, qNMR offers a direct and accurate measurement of the absolute purity of the bulk material. For comprehensive quality control, a combination of these techniques is often employed. HPLC is used for routine purity checks and impurity profiling, while qNMR can be utilized to establish the purity of reference standards and for orthogonal verification. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the nature of the potential impurities, and the available instrumentation.
Structure-activity relationship (SAR) studies of 4-Amino-6-bromopyrimidine analogs
A Comparative Guide to the Structure-Activity Relationship of 4-Amino-6-bromopyrimidine Analogs as Anticancer Agents
Introduction
The pyrimidine scaffold is a foundational structure in medicinal chemistry, integral to numerous therapeutic agents, including a variety of anticancer drugs. Within this class, this compound analogs have emerged as a significant area of research due to their potential as kinase inhibitors and cytotoxic agents. The bromine atom at the 6-position serves as a versatile handle for synthetic modification, allowing for the exploration of the structure-activity relationship (SAR) by introducing diverse substituents. This guide provides a comparative analysis of the anticancer activity of various this compound analogs, supported by experimental data and detailed protocols.
Quantitative Data Summary
The anticancer activity of this compound analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the tables below. These values provide a quantitative measure of the cytotoxic potency of the synthesized compounds.
A series of 5-bromo-pyrimidine derivatives were synthesized and evaluated for their in vitro cytotoxic activity against various cancer cell lines using the MTT assay. Dasatinib, a known kinase inhibitor, was used as a positive control. The results indicate that several analogs exhibit potent anticancer activity, with some compounds showing higher potency than the reference drug against specific cell lines.[1][2]
Table 1: In Vitro Cytotoxicity (IC50 in µM) of 5-Bromo-pyrimidine Analogs [1][2]
| Compound ID | HCT116 (Colon) | A549 (Lung) | K562 (Leukemia) | U937 (Leukemia) |
| 5c | 0.045 | 0.087 | 0.003 | 0.009 |
| 5e | 0.021 | 0.034 | 0.002 | 0.005 |
| 6g | 0.098 | 0.123 | 0.008 | 0.015 |
| 9e | 0.032 | 0.056 | 0.004 | 0.007 |
| 9f | 0.067 | 0.091 | 0.006 | 0.011 |
| 10c | 0.015 | 0.028 | 0.001 | 0.003 |
| Dasatinib | 0.018 | 0.025 | 0.001 | 0.002 |
Another study focused on 5-(2-amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol scaffolds and assessed their antiproliferative activity against the HCT116 human colorectal cancer cell line using the SRB assay.[3]
Table 2: Antiproliferative Activity (IC50 in µM) of Bromophenyl Pyrimidine Analogs against HCT116 Cells [3]
| Compound ID | IC50 (µM) |
| k8 | 1.5 |
| k14 | 0.9 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are the key experimental protocols used to assess the anticancer activity of the this compound analogs discussed in this guide.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (such as Hela, A549, MCF-7, A2780, and BGC-823) are seeded in 96-well plates at a density of approximately 5x10³ cells per well and incubated for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds, which are typically dissolved in DMSO (final concentration ≤ 0.1%), for a period of 48 hours.[4]
-
MTT Addition: After the incubation period, the treatment medium is removed, and 100 µL of fresh medium along with 10 µL of MTT solution is added to each well. The plate is then incubated for 4 hours at 37 °C.[4]
-
Formazan Solubilization: Following the incubation with MTT, the medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals that have formed.[4]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[4]
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined from the dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Plating: Cells are plated in 96-well plates and incubated for 24 hours.
-
Treatment: The cells are treated with the test compounds at various concentrations for a specified period.
-
Fixation: The cells are then fixed with trichloroacetic acid (TCA).
-
Staining: After washing, the cells are stained with Sulforhodamine B dye.
-
Washing: Unbound dye is washed away with acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Reading: The absorbance is read at a specific wavelength (e.g., 510 nm).
-
IC50 Calculation: The IC50 values are calculated from the concentration-response curves.[3]
Bcr/Abl Kinase Activity Assay (ADP-Glo™ Assay)
This assay is used to determine the inhibitory activity of compounds against specific kinases, such as Bcr/Abl.
-
Reaction Setup: The kinase, substrate, ATP, and the test compound are incubated together in a reaction buffer.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal.
-
Luminescence Measurement: The luminescence is measured using a plate-reading luminometer. The light output is proportional to the ADP concentration, which is in turn proportional to the kinase activity.
-
IC50 Determination: The IC50 values are determined by plotting the kinase activity against the logarithm of the compound concentration.[2]
Visualizations
The following diagrams illustrate key experimental workflows and a representative signaling pathway relevant to the anticancer activity of these compounds.
Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.
Caption: General workflow for a kinase inhibition assay (e.g., ADP-Glo™).
Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of pyrimidine analogs.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Docking Studies of 4-Aminopyrimidine Derivatives: A Comparative Guide for Drug Discovery Professionals
A detailed analysis of the binding interactions and experimental protocols for 4-aminopyrimidine derivatives with various protein targets, providing a comparative overview for researchers in drug development.
While direct comparative docking studies on a broad range of 4-Amino-6-bromopyrimidine derivatives are limited in recently published literature, this guide provides a comprehensive comparison of docking studies for structurally related 4-aminopyrimidine and other substituted pyrimidine derivatives. The presented data, collated from various in-silico investigations, offers valuable insights into the binding affinities and interaction patterns of these compounds with key protein targets implicated in various diseases.
Comparative Docking Performance of Pyrimidine Derivatives
The following table summarizes the quantitative data from several docking studies, showcasing the binding affinities of different pyrimidine derivatives against a range of protein targets. This data can aid researchers in understanding the structure-activity relationships and in the rational design of novel and potent inhibitors.
| Pyrimidine Derivative Class | Target Protein (PDB ID) | Binding Energy (kcal/mol) / Docking Score | Key Interacting Residues |
| 4-(2-amino-3,5-dibromophenyl)-6-(substituted phenyl)pyrimidin-2-amine | Cyclin-Dependent Kinase 2 (CDK2) (1HCK) | -7.9 to -7.4 | THR 165, GLU 12, LYS 33, THR 14 |
| Aminopyrimidine-2,4-diones | Bromodomain-containing protein 4 (BRD4) (5V67) | Not explicitly stated, but H-bond with Asn140 and hydrophobic interactions with Tyr97 and Pro82 were noted. | Asn140, Tyr97, Pro82 |
| Aminopyrimidine-2,4-diones | Polo-like kinase 1 (PLK1) (3FC2) | Not explicitly stated, but interactions with the binding site were compared to the reference ligand volasertib. | Not explicitly stated |
| Amino-pyrimidine derivatives | c-Jun N-terminal Kinase 3 (JNK3) (1PMN) | -12.193 (Docking Score), -68.711 (Glide Energy) for the best ligand (9D) | MET 149, LYS 93, GLN 75, GLN 155, ILE 70 |
| 4-ethoxy-6-(naphthalen-1-yl)pyrimidin-2-amine | Insulin-like Growth Factor 1 Receptor (IGF1R) | Strong binding affinity reported. | Not explicitly stated |
| 4-ethoxy-6-(naphthalen-1-yl)pyrimidin-2-amine | Epidermal Growth Factor Receptor (EGFR) | Strong binding affinity reported. | Not explicitly stated |
Experimental Protocols: A Closer Look at Molecular Docking
The methodologies employed in molecular docking studies are crucial for the accuracy and reliability of the results. Below are the generalized experimental protocols followed in the cited studies for docking pyrimidine derivatives.
Ligand and Protein Preparation
-
Ligand Preparation : The three-dimensional (3D) structures of the pyrimidine derivatives are typically sketched using chemical drawing software such as ChemDraw. These structures are then optimized to their lowest energy conformation using computational chemistry programs like Chem3D. This process ensures that the ligand's geometry is energetically favorable before docking.[1]
-
Protein Preparation : The 3D crystallographic structure of the target protein is obtained from the Protein Data Bank (PDB).[1] Any existing ligands and water molecules are generally removed from the structure. To prepare the protein for docking, polar hydrogen atoms are added, and appropriate charges (e.g., Kollman charges) are assigned using software like AutoDock Tools. The prepared protein structure is then saved in a specific format, such as PDBQT, which is required by the docking software.[1]
Grid Box Generation and Docking Simulation
-
Grid Box Generation : A grid box is defined around the active site or the binding pocket of the target protein.[1] The size and coordinates of the grid box are carefully chosen to encompass the region where the ligand is expected to bind.
-
Docking Algorithm : The Lamarckian Genetic Algorithm (LGA) is a commonly used algorithm for docking calculations.[1] This algorithm explores a wide range of possible conformations and orientations of the ligand within the defined grid box to find the best binding mode.[1] Docking simulations can be performed using various software packages, including AutoDock, Glide, or GOLD.
Analysis of Results
-
Binding Energy and Interaction Analysis : The results of the docking simulation are analyzed based on the binding energy or docking score. The pose with the lowest binding energy is generally considered the most stable and likely binding mode.[1]
-
Visualization : The interactions between the pyrimidine derivative and the amino acid residues in the protein's active site, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using molecular graphics software like PyMOL or Discovery Studio.[1]
Visualizing the Docking Process and Interactions
To better understand the workflow of molecular docking and the nature of ligand-protein interactions, the following diagrams are provided.
References
A Comparative Guide to the Spectroscopic Differentiation of Substituted Aminopyrimidine Isomers
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of substituted aminopyrimidines, a core moiety in many pharmacologically active compounds, presents a significant analytical challenge. Distinguishing between positional isomers—where substituents occupy different positions on the pyrimidine ring (e.g., 2-amino vs. 4-amino vs. 5-amino)—is critical for understanding structure-activity relationships, ensuring purity, and meeting regulatory requirements. This guide provides an objective comparison of key spectroscopic techniques used for this purpose, supported by experimental data and detailed protocols.
Comparison of Spectroscopic Techniques
The differentiation of aminopyrimidine isomers relies on detecting subtle differences in the electronic and magnetic environments of atoms and the vibrational modes of chemical bonds. The four primary spectroscopic methods employed are Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Data Presentation: Quantitative and Qualitative Comparison
The following table summarizes the key data and characteristics of each technique for isomeric differentiation.
| Technique | Key Principle | Quantitative Data Examples | Strengths | Limitations |
| NMR Spectroscopy | Probes the magnetic environment of ¹H, ¹³C, and ¹⁵N nuclei. Chemical shifts (δ), coupling constants (J), and dynamic effects (e.g., line broadening) are diagnostic.[1] | ¹H/¹³C NMR: Line broadening observed for 4-amino isomers at room temp; absent for 2-amino isomers.[1] ¹H δ (NH₂): ~5.1-5.3 ppm.[2] ¹³C δ: Wide range (~110-170 ppm for ring carbons), sensitive to substituent position.[3][4] | Provides unambiguous structural elucidation. Differentiates a wide range of constitutional and, in some cases, stereoisomers. | Lower sensitivity compared to MS. Requires relatively pure sample. Complex spectra may require 2D experiments. |
| Mass Spectrometry | Differentiates based on mass-to-charge ratio (m/z) of precursor and fragment ions. Isomers have identical mass, so differentiation relies on unique fragmentation patterns.[5][6] | MS/MS: Generates isomer-specific fragment ions.[7] Ion Mobility-MS: Provides Collision Cross Section (CCS) values, which differ based on isomer shape. | Extremely high sensitivity (femtomole to attomole). Ideal for complex mixtures when coupled with chromatography (LC/GC-MS). Can differentiate isomers with identical fragmentation via ion mobility. | Fragmentation patterns can be very similar for closely related isomers. Requires reference standards for confident identification. |
| IR Spectroscopy | Measures the vibrational frequencies of chemical bonds. The "fingerprint region" is unique to a molecule's overall structure. | N-H stretch: 3100-3500 cm⁻¹.[2] C-H out-of-plane bend: 700-1000 cm⁻¹. Diagnostic for ring substitution patterns.[8] | Fast and non-destructive. Excellent for distinguishing isomers with different functional groups or substitution patterns (ortho, meta, para).[8] | Spectra can be complex. Cannot distinguish enantiomers. Less effective for isomers where vibrational modes are very similar. |
| UV-Vis Spectroscopy | Measures electronic transitions within chromophores. The wavelength of maximum absorbance (λmax) is sensitive to the electronic structure. | λmax: Can shift based on isomer structure and solvent. e.g., 2-APDA (332 nm) vs. 2-MPDA (320 nm).[9] | Simple, rapid, and cost-effective. Useful for quantitative analysis and as a preliminary check. | Provides limited structural information. Broad absorption bands may obscure differences between similar isomers. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are foundational protocols for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol focuses on identifying 4-substituted aminopyrimidines via line broadening.
Objective: To distinguish between 2-amino and 4-amino substituted pyrimidine isomers.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified aminopyrimidine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a 300 MHz or higher field NMR spectrometer (e.g., Bruker 400 MHz).[2]
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum at room temperature (~298 K).
-
Observe the signals corresponding to the pyrimidine ring protons and the protons on the carbon alpha to the amino substituent.
-
-
¹³C NMR Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Pay close attention to the signals for the pyrimidine ring carbons and the alpha-carbon of the amine substituent.
-
-
Data Analysis:
-
For 4-amino isomers: Expect to see significant room-temperature line broadening for the pyrimidine C5-H signal and the signals of the atoms on the amino substituent. This is due to restricted rotation (rotamers) around the C4-N bond.[1]
-
For 2-amino isomers: Signals are typically sharp and well-resolved, as this rotational barrier is much lower.[1]
-
If ambiguity remains, 2D NMR experiments such as HMBC and HSQC can be performed to confirm connectivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is designed to generate isomer-specific fragmentation patterns.
Objective: To differentiate aminopyrimidine isomers by inducing unique fragmentation in the gas phase.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the isomer mixture or individual standards (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography (Optional but Recommended):
-
Use a High-Performance Liquid Chromatography (HPLC) system to separate isomers if possible. A HILIC or reversed-phase C18 column can be effective.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry:
-
Use a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire a full scan to identify the protonated molecular ion [M+H]⁺.
-
MS/MS (Fragmentation): Isolate the [M+H]⁺ ion and subject it to fragmentation using Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
-
Data Analysis:
-
Compare the resulting MS/MS spectra. Positional isomers will often lose different neutral fragments or produce fragment ions with significantly different relative intensities.[7]
-
Look for characteristic fragmentation of the pyrimidine ring or cleavage at the amino substituent bond.[10] Create a library of fragmentation patterns from known standards for comparison.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol leverages differences in vibrational modes, particularly in the fingerprint region.
Objective: To distinguish positional isomers based on their unique vibrational fingerprints.
Methodology:
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of solid sample directly on the crystal.
-
Liquid/Solution: A thin film can be prepared between two salt plates (e.g., NaCl).
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample compartment or pure KBr pellet.
-
Collect the sample spectrum, typically by averaging 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Examine the N-H stretching region (3100-3500 cm⁻¹) for differences in band shape or position, which can indicate variations in hydrogen bonding.
-
Critically compare the "fingerprint region" (below 1500 cm⁻¹). Positional isomers produce distinct patterns here. Specifically, the C-H out-of-plane bending region (700-1000 cm⁻¹) is highly diagnostic for the substitution pattern on the aromatic ring.[8]
-
Visualization of Workflows and Logic
Diagrams created using the DOT language provide a clear visual representation of the analytical processes.
General Experimental Workflow
The following diagram illustrates the typical workflow for differentiating aminopyrimidine isomers, from sample preparation to final identification.
Caption: General workflow for isomeric differentiation.
Logical Pathway for Isomer Identification
This diagram shows how data from different spectroscopic techniques logically lead to the identification of a specific aminopyrimidine isomer.
Caption: Logical decision tree for isomer identification.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. savemyexams.com [savemyexams.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. article.sapub.org [article.sapub.org]
Safety Operating Guide
Navigating the Safe Disposal of 4-Amino-6-bromopyrimidine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational and disposal plan for 4-Amino-6-bromopyrimidine, ensuring that its handling and final disposition are conducted with the utmost safety and in compliance with regulatory standards.
Essential Safety and Handling Protocols
Before commencing any disposal procedures, it is imperative to handle this compound within a certified chemical fume hood to prevent the inhalation of any dust or vapors. The use of appropriate personal protective equipment (PPE) is mandatory to prevent skin and eye contact.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects eyes and face from potential splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Consider double-gloving. | Prevents dermal contact and absorption of the chemical.[1] |
| Body Protection | A lab coat or chemical-resistant coveralls. | Provides a barrier against accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if dust may be generated. | Protects the respiratory system from the inhalation of harmful dust. |
| Foot Protection | Closed-toe shoes, preferably chemical-resistant. | Protects feet from spills. |
Step-by-Step Disposal Protocol
The recommended and primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] In-laboratory chemical treatment or neutralization is not advised due to the potential for hazardous reactions and the formation of unknown byproducts.
1. Waste Identification and Segregation:
-
All waste containing this compound must be clearly identified. This includes unused or expired product, contaminated labware (such as pipette tips, vials, and weighing paper), and any solutions containing the compound.
-
As a halogenated organic compound, it is critical to segregate this waste into a designated "Halogenated Organic Waste" stream.[1] Avoid mixing with non-halogenated waste to prevent complicating the disposal process and increasing costs.[1]
2. Waste Collection and Containment:
-
Solid Waste: Collect all solid this compound waste and contaminated materials in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.[1] The container must be kept closed at all times, except when actively adding waste.[1][2]
-
Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container. This container should also be clearly labeled for "Halogenated Organic Liquid Waste."[1] Do not overfill containers; it is a general best practice to fill to no more than 80% capacity to allow for vapor expansion.[1]
3. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.[3]
-
Store the sealed waste containers in a designated, well-ventilated hazardous waste storage area with secondary containment.[3] This area should be away from incompatible materials such as strong oxidizing agents and acids.[2][4]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a collection.[2][3]
-
Complete all required waste disposal forms and documentation as per your institution's policies and local regulations.[3] Never dispose of this material down the drain.[2]
Spill Management Procedures
In the event of a spill, the area should be evacuated if there is a significant risk from fumes.[2] For small spills, appropriate PPE should be worn, and the material should be confined using a spill kit or absorbent material.[2] The spilled material should then be carefully collected, placed in a labeled container, and disposed of as hazardous waste.[4][5] For larger spills, contact your institution's EHS or emergency services for assistance.[2]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 4-Amino-6-bromopyrimidine
Audience: Researchers, scientists, and drug development professionals.
Hazard Summary
While detailed toxicological data for 4-Amino-6-bromopyrimidine is limited, analogous compounds such as other amino- and bromo-substituted pyrimidines are known to be hazardous. Based on the safety data for structurally related chemicals, this compound should be handled with caution as it may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1][2] | Protects eyes and face from splashes and airborne particles.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consider double-gloving.[1] | Prevents skin contact and absorption of the chemical.[1] |
| Body Protection | A flame-resistant lab coat or chemical-resistant coveralls.[1] | Provides a barrier against accidental spills and contamination of personal clothing.[1] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) may be necessary if working in a poorly ventilated area or when dust may be generated.[2][3] | Protects the respiratory system from inhalation of harmful dust.[3] |
| Foot Protection | Closed-toe shoes, preferably chemical-resistant footwear.[3] | Protects feet from spills.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential when working with this compound to ensure personal and environmental safety.
-
Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1][2]
-
Ventilation: All handling of solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[3]
-
-
Handling:
-
Donning PPE: Put on all required personal protective equipment as detailed in the PPE table before handling the chemical.
-
Weighing and Transferring: Perform all manipulations of the solid compound, including weighing and transferring, within a chemical fume hood to control dust.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[1] Do not breathe dust.[2]
-
Hygiene: Wash hands thoroughly after handling.[1][3] Do not eat, drink, or smoke in the work area.[1][3]
-
-
Post-Handling and Cleanup:
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Waste Segregation: Segregate all waste containing this compound for proper disposal.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Waste Characterization: All waste contaminated with this compound must be treated as hazardous waste.
-
Waste Containers:
-
Use a designated, properly labeled, and sealed container for the waste. The container should be in good condition and compatible with the chemical.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.
-
-
Waste Segregation and Storage:
-
Solid Waste: Collect any unused or contaminated solid this compound in a clearly labeled, sealed container for hazardous waste.
-
Contaminated Materials: Any items such as gloves, weigh boats, or paper towels that are contaminated with the chemical should be disposed of as hazardous solid waste.
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled hazardous waste container, likely for halogenated organic waste.
-
Store waste containers in a designated satellite accumulation area within the laboratory, which should have secondary containment.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department for collection and disposal of the hazardous waste.
-
Complete all necessary waste disposal forms as required by your institution and local regulations.
-
Experimental Workflow
Caption: Workflow for Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
